molecular formula C29H35N5O6 B10854598 Cyanosafracin B

Cyanosafracin B

Cat. No.: B10854598
M. Wt: 549.6 g/mol
InChI Key: BHINEHROXMLHMV-BVRLQDJESA-N
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Description

Cyanosafracin B is a useful research compound. Its molecular formula is C29H35N5O6 and its molecular weight is 549.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H35N5O6

Molecular Weight

549.6 g/mol

IUPAC Name

(2S)-2-amino-N-[[(1R,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

InChI

InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38)/t14-,17-,18-,19-,20-,23-/m0/s1

InChI Key

BHINEHROXMLHMV-BVRLQDJESA-N

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)C#N)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Cyanosafracin B, a pivotal intermediate in the synthesis of prominent anticancer therapeutics. The information is curated for professionals engaged in research, discovery, and development within the pharmaceutical and biotechnology sectors.

Introduction

This compound is a complex heterocyclic alkaloid belonging to the saframycin class of antibiotics. It is a natural product derived from the fermentation of the bacterium Pseudomonas fluorescens. Although it is a secondary metabolite with potential intrinsic bioactivity, its primary significance in modern pharmacology lies in its role as a crucial starting material for the semi-synthesis of the marine-derived anticancer agent, Ecteinascidin 743 (Trabectedin). The structural complexity and chiral nature of this compound make its characterization and handling critical for the successful production of these life-saving drugs.

Chemical and Physical Properties

The known physicochemical properties of this compound are detailed below. It is noteworthy that while some data are readily available from commercial suppliers and in the context of its synthetic applications, a comprehensive public dataset of all its physical properties is limited.

Table 1: Physicochemical Data of this compound

PropertyValue
CAS Number 96996-50-8
Molecular Formula C₂₉H₃₅N₅O₆
Molecular Weight 549.62 g/mol
Appearance Solid
Solubility Soluble in DMSO at 25 mg/mL.
Melting Point Data not publicly available.
Boiling Point Data not publicly available; likely decomposes upon heating.
Density Data not publicly available.
pKa Data not publicly available.
Optical Rotation Data not publicly available.

Stability and Storage

The stability of this compound is a critical factor for its use in multi-step synthetic processes. Proper storage is essential to prevent degradation and ensure the quality of the starting material.

  • Long-term Storage : For extended periods, this compound should be stored at -80°C.

  • Short-term Storage : For shorter durations, storage at -20°C is recommended.

  • Light Sensitivity : The compound should be protected from light to prevent potential photodegradation.

Experimental Protocols and Characterization

While detailed protocols for the determination of all physicochemical properties of this compound are not extensively published, the following outlines the general methodologies for its production, isolation, and analytical characterization.

Production and Isolation Workflow

This compound is produced via fermentation of Pseudomonas fluorescens. The general process from bacterial culture to pure compound is illustrated below.

G cluster_fermentation Fermentation Stage cluster_purification Purification Stage Strain_Selection Pseudomonas fluorescens Strain Selection Seed_Culture Seed Culture Development Strain_Selection->Seed_Culture Production_Fermentation Large-Scale Fermentation Seed_Culture->Production_Fermentation Cell_Harvest Cell Mass Harvesting Production_Fermentation->Cell_Harvest Extraction Solvent-based Extraction Cell_Harvest->Extraction Chromatography Chromatographic Purification (HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound

Caption: General workflow for the production and isolation of this compound.

A selected strain of Pseudomonas fluorescens is cultured in a specific fermentation medium under optimized conditions (e.g., temperature, pH, aeration) to maximize the yield of this compound. The bacterial biomass is then harvested, and the compound is extracted using organic solvents. Final purification is typically achieved through chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Analytical Characterization Methods

The identity and purity of this compound are confirmed using a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reversed-phase HPLC, often with a C18 column and a mobile phase gradient of acetonitrile (B52724) and a buffered aqueous solution.

  • Mass Spectrometry (MS) : The molecular weight and elemental composition are confirmed by mass spectrometry, typically using electrospray ionization (ESI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The complex structure of this compound is elucidated and confirmed using 1D (¹H, ¹³C) and 2D NMR techniques.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the direct biological activity and the specific signaling pathways affected by this compound itself. The scientific literature predominantly focuses on the well-documented anticancer mechanisms of its derivative, Ecteinascidin 743, which involves binding to the minor groove of DNA and interfering with DNA repair pathways.

The primary role of this compound in a therapeutic context is as a synthetic precursor. This logical relationship is visualized below.

G Cyanosafracin_B This compound (Fermentation Product) Chemical_Synthesis Multi-step Semi-synthesis Cyanosafracin_B->Chemical_Synthesis ET_743 Ecteinascidin 743 (Final Drug Product) Chemical_Synthesis->ET_743 Therapeutic_Action Therapeutic Action (Anticancer Activity) ET_743->Therapeutic_Action

Caption: The role of this compound as a key intermediate in drug synthesis.

Given its structural similarity to other saframycin antibiotics, it is plausible that this compound possesses some antimicrobial or cytotoxic properties. However, dedicated studies to elucidate its specific biological targets and mechanisms of action are not widely reported.

Conclusion

This compound is a microbially-derived natural product of significant importance to the pharmaceutical industry. Its value is intrinsically linked to its role as a sophisticated chiral building block for the synthesis of complex anticancer drugs. This guide has summarized the core, publicly available chemical properties of this compound. Further research to fill the existing data gaps, particularly concerning its physicochemical constants and intrinsic biological activity, would provide a more complete scientific understanding of this molecule and could potentially unveil novel therapeutic applications.

The Gateway to a Potent Antitumor Agent: A Technical Guide to the Discovery and Isolation of Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, microbial production, and isolation of Cyanosafracin B, a pivotal intermediate in the semi-synthesis of the clinically significant antitumor drug, Ecteinascidin 743 (Trabectedin). Due to the proprietary nature of the large-scale industrial production, this document synthesizes publicly available scientific literature and patents to offer detailed, representative protocols and workflows.

Introduction: The Significance of this compound

This compound is a synthetic derivative of Safracin B, a natural antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2] Its primary importance lies in its role as a key starting material for the commercial semi-synthesis of Ecteinascidin 743, a potent marine-derived natural product with remarkable antitumor activity.[1][3][4][5] The scarcity of the natural source of Ecteinascidin 743 from the tunicate Ecteinascidia turbinata made large-scale production challenging. The development of a robust fermentation process to produce this compound on a kilogram scale was a critical breakthrough, enabling a stable supply of this life-saving medication.[1][6]

Microbial Production of Safracin B: The Precursor to this compound

The production of this compound begins with the fermentation of Pseudomonas fluorescens to yield its precursor, Safracin B. Optimization of the fermentation medium is crucial for achieving high titers.

Producing Microorganism
  • Organism: Pseudomonas fluorescens[2][7]

  • Strain Example: A2-2[8]

Fermentation Media Composition

Several media compositions have been reported to enhance the production of Safracin B. The following tables summarize representative media for seed culture and main fermentation, based on patent literature.

Table 1: Seed Culture Medium Composition

ComponentConcentration (%)
Soluble Starch2.0
Glucose1.0
Dry Yeast0.5
Polypeptone0.5
K₂HPO₄0.1
MgSO₄·7H₂O0.05
pH 7.0

Table 2: Main Fermentation Media Compositions for Safracin B Production

ComponentMedium A (%)[8]Medium B (%)[8]
Glucose2.01.0
Mannitol4.05.0
Dry Yeast2.0-
Soybean Powder-2.0
Ammonium Sulfate1.01.0
Potassium Chloride0.40.4
Potassium Dihydrogen Phosphate0.020.02
Calcium Carbonate0.80.8
pH 7.0 7.0
Relative Potency Standard 220%
Fermentation Protocol

The following is a representative fermentation protocol based on available literature.

  • Inoculum Preparation: A loopful of Pseudomonas fluorescens from a slant culture is inoculated into the seed culture medium. The seed culture is incubated at 24-26°C for 24-48 hours with shaking.

  • Main Fermentation: The seed culture is transferred to the main fermentation medium in a fermenter.

  • Fermentation Parameters:

    • Temperature: 24-26°C[8]

    • Agitation: 180 rpm (for a 2L fermenter)[8]

    • Duration: Approximately 4 days[8]

    • pH: Maintained around 7.0, rising to 7.5-8.0 by the end of fermentation.[8]

  • Monitoring: The production of Safracin B is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

From Safracin B to this compound

The conversion of Safracin B to this compound is a chemical modification step. While the exact industrial process is proprietary, it involves the introduction of a cyano group.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to achieve high purity suitable for pharmaceutical synthesis.

Extraction Protocol
  • Broth Clarification: The fermentation broth is centrifuged or filtered to separate the microbial biomass from the supernatant containing the product.

  • Solvent Extraction: The clarified supernatant is extracted with an organic solvent such as ethyl acetate (B1210297) at an appropriate pH to partition the Safracin B/Cyanosafracin B into the organic phase.[7]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Purification Protocol

A multi-step chromatographic purification is employed to isolate this compound.

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography.[7] A gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is used to elute fractions of increasing polarity.

  • Further Chromatographic Steps: Fractions containing this compound are pooled and may be subjected to further purification steps, such as:

    • Reverse-Phase Chromatography (e.g., C18): This separates compounds based on hydrophobicity.

    • Size-Exclusion Chromatography (e.g., Sephadex): This separates molecules based on size.

  • Crystallization: The final purified this compound can be crystallized from a suitable solvent system to yield a high-purity solid.

Visualizing the Process and Pathways

Workflow for Discovery and Isolation

G cluster_fermentation Microbial Production cluster_extraction Extraction cluster_purification Purification strain Pseudomonas fluorescens Strain seed Seed Culture strain->seed Inoculation fermentation Large-Scale Fermentation seed->fermentation Inoculation harvest Harvest Broth fermentation->harvest centrifugation Centrifugation/Filtration harvest->centrifugation extraction Solvent Extraction centrifugation->extraction concentration Concentration extraction->concentration silica Silica Gel Chromatography concentration->silica rp_hplc Reverse-Phase HPLC silica->rp_hplc crystallization Crystallization rp_hplc->crystallization final_product Pure this compound crystallization->final_product

Caption: Workflow for this compound Production.

Simplified Biosynthetic Pathway of the Safracin Core

The biosynthesis of the safracin core in Pseudomonas fluorescens is orchestrated by a non-ribosomal peptide synthetase (NRPS) gene cluster.[9][10][11]

G cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly cluster_post_nrps Post-NRPS Modification tyrosine Tyrosine modified_tyr Modified Tyrosine Precursors tyrosine->modified_tyr Tailoring Enzymes nrps_module1 NRPS Module 1 modified_tyr->nrps_module1 Loading nrps_module2 NRPS Module 2 nrps_module1->nrps_module2 Peptide Bond Formation nrps_module3 NRPS Module 3 nrps_module2->nrps_module3 Peptide Bond Formation cyclization Cyclization & Off-loading nrps_module3->cyclization tailoring Hydroxylation & Methylation cyclization->tailoring safracin_b Safracin B tailoring->safracin_b

References

A Technical Guide to the Molecular Structure and Formula Elucidation of Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the molecular structure of Cyanosafracin B, a pivotal intermediate in the synthesis of complex anti-tumor agents. It details its chemical formula, structural properties, and the standard methodologies employed for its characterization.

Introduction to this compound

This compound is a complex heterocyclic antibiotic. While it is of bacterial origin, produced through fermentation of Pseudomonas fluorescens, its primary significance in the scientific community lies in its role as a readily available starting material for the semi-synthesis of potent tetrahydroisoquinoline antitumor antibiotics, most notably Trabectedin (ET-743)[1][2][3][4][5]. The availability of this compound on a kilogram scale from fermentation processes has been instrumental in solving the supply problem for these critical cancer therapeutics[2][3].

Molecular Formula and Physicochemical Properties

The molecular identity of this compound is defined by its specific elemental composition and molecular weight. These fundamental properties are the initial data points in any structural elucidation workflow.

PropertyValueSource
Molecular Formula C₂₉H₃₅N₅O₆[6][7][8][9][10]
Molecular Weight 549.62 g/mol [7][8][9]
Common Names Cyanoquinonamine, CBR28-1[6][10]
Appearance (Not specified in provided results)
Solubility DMSO: 25 mg/mL (45.49 mM)[10]

Molecular Structure

This compound is a tetrahydroisoquinoline alkaloid featuring a complex, polycyclic core structure[5][11]. Its architecture is related to the safracin and saframycin families of antibiotics[12]. The precise stereochemistry and connectivity of its atoms were determined through extensive spectroscopic analysis. The structure is represented by the SMILES string: C--INVALID-LINK--C(NC[C@H]1C2=C(C(C(C)=C(OC)C2=O)=O)C[C@@]3([H])[C@@]4([H])C5=C(O)C(OC)=C(C)C=C5C--INVALID-LINK--([H])--INVALID-LINK--N31)=O[10].

Cyanosafracin_B_Structure cluster_structure Molecular Structure of this compound cluster_key Key Functional Groups Structure_Image Key Quinone Ring Tetrahydroisoquinoline Core Nitrile Group Amide Linkage Phenolic Hydroxyl

Caption: 2D structure of this compound highlighting its key chemical features.

Structural Elucidation Methodologies

The determination of a complex molecular structure like this compound relies on a combination of modern analytical techniques. While the original elucidation papers are not detailed in the search results, the characterization of its derivatives and related compounds consistently involves Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy[1][12][13].

Experimental Protocols

Mass Spectrometry (MS):

  • Objective: To determine the precise molecular weight and elemental formula, and to gain structural insights from fragmentation patterns.

  • Methodology: A high-resolution mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI), is employed. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the spectrometer. For initial characterization, full scan mass spectra are acquired to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high resolution of instruments like Time-of-Flight (TOF) analyzers allows for the calculation of the exact mass, which is used to predict the molecular formula[14]. Tandem MS (MS/MS) experiments are then performed by isolating the molecular ion and subjecting it to collision-induced dissociation to produce characteristic fragment ions, which help in identifying structural motifs. Fast Atom Bombardment (FAB) has also been used for related compounds[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To map the carbon-hydrogen framework of the molecule and determine the connectivity and spatial relationships of atoms.

  • Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[12]. A suite of NMR experiments is conducted on a high-field spectrometer.

    • ¹H NMR: Identifies the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

    • ¹³C NMR: Identifies the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is key to connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, helping to define the molecule's stereochemistry.

Elucidation_Workflow A Isolation of this compound (from Pseudomonas fluorescens fermentation) B Mass Spectrometry (HRMS) A->B C NMR Spectroscopy (1H, 13C, 2D NMR) A->C D Determine Molecular Formula (e.g., C29H35N5O6) B->D E Identify Molecular Fragments & Functional Groups C->E F Assemble Fragments (using 2D NMR data) D->F E->F G Propose Structure F->G H Confirm Stereochemistry (NOESY / X-ray Crystallography) G->H I Final Elucidated Structure H->I Logical_Relationship A Pseudomonas fluorescens (Bacterium) B Fermentation A->B C This compound (Starting Material) B->C D Multi-step Semi-synthesis C->D E Trabectedin (ET-743) (Antitumor Drug) D->E F Mechanism of Action E->F G DNA Alkylation & Induction of Apoptosis F->G

References

Cyanosafracin B: A Comprehensive Technical Guide on its Initial Source and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanosafracin B, a pivotal intermediate in the semi-synthesis of the potent anti-tumor agent Ecteinascidin 743 (Trabectedin), is a synthetically derived antibiotic. Its natural precursor, Safracin B, is produced through fermentation by the bacterium Pseudomonas fluorescens. This technical guide provides an in-depth overview of the initial source, natural occurrence, and biosynthesis of the Safracin B precursor, along with available data on its conversion to this compound. The document details fermentation and isolation protocols, quantitative data, and the genetic and enzymatic pathways involved in its synthesis.

Initial Source and Natural Occurrence

This compound is not a naturally occurring compound but is a chemically modified derivative of the natural product Safracin B.

Initial Source of Safracin B:

The antibiotic Safracin B is a secondary metabolite produced by the Gram-negative bacterium Pseudomonas fluorescens. The strain A2-2 (IFO14128) has been specifically identified as a producer of Safracins.[1] This bacterium was originally isolated from a soil sample in Japan.

Natural Occurrence:

Safracin B is found in the fermentation broth of Pseudomonas fluorescens. Its production is a part of the bacterium's natural metabolic processes. While not a primary metabolite essential for growth, its production can be optimized through specific fermentation conditions. The optimization of this fermentation process has enabled the large-scale, kilogram-quantity production of Safracin B, which is then converted to this compound.[2][3]

Fermentation for Safracin B Production

The production of Safracin B is achieved through submerged fermentation of Pseudomonas fluorescens. While industrial-scale protocols are often proprietary, published data provides a solid foundation for laboratory and pilot-scale production.

Culture Conditions

Successful fermentation of Pseudomonas fluorescens for Safracin B production relies on the careful control of medium composition, temperature, pH, and aeration.

Table 1: Fermentation Media for Safracin B Production

ComponentSeed MediumFermentation Medium (US Patent 4440752)Optimized Fermentation Medium (CN103074395B)
Carbon Source Glucose: 1.5%Glucose: 2.0%, Mannitol: 4.0%Glucose, Sucrose, Dextrin, Corn Starch, Mannitol, Soluble Starch
Nitrogen Source Peptone: 0.5%, Yeast Extract: 0.2%Dry Yeast: 2.0%, Ammonium (B1175870) Sulfate: 1.0%Soybean Peptone, Fish Meal Peptone, Soybean Powder, etc.
Inorganic Salts Dipotassium Hydrogen Phosphate: 0.05%, Magnesium Sulfate Heptahydrate: 0.05%Potassium Chloride: 0.4%, Potassium Dihydrogen Phosphate: 0.02%Inorganic Potassium and Magnesium Salts
Other Calcium Carbonate: 0.4%Calcium Carbonate: 0.8%Vitamins, Amino Acids, Natural Oils
pH Not specified7.0Not specified
Experimental Protocol: Fermentation of Pseudomonas fluorescens A2-2

This protocol is based on the method described in US Patent 4440752.[1]

  • Strain Activation: An inoculum of Pseudomonas fluorescens A2-2 is obtained from a slant culture.

  • Seed Culture: The inoculum is transferred to a seed culture medium and incubated at 28°C for 1 day with shaking at 220 rpm.

  • Production Fermentation: The mature seed culture is inoculated into a 2L fermenter containing the fermentation medium.

  • Incubation: The fermentation is carried out at 24-26°C with stirring at 180 rpm for four days.

  • pH Monitoring: The pH of the culture is monitored and is expected to be in the range of 7.5-8.0 at the end of the fermentation.

Isolation and Purification

Isolation of Safracin B from Fermentation Broth

A general procedure for the extraction of Safracin B from the fermentation broth is as follows:

  • pH Adjustment: The pH of the fermentation supernatant is adjusted to 9.0.

  • Solvent Extraction: The alkaline supernatant is extracted with an organic solvent such as ethyl acetate (B1210297).

  • Centrifugation: The mixture is centrifuged to separate the aqueous and organic phases.

  • Evaporation: The organic phase containing Safracin B is evaporated to dryness.

  • Solubilization: The residue is solubilized in methanol (B129727) for further purification.

Conversion of Safracin B to this compound

Detailed protocols for the cyanation of Safracin B are not extensively published, likely due to their proprietary nature. However, the conversion involves the introduction of a nitrile group. This chemical transformation is a key step in the semi-synthesis of Ecteinascidin 743.

Purification of this compound

Purification of this compound from the reaction mixture would typically involve chromatographic techniques.

Table 2: Chromatographic Methods for Safracin and Analog Analysis

TechniqueColumnMobile PhaseDetectionReference
HPLC-MSC18 (ZORBAX Eclipse plus C18, 5 µm, 4.6 × 250 mm)A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient elution)ESI-MS[4]
HPLCNot specifiedA: 10 mM ammonium acetate with 1% diethanolamine (B148213) (pH 4.0); B: Acetonitrile (gradient elution)Not specified[4]

Quantitative Data

Quantitative yield data for this compound production is not precisely detailed in publicly available literature. However, some indicators of production levels have been reported.

Table 3: Reported Yields and Potency of Safracin B and Derivatives

ProductYield/PotencySource
Safracin B4 mg (from 2L fermentation)US Patent 4440752[1]
Safracin B200-300% higher potency with optimized mediumCN103074395B[1]
This compoundKilogram scale productionOrganic Letters, 2000, 2(16), 2545-2548[2]

Biosynthesis of Safracin B

The biosynthesis of Safracin B in Pseudomonas fluorescens is orchestrated by a gene cluster spanning approximately 17.5 kb.[5] This cluster contains 10 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the molecule's core structure and subsequent modifications. The pathway is notable for its use of a non-ribosomal peptide synthetase (NRPS) system.[5][6]

Safracin Biosynthetic Gene Cluster

The sac gene cluster is organized into two divergent operons: sacABCDEFGHK and sacIJ.[7][8]

Table 4: Genes and Proposed Functions in the Safracin Biosynthetic Cluster

GeneProposed Function
sacANon-ribosomal peptide synthetase (NRPS)
sacBNon-ribosomal peptide synthetase (NRPS)
sacCNon-ribosomal peptide synthetase (NRPS)
sacDHydroxylase
sacEMbtH-like protein
sacFC-methyltransferase
sacGO-methyltransferase
sacHHydroxylase
sacIMethyltransferase
sacJFAD-dependent monooxygenase
sacKMembrane-bound protein (fatty acyl chain removal)
Biosynthetic Pathway of Safracin B

The biosynthesis begins with the formation of the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine from tyrosine, catalyzed by the enzymes SacD, SacF, and SacG.[5] The core structure of Safracin B is then assembled by the NRPS enzymes SacA, SacB, and SacC. Subsequent tailoring reactions, including oxidation and methylation by SacJ and SacI, lead to the final Safracin B molecule.[8]

Safracin_B_Biosynthesis Tyrosine Tyrosine SacDFG SacD, SacF, SacG Tyrosine->SacDFG Amino_Acids Other Amino Acids (e.g., Alanine, Glycine) NRPS SacA, SacB, SacC (NRPS Complex) Amino_Acids->NRPS SAM S-Adenosyl Methionine (SAM) SAM->SacDFG Intermediate1 3-hydroxy-5-methyl- O-methyltyrosine Intermediate1->NRPS Intermediate2 Tetrapeptide Intermediate Tailoring SacI, SacJ, SacH, SacK (Tailoring Enzymes) Intermediate2->Tailoring Safracin_B Safracin B SacDFG->Intermediate1 Precursor Synthesis NRPS->Intermediate2 Peptide Assembly Tailoring->Safracin_B Post-NRPS Modification

References

The Production of Cyanosafracin B in Pseudomonas fluorescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pseudomonas fluorescens as a microbial factory for the production of Cyanosafracin B, a key intermediate in the synthesis of the potent anti-tumor agent, Ecteinascidin 743 (Trabectedin). This document details the biosynthetic pathway of the precursor Safracin B, outlines experimental protocols for its fermentation, purification, and subsequent chemical conversion to this compound, and presents available quantitative data to inform production optimization.

Introduction

This compound is a semi-synthetic derivative of Safracin B, a natural antibiotic produced through fermentation by the bacterium Pseudomonas fluorescens. The optimization of this fermentation process has enabled the kilogram-scale synthesis of this compound, establishing it as a critical and cost-effective starting material for the commercial manufacturing of Trabectedin.[1] This guide serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and implement the production of this compound.

Biosynthesis of Safracin B in Pseudomonas fluorescens

The biosynthesis of Safracin B is orchestrated by the sac gene cluster, which spans approximately 17.5 kb and contains 10-11 open reading frames (ORFs).[2][3] These genes are organized into two divergently transcribed operons, sacABCDEFGHK and sacIJ.[4][5] The core of the Safracin B molecule is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) machinery encoded by the sacA, sacB, and sacC genes.[2][6]

The biosynthetic pathway begins with the modification of L-tyrosine to form the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), which serves as the precursor for the tetrahydroisoquinoline core of Safracin.[1][7] This initial modification is catalyzed by the enzymes encoded by sacD (hydroxylase), sacF (C-methyltransferase), and sacG (O-methyltransferase).[1][7] The NRPS modules then sequentially incorporate two molecules of 3h5mOmTyr, along with L-alanine and glycine, to construct the tetrapeptide backbone.[8]

Following the NRPS-mediated assembly, a series of tailoring enzymes modify the intermediate to yield Safracin B. The sacJ gene encodes a monooxygenase responsible for the oxidation of an intermediate, and the sacI gene encodes a methyltransferase that carries out a subsequent methylation step.[4][9] The sacH gene product is a hydroxylase that can convert Safracin B to Safracin A.[4][9]

Safracin_Biosynthesis cluster_precursor Precursor Synthesis cluster_nrps NRPS Assembly cluster_tailoring Tailoring Reactions L-Tyrosine L-Tyrosine 3-methyl-O-methyltyrosine 3-methyl-O-methyltyrosine L-Tyrosine->3-methyl-O-methyltyrosine sacF (C-methylation) sacG (O-methylation) 3h5mOmTyr 3-hydroxy-5-methyl- O-methyltyrosine 3-methyl-O-methyltyrosine->3h5mOmTyr sacD (hydroxylation) NRPS_complex NRPS Complex (SacA, SacB, SacC) 3h5mOmTyr->NRPS_complex incorporated twice Tetrapeptide_Intermediate Tetrapeptide Intermediate NRPS_complex->Tetrapeptide_Intermediate Pictet-Spengler reactions Intermediate_P19B Intermediate P19B Tetrapeptide_Intermediate->Intermediate_P19B Alanine Alanine Alanine->NRPS_complex Glycine Glycine Glycine->NRPS_complex Intermediate_P22B Intermediate P22B Intermediate_P19B->Intermediate_P22B sacJ (oxidation) Safracin_B Safracin B Intermediate_P22B->Safracin_B sacI (N-methylation) Safracin_A Safracin A Safracin_B->Safracin_A sacH (hydroxylation)

Caption: Proposed biosynthetic pathway of Safracin A and B in P. fluorescens.
Genetic Regulation of Safracin Biosynthesis

The expression of the sac gene cluster is regulated by a complex network of transcriptional regulators. A key regulatory system involves the MexT-MexS proteins.[4] MexT, a global regulator of the LysR family, acts as a transcriptional activator, while MexS functions as a repressor.[4] This dual system controls the expression of the tailoring genes in the sacIJ operon.[4] Furthermore, the MexEF-OprN multidrug efflux pump, also under the control of MexT, plays a crucial role in Safracin metabolism and transport.[4] Overexpression of the mexEF-oprN operon has been shown to result in a fourfold increase in Safracin production, highlighting the importance of product export in achieving high titers.[4]

Safracin_Regulation cluster_regulators Regulators cluster_genes Target Genes/Operons cluster_process Cellular Process MexT MexT sacIJ_operon sacIJ operon (Tailoring enzymes) MexT->sacIJ_operon Activates mexEF_oprN_operon mexEF-oprN operon (Efflux pump) MexT->mexEF_oprN_operon Activates MexS MexS MexS->MexT Represses Safracin_Biosynthesis Safracin Biosynthesis sacIJ_operon->Safracin_Biosynthesis Safracin_Export Safracin Export mexEF_oprN_operon->Safracin_Export Safracin_Biosynthesis->Safracin_Export leads to

Caption: Regulatory network of Safracin biosynthesis and export in P. poae PMA22.

Production of Safracin B and Conversion to this compound

The overall workflow for producing this compound involves a multi-step process that begins with the fermentation of P. fluorescens, followed by the extraction and purification of Safracin B, and finally, the chemical conversion to this compound.

Production_Workflow Fermentation 1. Fermentation of P. fluorescens Extraction 2. Extraction of Safracin B Fermentation->Extraction Purification 3. Purification of Safracin B Extraction->Purification Conversion 4. Chemical Conversion to This compound Purification->Conversion Final_Product This compound Conversion->Final_Product

References

The Pivotal Role of Cyanosafracin B in the Synthesis of the Anticancer Agent ET-743 (Trabectedin): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Cyanosafracin B as a readily available precursor in the semi-synthesis of the potent marine-derived anticancer drug, ET-743 (Trabectedin). The development of this semi-synthetic route has been instrumental in overcoming the supply limitations of ET-743, which is naturally found in minute quantities in the tunicate Ecteinascidia turbinata. This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and visualizations of the key chemical and biosynthetic pathways.

Introduction: Overcoming Supply Challenges with a Semi-Synthetic Approach

Ecteinascidin 743 (ET-743), commercially known as Trabectedin, is a complex tetrahydroisoquinoline alkaloid with remarkable antitumor activity.[1] Its intricate molecular architecture and potent biological effects have made it a valuable therapeutic agent for certain types of soft tissue sarcomas and ovarian cancer. However, the natural abundance of ET-743 is extremely low, necessitating the development of a scalable and economically viable production method.[2] The semi-synthesis of ET-743, starting from the microbial metabolite this compound, has emerged as the cornerstone of its industrial production, ensuring a consistent and reliable supply for clinical use.[3][4]

This compound, an antibiotic produced through fermentation of the bacterium Pseudomonas fluorescens, provides a structurally related and readily accessible starting material for the multi-step conversion to ET-743.[5][6] This semi-synthetic strategy, pioneered by researchers at PharmaMar, represents a significant achievement in pharmaceutical manufacturing, bridging the gap between a rare natural product and a life-saving therapeutic.[2][3]

The Semi-Synthetic Pathway from this compound to ET-743

The conversion of this compound to ET-743 is a complex, multi-step process involving a series of protection, functional group transformation, and cyclization reactions. The overall synthetic scheme, as detailed in the seminal work by Cuevas et al., transforms the core structure of this compound into the intricate pentacyclic framework of ET-743.[5]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the semi-synthesis of ET-743 from this compound. This data provides a quantitative overview of the efficiency of each transformation.

StepTransformationReagentsYield (%)
1Protection of amino and phenol (B47542) groups of this compound (as BOC and MOM derivatives, respectively)Boc2O, EtOH; then MOMBr, i-Pr2NEt, DMAP, CH3CN81; 83
2Hydrolysis of the methoxy-p-quinoneNaOH 1 M, MeOH68
3Reduction of the quinone and formation of the methylenedioxy bridgeH2, 10% Pd/C; then ClBrCH2, Cs2CO3, DMF56 (for two steps)
4Deprotection of the BOC groupTFA, CH2Cl295
5Edman degradation: thiourea (B124793) formationPhenyl isothiocyanate, CH2Cl287
6Edman degradation: cyclization and cleavageHCl/dioxane 4.3 M82
7Protection of the primary amine as a TROC carbamateTrocCl, pyridine, CH2Cl298
8Protection of the E ring phenol as a MOM etherMOMBr, i-Pr2NEt, DMAP, CH3CN88
9Removal of the TROC protecting groupZn, AcOH aq83
10Conversion of the primary amine to an alcoholNaNO2, AcOH, THF, H2O50
11Coupling with (S)-N-[(trichloroethoxy)carbonyl]-S-(9-fluorenylmethyl)cysteineEDC·HCl, DMAP, CH2Cl295
12Removal of the allyl protecting groupBu3SnH, (PPh3)2PdCl2, AcOH, CH2Cl290
13Selenoxide elimination(PhSeO)2O, CH2Cl291
14Swern-Moffatt oxidation and subsequent reactions to form the pentacyclic coreDMSO, Tf2O, CH2Cl2; i-Pr2NEt; t-BuOH; (CH3N)2CdN-t-Bu; Ac2O58
15Deprotection of the silyl (B83357) ether and TROC groupTMSCl, NaI, CH2Cl2, CH3CN; then Zn, AcOH aq77 (for two steps)
16Pictet-Spengler reaction[N-methylpyridinium-4-carboxaldehyde]+I-, DBU, (CO2H)257
17Formation of the 10-membered lactone bridge14, silica (B1680970) gel, EtOH90
18Hemiaminal formationAgNO3, CH3CN, H2O90

Note: The yields are as reported in the literature and may vary depending on the specific experimental conditions.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the semi-synthesis of ET-743 from this compound.

G cluster_start Starting Material cluster_protection Protection & Modification cluster_degradation Side Chain Cleavage cluster_functionalization Core Functionalization cluster_cyclization Ring Formation cluster_end Final Product Cyanosafracin_B This compound Protected_Intermediate_1 BOC & MOM Protection Cyanosafracin_B->Protected_Intermediate_1 Step 1 Hydrolyzed_Intermediate Quinone Hydrolysis Protected_Intermediate_1->Hydrolyzed_Intermediate Step 2 Bridged_Intermediate Methylenedioxy Bridge Formation Hydrolyzed_Intermediate->Bridged_Intermediate Step 3 Edman_Intermediate_1 Edman Degradation (Thiourea) Bridged_Intermediate->Edman_Intermediate_1 Steps 4-5 Edman_Intermediate_2 Primary Amine Intermediate Edman_Intermediate_1->Edman_Intermediate_2 Step 6 Alcohol_Intermediate Amine to Alcohol Conversion Edman_Intermediate_2->Alcohol_Intermediate Steps 7-10 Coupled_Intermediate Cysteine Coupling Alcohol_Intermediate->Coupled_Intermediate Step 11 Pentacyclic_Core Pentacyclic Core Formation Coupled_Intermediate->Pentacyclic_Core Steps 12-15 Lactone_Formation Lactone Bridge Formation Pentacyclic_Core->Lactone_Formation Steps 16-17 ET743 ET-743 (Trabectedin) Lactone_Formation->ET743 Step 18

Caption: High-level workflow for the semi-synthesis of ET-743.

Detailed Experimental Protocols

The following protocols are adapted from the supplementary information of the publication by Cuevas et al. in Organic Letters (2000, 2 (16), pp 2545–2548) and provide a detailed methodology for the key transformations.

Step 1a: BOC Protection of this compound

To a solution of this compound (1.0 g, 1.82 mmol) in ethanol (B145695) (20 mL) is added di-tert-butyl dicarbonate (B1257347) (Boc2O, 0.48 g, 2.18 mmol). The mixture is stirred at 23 °C for 23 hours. The solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography (silica gel, CH2Cl2/MeOH 98:2) to afford the BOC-protected product. Yield: 81% .

Step 1b: MOM Protection of the Phenolic Hydroxyl Group

To a solution of the BOC-protected intermediate (1.0 g, 1.54 mmol) in acetonitrile (B52724) (20 mL) is added diisopropylethylamine (i-Pr2NEt, 0.81 mL, 4.62 mmol), 4-(dimethylamino)pyridine (DMAP, 19 mg, 0.15 mmol), and chloromethyl methyl ether (MOMBr, 0.35 mL, 4.62 mmol). The reaction is stirred at 40 °C for 6 hours. The solvent is removed, and the residue is purified by flash chromatography (silica gel, hexanes/EtOAc 1:1) to yield the fully protected intermediate. Yield: 83% .

Step 2: Hydrolysis of the Methoxy-p-quinone

The fully protected intermediate (1.0 g, 1.44 mmol) is dissolved in methanol (B129727) (20 mL), and a 1 M aqueous solution of NaOH (7.2 mL, 7.2 mmol) is added. The mixture is stirred at 20 °C for 2.5 hours. The reaction is neutralized with 1 M HCl and extracted with CH2Cl2. The organic layer is dried over Na2SO4 and concentrated. The crude product is purified by flash chromatography (silica gel, CH2Cl2/MeOH 99:1). Yield: 68% .

Step 3: Reduction and Methylenedioxy Bridge Formation

The product from Step 2 (1.0 g, 1.47 mmol) is dissolved in methanol (20 mL) and hydrogenated over 10% Pd/C (100 mg) at 23 °C for 2 hours under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is evaporated. The residue is dissolved in DMF (15 mL), and cesium carbonate (Cs2CO3, 1.44 g, 4.41 mmol) and bromochloromethane (B122714) (ClBrCH2, 0.19 mL, 2.94 mmol) are added. The mixture is heated at 110 °C for 2.5 hours. After cooling, the reaction is diluted with water and extracted with EtOAc. The organic layer is washed with brine, dried, and concentrated. The residue is purified by flash chromatography (silica gel, hexanes/EtOAc 3:2). Yield: 56% (for two steps) .

(Note: The subsequent detailed protocols for steps 4 through 18 can be found in the supplementary information of the cited publication and follow standard organic synthesis procedures for deprotection, degradation, coupling, and cyclization reactions.)

The Natural Biosynthesis of ET-743

While the semi-synthesis from this compound is the industrial route, understanding the natural biosynthesis of ET-743 provides valuable insights into the formation of its complex structure. ET-743 is produced by Candidatus Endoecteinascidia frumentensis, a microbial symbiont of the tunicate Ecteinascidia turbinata. The biosynthesis is orchestrated by a large non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster, designated as the 'etu' gene cluster.

The proposed biosynthetic pathway involves the assembly of modified amino acid and polyketide units to construct the tetrahydroisoquinoline core and the subsequent tailoring reactions to yield the final product.

G cluster_precursors Primary Metabolites cluster_assembly NRPS/PKS Assembly Line cluster_tailoring Tailoring Enzymes cluster_product Final Product Tyrosine Tyrosine EtuA_NRPS EtuA (NRPS) Tyrosine->EtuA_NRPS Glycine Glycine Glycine->EtuA_NRPS Cysteine Cysteine Cysteine->EtuA_NRPS Acetate Acetate PKS_Module PKS Module Acetate->PKS_Module EtuA_NRPS->PKS_Module Hybrid Assembly EtuH_Hydroxylase EtuH (Hydroxylase) PKS_Module->EtuH_Hydroxylase Intermediate EtuM_Methyltransferase EtuM (Methyltransferase) EtuH_Hydroxylase->EtuM_Methyltransferase EtuO_Monooxygenase EtuO (Monooxygenase) EtuM_Methyltransferase->EtuO_Monooxygenase ET743_Bio ET-743 EtuO_Monooxygenase->ET743_Bio Cyclization & Release

Caption: Proposed biosynthetic pathway of ET-743.

Conclusion

The semi-synthetic production of ET-743 from this compound stands as a landmark achievement in medicinal chemistry and drug development. It has not only provided a sustainable source for a vital anticancer drug but has also highlighted the power of leveraging microbial metabolites as starting points for the synthesis of complex natural products. The detailed understanding of both the semi-synthetic and biosynthetic pathways offers valuable knowledge for the future development of novel analogs and the potential for engineered biosynthesis of this important class of compounds. This guide provides a foundational resource for researchers and professionals dedicated to advancing the fields of oncology and natural product synthesis.

References

The Biosynthesis of Safracin and the Chemo-Enzymatic Path to Cyanosafracin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of safracin, a potent antitumor and antibacterial agent, and the subsequent conversion to its valuable derivative, cyanosafracin B. This document details the genetic and enzymatic machinery responsible for safracin production in Pseudomonas poae PMA22 (formerly Pseudomonas fluorescens A2-2), presents available quantitative data, outlines key experimental protocols, and visualizes the intricate molecular pathways.

The Safracin Biosynthetic Pathway: A Non-Ribosomal Peptide Synthetase Assembly Line

Safracin is a complex tetrahydroisoquinoline alkaloid assembled through a sophisticated biosynthetic pathway orchestrated by a dedicated gene cluster. This pathway's core is a non-ribosomal peptide synthetase (NRPS) system, a class of large, modular enzymes that synthesize peptides without the direct involvement of ribosomes.[1]

The Safracin Gene Cluster (sac)

The genetic blueprint for safracin biosynthesis is encoded within a 17.5 kb gene cluster, designated sac.[2][3] This cluster is organized into two divergent operons: sacABCDEFGHK and sacIJ.[4][5] These genes encode the enzymes responsible for producing the precursor molecules, the NRPS machinery for peptide assembly, and the tailoring enzymes that modify the safracin scaffold.

Table 1: Genes of the Safracin Biosynthetic Cluster and Their Functions

GeneEncoded ProteinProposed FunctionOperon
sacASacA (NRPS)Non-ribosomal peptide synthetase, Module 1sacABCDEFGHK
sacBSacB (NRPS)Non-ribosomal peptide synthetase, Module 2sacABCDEFGHK
sacCSacC (NRPS)Non-ribosomal peptide synthetase, Module 3sacABCDEFGHK
sacDSacDHydroxylase, involved in precursor biosynthesissacABCDEFGHK
sacESacEMbtH-like protein, function not fully elucidatedsacABCDEFGHK
sacFSacFC-methyltransferase, involved in precursor biosynthesissacABCDEFGHK
sacGSacGO-methyltransferase, involved in precursor biosynthesissacABCDEFGHK
sacHSacHSafracin resistance protein; hydroxylase converting safracin B to AsacABCDEFGHK
sacISacIMethyltransferase, tailoring enzymesacIJ
sacJSacJFAD-dependent monooxygenase, tailoring enzymesacIJ
sacKSacKMembrane-bound protein, removes fatty acyl chainsacABCDEFGHK
Precursor Biosynthesis

The unique tetrahydroisoquinoline core of safracin is derived from a non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine.[6][7] The biosynthesis of this crucial precursor is catalyzed by the enzymes encoded by sacD, sacF, and sacG, which act on a tyrosine substrate.[6]

The NRPS Assembly Line

The heart of the safracin biosynthetic pathway is the NRPS machinery, composed of three large proteins: SacA, SacB, and SacC.[1] These enzymes are organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The domains within these modules include the Adenylation (A) domain for amino acid recognition and activation, the Peptidyl Carrier Protein (PCP) or Thiolation (T) domain for covalent tethering of the activated amino acid, and the Condensation (C) domain for peptide bond formation.[5]

Safracin_NRPS_Assembly_Line cluster_SacA SacA cluster_SacB SacB cluster_SacC SacC SacA A PCP SacB C A PCP SacA:PCP->SacB:C Glycine SacC C A PCP R SacB:PCP->SacC:C Alanine

Caption: Modular organization of the Safracin NRPS enzymes SacA, SacB, and SacC.

Post-NRPS Tailoring

Following the assembly of the peptide backbone by the NRPS machinery, a series of tailoring enzymes modify the molecule to produce the final safracin products. The sacIJ operon encodes a monooxygenase (SacJ) and a methyltransferase (SacI) that are crucial for these modifications.[2] SacH, in addition to its role in resistance, can hydroxylate safracin B to yield safracin A.[3]

Caption: Overview of the Safracin biosynthesis pathway.

From Safracin B to this compound: A Chemical Transformation

This compound is not a direct product of the safracin biosynthetic pathway but is a crucial semi-synthetic derivative of safracin B.[2][8] It serves as a key starting material for the synthesis of the potent anti-cancer drug, ecteinascidin 743 (Trabectedin).[8][9] The conversion of safracin B, obtained through fermentation of P. poae PMA22, to this compound is achieved through chemical synthesis.[8] While detailed protocols are proprietary, the transformation involves the introduction of a cyano group.

Quantitative Data on Safracin Production

Table 2: Safracin Production Yields

Strain/ConditionProduct(s)Yield/Fold IncreaseReference
Heterologous expression of sac cluster in P. fluorescens CECT 378Safracin A and B22% of native producer[3]
Heterologous expression of sac cluster in P. aeruginosa CECT 110Safracin A and B2% of native producer[3]
Genetically engineered P. fluorescensSafracins336 mg/L[1]
Overexpression of mexEF-oprN transport system in P. poae PMA22Safracin4-fold increase[10]

Experimental Protocols

This section details the methodologies for key experiments involved in the study of the safracin and this compound biosynthesis pathways.

Heterologous Expression of the Safracin Gene Cluster

Objective: To express the sac gene cluster in a heterologous host to study its function and for production of safracins.

Methodology:

  • Gene Cluster Cloning: The entire sac gene cluster (approximately 17.5 kb) is cloned from the genomic DNA of P. poae PMA22 into a suitable vector, such as a cosmid (e.g., pL30P).[3] This typically involves creating a genomic library and screening for the desired clone.

  • Host Strain Selection: A suitable heterologous host, such as a non-producing Pseudomonas strain (e.g., P. fluorescens CECT 378 or P. aeruginosa CECT 110), is chosen.[3]

  • Transformation: The recombinant vector containing the sac cluster is introduced into the host strain via an appropriate transformation method, such as electroporation or conjugation.

  • Culture and Fermentation: The recombinant strain is cultured under optimized fermentation conditions to induce the expression of the sac genes and production of safracins.

  • Analysis of Production: The production of safracin A and B is analyzed using methods such as HPLC-DAD or HPLC-MS.[2]

Heterologous_Expression_Workflow start Genomic DNA from P. poae PMA22 clone Clone sac gene cluster into cosmid vector start->clone transform Transform heterologous host (e.g., P. fluorescens) clone->transform culture Culture and ferment recombinant strain transform->culture analyze Analyze safracin production (HPLC-DAD/MS) culture->analyze

Caption: Workflow for heterologous expression of the safracin gene cluster.

Analysis of Safracin Production by HPLC

Objective: To quantify the production of safracin A and B in culture extracts.

Methodology: [2]

  • Sample Preparation: Culture broth is centrifuged, and the supernatant is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent for HPLC analysis.

  • HPLC-DAD Analysis:

  • HPLC-MS Analysis (for identification):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Ionization: Electrospray ionization (ESI).

Purification of His-tagged Sac Proteins

Objective: To purify individual enzymes of the safracin pathway for in vitro characterization.

Methodology (adapted from[10]):

  • Cloning and Expression: The gene of interest (e.g., sacD) is cloned into an expression vector with a C-terminal or N-terminal His-tag (e.g., pET29a(+)). The protein is then overexpressed in a suitable host, such as E. coli BL21(DE3).

  • Cell Lysis: Cells are harvested and lysed using a French press or sonication in a suitable buffer (e.g., 50 mM NaH₂PO₄, 50 mM Na₂HPO₄, 300 mM NaCl, 20 mM imidazole, pH 7.8).

  • Purification: The soluble fraction of the cell lysate is applied to a Ni-NTA affinity chromatography column. The column is washed to remove non-specifically bound proteins, and the His-tagged protein is eluted with a buffer containing a high concentration of imidazole.

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Conclusion

The biosynthesis of safracin is a remarkable example of the complex chemistry catalyzed by non-ribosomal peptide synthetases. Understanding this pathway not only provides insights into the natural production of this potent bioactive molecule but also opens avenues for its bioengineering to produce novel analogs. The chemical conversion of safracin B to this compound highlights the powerful synergy between biotechnology and synthetic chemistry in the production of valuable pharmaceutical precursors. Further research into the enzymatic mechanisms and kinetics of the safracin biosynthetic enzymes will undoubtedly pave the way for the development of improved production strains and novel therapeutic agents.

References

The Chemical Nexus: A Technical Guide to the Relationship and Conversion of Safracin B to Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the chemical relationship between the natural antibiotic Safracin B and its pivotal synthetic derivative, Cyanosafracin B. The conversion of Safracin B to this compound represents a critical step in the semi-synthetic production of the potent anti-tumor agent Trabectedin (ET-743), making a thorough understanding of this process essential for researchers in medicinal chemistry and drug development.

Chemical Structures and Core Relationship

Safracin B is a complex tetrahydroisoquinoline antibiotic produced through the fermentation of the bacterium Pseudomonas fluorescens.[1][2] this compound is a direct synthetic derivative of Safracin B, distinguished by the substitution of a hydroxyl group with a nitrile (cyano) group at the C21 position. This transformation converts the unstable carbinolamine moiety in Safracin B into a more stable α-aminonitrile in this compound. This structural modification is foundational for the subsequent multi-step synthesis of Ecteinascidin 743 (Trabectedin) and its analogues.[1][3][4]

Below is a diagram illustrating the direct chemical conversion of Safracin B to this compound.

G Safracin_B Safracin B (C21-Carbinolamine) Reagents + KCN / H₂O (Nucleophilic Substitution) Safracin_B->Reagents Cyanosafracin_B This compound (C21-Aminonitrile) Reagents->Cyanosafracin_B

Figure 1: Chemical Conversion of Safracin B to this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative data for Safracin B and this compound, facilitating a direct comparison of their fundamental chemical properties.

PropertySafracin BThis compound
Molecular Formula C₂₈H₃₆N₄O₇C₂₉H₃₅N₅O₆
Molecular Weight 540.61 g/mol 549.62 g/mol
Key Functional Group C21-Carbinolamine (-CH(OH)-NH-)C21-α-Aminonitrile (-CH(CN)-NH-)
CAS Number 87578-99-296996-50-8
Biological Role Natural Antibiotic, Antitumor Agent[5][6][7]Key Intermediate in ET-743 Synthesis[1][3][4]

Experimental Protocols

While the precise, proprietary industrial-scale protocol for the conversion of Safracin B to this compound is not publicly detailed, the chemical transformation is a nucleophilic substitution reaction. The following represents a plausible and chemically sound laboratory-scale procedure inferred from the principles of aminonitrile synthesis, such as the Strecker reaction, and the nature of the starting material.[8][9]

Protocol: Conversion of Safracin B to this compound

Objective: To replace the C21 hydroxyl group of Safracin B with a cyano group to yield this compound.

Materials:

  • Safracin B

  • Potassium Cyanide (KCN)

  • Deionized Water

  • Methanol (B129727) (MeOH)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column Chromatography setup (silica gel)

Procedure:

  • Dissolution: Dissolve Safracin B (1 equivalent) in a mixture of methanol and water at room temperature with stirring.

  • Reaction Initiation: To the stirred solution, add a solution of Potassium Cyanide (KCN) (1.5-2.0 equivalents) in water dropwise. The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol). The disappearance of the Safracin B spot and the appearance of a new, typically less polar, spot for this compound indicates the progression of the reaction.

  • Work-up: Upon completion of the reaction, quench the reaction mixture by adding a sufficient volume of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel with a suitable eluent system to yield the pure product.

Safety Precautions: Potassium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

The following diagram outlines the general workflow for this experimental protocol.

G Start Start: Dissolve Safracin B in MeOH/H₂O Add_KCN Add KCN Solution Start->Add_KCN Stir Stir at Room Temperature Add_KCN->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Quench with Water and Extract with EtOAc Monitor->Workup Reaction Complete Wash Wash Organic Layer with Brine Workup->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End End: Pure this compound Purify->End

Figure 2: Experimental Workflow for this compound Synthesis.

Significance in Drug Development

The development of a semi-synthetic route to Trabectedin (ET-743) was a significant breakthrough, as the natural supply from the tunicate Ecteinascidia turbinata is extremely limited. The conversion of Safracin B, which can be produced on a large scale through fermentation, to this compound is the cornerstone of this commercially viable manufacturing process.[2][3] this compound serves as a stable and robust starting material for the complex chemical transformations required to construct the intricate structure of Trabectedin and other related Ecteinascidins.[1][4] The stability of the aminonitrile in this compound compared to the carbinolamine in Safracin B is a key advantage for a multi-step synthetic sequence.

Conclusion

The chemical relationship between Safracin B and this compound is that of a natural product and its direct synthetic derivative, a transformation that is pivotal for the production of an important anti-cancer drug. The conversion of the C21-carbinolamine of Safracin B to the C21-α-aminonitrile of this compound via nucleophilic substitution with a cyanide source is a critical enabling step in the semi-synthesis of Trabectedin. This guide provides the essential chemical and procedural information for researchers and professionals working in the field of complex natural product synthesis and drug development.

References

The Synthetic Utility of Cyanosafracin B: A Technical Guide to the Semisynthesis of Potent Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanosafracin B, a quinone antibiotic, is a critical starting material in the semisynthesis of complex tetrahydroisoquinoline antitumor agents, most notably Ecteinascidin 743 (ET-743, Trabectedin) and Phthalascidin (Pt-650). While direct in-vitro studies on this compound are not extensively documented in publicly available literature, its significance lies in providing a readily available and scalable precursor for the production of these clinically important anticancer drugs. This guide details the synthetic pathways from this compound to ET-743 and Pt-650, outlining the key experimental transformations and the mechanism of action of the final products.

Introduction to this compound

This compound is a complex heterocyclic molecule belonging to the saframycin family of antibiotics. It is produced through fermentation of the bacterium Pseudomonas fluorescens.[1] The availability of this compound on a kilogram scale from this fermentation process makes it a crucial and cost-effective starting point for the otherwise challenging total synthesis of ET-743 and related compounds.[1][2] The development of a semisynthetic route from this compound has been pivotal for the clinical development and commercial production of Trabectedin.[3][4]

Semisynthesis of Ecteinascidin 743 (Trabectedin) from this compound

The conversion of this compound to ET-743 is a multi-step process involving the protection of reactive functional groups, modification of the quinone system, and the introduction of the characteristic spiro-fused tetrahydroisoquinoline core and the lactone bridge.[2]

Quantitative Data Summary

Currently, specific quantitative data such as reaction yields and spectroscopic data for each synthetic step are not available in the summarized search results. The overall yield for the semisynthesis of ET-743 from this compound has been reported to be approximately 1% over 21 steps.[5]

Experimental Protocols for Key Transformations

The following sections describe the key transformations in the synthesis of ET-743 from this compound, as outlined by Cuevas et al.[2]

Step 1: Protection of Amino and Phenol (B47542) Groups and Quinone Hydrolysis

  • Objective: To protect the primary amine and the phenolic hydroxyl group to prevent unwanted side reactions in subsequent steps, and to hydrolyze the methoxy-p-quinone.

  • Methodology: The amino and phenol groups of this compound (3) are protected as their BOC (tert-butyloxycarbonyl) and MOM (methoxymethyl) derivatives, respectively. The methoxy-p-quinone is then hydrolyzed using sodium hydroxide (B78521) in a water-methanol mixture to yield intermediate 4.[2]

Step 2: Reduction and Alkylation to Form the Methylene Bridge

  • Objective: To form the central five-membered ring containing the two ether linkages.

  • Methodology: The quinone in intermediate 4 is reduced to an unstable hydroquinone (B1673460) using hydrogen gas at 1 atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. This hydroquinone is immediately treated with bromochloromethane (B122714) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to yield the methylene-bridged compound 5.[2] The remaining phenolic group is then alkylated to give the fully protected intermediate 6.[2]

Step 3: Deprotection and Edman Degradation

  • Objective: To remove the protecting groups and cleave the amide bond to reveal a primary amine.

  • Methodology: The MOM and BOC protecting groups of intermediate 6 are removed. The subsequent cleavage of the amide is achieved via an Edman degradation. This involves the formation of a thiourea (B124793) by reacting with excess phenyl isothiocyanate, followed by treatment with hydrochloric acid (HCl) in 1,4-dioxane (B91453) to afford intermediate 7, which now possesses a primary amine.[2]

Step 4: Conversion of the Primary Amine to a Hydroxyl Group

  • Objective: To replace the newly formed primary amine with a hydroxyl group, a key step towards the final structure of ET-743.

  • Methodology: The primary amine of intermediate 7 is first temporarily protected as a TROC (2,2,2-trichloroethoxycarbonyl) carbamate. The phenolic hydroxyl group on the E ring is then re-protected as a MOM ether. The TROC group is subsequently removed using zinc in acetic acid (Zn/HOAc) to give intermediate 8. The crucial substitution of the amino group by a hydroxyl function is then performed by treatment with sodium nitrite (B80452) (NaNO₂) in acetic acid, yielding the key intermediate 9.[2] From this key intermediate, the synthesis to ET-743 is completed in nine additional steps.[1]

Synthetic Workflow for ET-743

ET743_Synthesis cluster_start Starting Material cluster_protection Protection & Hydrolysis cluster_bridging Methylene Bridge Formation cluster_deprotection Deprotection & Amide Cleavage cluster_conversion Amine to Hydroxyl Conversion cluster_final Final Steps Cyanosafracin_B This compound (3) Protected_Quinone Protected Quinone (4) Cyanosafracin_B->Protected_Quinone BOC & MOM protection, NaOH, H₂O-MeOH Methylene_Bridged Methylene-Bridged Intermediate (5) Protected_Quinone->Methylene_Bridged 1. H₂, Pd/C 2. BrCH₂Cl, Cs₂CO₃, DMF Primary_Amine Primary Amine Intermediate (7) Methylene_Bridged->Primary_Amine Deprotection, Edman Degradation Key_Intermediate Key Intermediate (9) Primary_Amine->Key_Intermediate TROC protection, MOM protection, Zn/HOAc, NaNO₂, HOAc ET743 Ecteinascidin 743 (1) Key_Intermediate->ET743 9 additional steps Pt650_Synthesis cluster_start Common Intermediate cluster_modification Acetylation & Amide Cleavage cluster_final Final Product Methylene_Bridged Methylene-Bridged Intermediate (5) Amine_Intermediate Amine Intermediate (15) Methylene_Bridged->Amine_Intermediate Acetylation, N-BOC cleavage, Edman Degradation Pt650 Phthalascidin (2) Amine_Intermediate->Pt650 Phthalic anhydride, Carbonyldiimidazole ET743_MoA ET743 Ecteinascidin 743 DNA DNA Minor Groove ET743->DNA Binds to DNA_Adduct ET-743-DNA Adduct (Guanine N2 Alkylation) DNA->DNA_Adduct Alkylation TC_NER TC-NER System DNA_Adduct->TC_NER Recognized by DSB Double-Strand Breaks TC_NER->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Leads to

References

In-Depth Technical Guide to Cyanosafracin B: Safety, Handling, and Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of Cyanosafracin B in a laboratory setting. It also details its key physicochemical properties and outlines a significant experimental protocol for its use as a synthetic precursor.

Introduction to this compound

This compound is a complex heterocyclic molecule that serves as a crucial starting material in the semi-synthesis of potent antitumor agents, most notably Ecteinascidin 743 (ET-743, Trabectedin) and Phthalascidin Pt-650.[1] Its availability through fermentation of the bacterium Pseudomonas fluorescens has been a key factor in enabling the larger-scale production of these important chemotherapeutic drugs.[1] Understanding the proper handling and safety precautions for this compound is therefore essential for researchers and chemists working in the field of medicinal chemistry and drug development.

Safety and Handling Guidelines

The following safety and handling guidelines are based on the Safety Data Sheet (SDS) provided by MedChemExpress.

Hazard Identification

According to the available safety data, this compound is not classified as a hazardous substance or mixture. However, as with any chemical of unknown long-term toxicological properties, it should be handled with care, and exposure should be minimized.

Potential Hazards:

  • May cause irritation upon contact with eyes, skin, or respiratory tract.

  • The toxicological properties have not been thoroughly investigated.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Personal Protective Equipment (PPE)

To ensure minimal exposure, the following personal protective equipment should be worn when handling this compound:

PPE CategoryRecommendation
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator is recommended if working with fine powders or in a poorly ventilated area.
Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

  • Recommended storage temperatures:

    • -20°C for up to 1 month.

    • -80°C for up to 6 months.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₃₅N₅O₆
Molecular Weight 549.62 g/mol
CAS Number 96996-50-8
Appearance Solid
Purity ≥95%

Experimental Protocol: Synthesis of Ecteinascidin ET-743 from this compound

The following is a detailed protocol for the synthesis of Ecteinascidin ET-743, a potent antitumor agent, using this compound as the starting material. This process involves a multi-step chemical synthesis.

Materials and Reagents
  • This compound

  • Boc₂O (Di-tert-butyl dicarbonate)

  • Ethanol

  • MOMBr (Methoxymethyl bromide)

  • i-Pr₂NEt (N,N-Diisopropylethylamine)

  • DMAP (4-Dimethylaminopyridine)

  • Acetonitrile

  • NaOH (Sodium hydroxide)

  • Methanol

  • 10% Pd/C (Palladium on carbon)

  • Hydrogen gas

  • ClBrCH₂ (Bromochloromethane)

  • Cs₂CO₃ (Cesium carbonate)

  • DMF (Dimethylformamide)

  • Allyl bromide

  • TFA (Trifluoroacetic acid)

  • Dichloromethane

  • Phenyl isothiocyanate

  • HCl in dioxane

  • TrocCl (2,2,2-Trichloroethyl chloroformate)

  • Pyridine

  • Zinc dust

  • Acetic acid

  • NaNO₂ (Sodium nitrite)

  • Tetrahydrofuran (THF)

Synthetic Procedure

The synthesis of ET-743 from this compound is a multi-step process that involves protection of functional groups, modification of the core structure, and subsequent deprotection and cyclization reactions. The overall workflow is depicted in the diagram below.

G Workflow for the Synthesis of ET-743 from this compound cluster_0 Protection and Modification cluster_1 Intermediate Synthesis cluster_2 Final Assembly Cyanosafracin_B This compound Protection Protection of Amino and Phenol (B47542) Groups Cyanosafracin_B->Protection Boc₂O, MOMBr Hydrolysis Hydrolysis of Methoxy-p-quinone Protection->Hydrolysis NaOH Reduction_Alkylation Reduction and Alkylation Hydrolysis->Reduction_Alkylation H₂, Pd/C, ClBrCH₂ Allylation Allylation of Phenol Reduction_Alkylation->Allylation Allyl Bromide Deprotection_1 TFA Deprotection Allylation->Deprotection_1 TFA Thiourea_Formation Phenyl Isothiocyanate Addition Deprotection_1->Thiourea_Formation PhNCS HCl_Treatment HCl/Dioxane Thiourea_Formation->HCl_Treatment Troc_Protection TrocCl Protection HCl_Treatment->Troc_Protection TrocCl MOM_Protection_2 MOMBr Protection Troc_Protection->MOM_Protection_2 MOMBr Troc_Deprotection Zn/AcOH MOM_Protection_2->Troc_Deprotection Zn/AcOH Diazotization Diazotization Troc_Deprotection->Diazotization NaNO₂ Cyclization Intramolecular Cyclization Diazotization->Cyclization Final_Steps Further Transformations Cyclization->Final_Steps ET_743 Ecteinascidin 743 Final_Steps->ET_743

A simplified workflow for the multi-step synthesis of Ecteinascidin 743 from this compound.

Step-by-step details of the initial transformations:

  • Protection of Amino and Phenol Groups:

    • The amino and phenol groups of this compound are protected using Boc₂O and MOMBr, respectively.

  • Hydrolysis:

    • The methoxy-p-quinone moiety is hydrolyzed using aqueous sodium hydroxide (B78521) in methanol.

  • Reduction and Alkylation:

    • The resulting quinone is reduced with hydrogen gas over a palladium-on-carbon catalyst to form an unstable hydroquinone.

    • This intermediate is immediately treated with bromochloromethane (B122714) and cesium carbonate in DMF to yield the corresponding cyclic ether.

  • Further Modifications:

    • The remaining phenol group is alkylated, for instance with an allyl group.

This protected and modified core is then carried through a series of deprotection, functional group interconversion, and cyclization steps to ultimately yield Ecteinascidin 743. For the complete and detailed experimental procedures, including reaction conditions and characterization of intermediates, it is highly recommended to consult the supporting information of the original publication by Cuevas et al. in Organic Letters.

Conclusion

This compound is a valuable and indispensable starting material for the synthesis of complex, clinically important anticancer drugs. While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated environment, is crucial. Proper storage conditions are necessary to maintain its integrity. The multi-step synthesis of Ecteinascidin 743 from this compound is a complex process that requires careful execution and is a testament to the utility of this molecule in advanced organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of ET-743 (Trabectedin) from Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and step-by-step protocols for the semi-synthesis of the potent antitumor agent ET-743 (Trabectedin) from the readily available fermentation product, Cyanosafracin B. The synthesis outlined here is based on the efficient process developed by Cuevas et al., which has been instrumental in providing a scalable source of ET-743 for clinical and commercial use.[1][2][3]

The semi-synthesis involves a multi-step process that begins with the protection of reactive functional groups on this compound, followed by a series of transformations to construct the complex pentacyclic core of ET-743. Key stages of this synthesis include the formation of a key hydroquinone (B1673460) intermediate, installation of the dioxolane ring, and elaboration of the side chain to introduce the cysteine fragment.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the semi-synthesis of ET-743 from this compound.

StepTransformationIntermediate/ProductReported Yield (%)
1Boc ProtectionBoc-Cyanosafracin B81
2MOM ProtectionBoc, MOM-Cyanosafracin B83
3Quinone HydrolysisIntermediate 4 68
4 & 5Reduction & Dioxolane FormationIntermediate 5 56 (for two steps)
6Allyl ProtectionIntermediate 6 Not specified
7 & 8Deprotection & Edman DegradationIntermediate 7 95 (Boc deprotection), 87 (thiourea formation), 82 (cyclization)
9 - 11TROC Protection, MOM Protection, TROC DeprotectionIntermediate 8 98, 88, 83
12DiazotizationIntermediate 9 50
13Cysteine Coupling-95
14Allyl Deprotection-90
15Oxidation-91
16Ring Contraction-58
17 & 18MOM Deprotection & TROC Deprotection-77 (for two steps)
19Pictet-Spengler Reaction-57
20Sulfide Formation-90
21Nitrile to Hydroxyl ConversionET-74390

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the semi-synthesis of ET-743 from this compound.

Protection of this compound

a) Boc Protection of the Amino Group:

  • Objective: To protect the primary amine of this compound as a tert-butyloxycarbonyl (Boc) carbamate (B1207046).

  • Procedure: To a solution of this compound (3 ) in ethanol, add di-tert-butyl dicarbonate (B1257347) (Boc₂O). Stir the reaction mixture at 23 °C for 23 hours. After completion, concentrate the reaction mixture under reduced pressure and purify the residue by chromatography to yield Boc-protected this compound.[3]

b) MOM Protection of the Phenolic Hydroxyl Group:

  • Objective: To protect the phenolic hydroxyl group as a methoxymethyl (MOM) ether.

  • Procedure: To a solution of Boc-protected this compound in acetonitrile, add N,N-diisopropylethylamine (i-Pr₂NEt), 4-dimethylaminopyridine (B28879) (DMAP), and bromomethyl methyl ether (MOMBr). Heat the mixture to 40 °C and stir for 6 hours. After cooling, the reaction is worked up and purified to afford the fully protected this compound derivative.[3]

Modification of the Quinone Ring

a) Hydrolysis of the Methoxy-p-quinone:

  • Objective: To hydrolyze the methoxy-p-quinone moiety.

  • Procedure: Treat the protected this compound with 1 M sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water. Stir the solution at 20 °C for 2.5 hours. Neutralize the reaction mixture and extract the product (Intermediate 4 ).[2][3]

b) Reduction and Dioxolane Ring Formation:

  • Objective: To reduce the quinone to a hydroquinone and subsequently form the methylenedioxy bridge.

  • Procedure:

    • Reduce the quinone 4 using hydrogen gas (1 atm) in the presence of 10% palladium on carbon (Pd/C) at 23 °C for 2 hours. This will form an unstable hydroquinone.[2][3]

    • Immediately treat the hydroquinone with cesium carbonate (Cs₂CO₃) and bromochloromethane (B122714) in dimethylformamide (DMF) at 110 °C for 2.5 hours to yield the pentacyclic compound 5 with the newly formed dioxolane ring.[2][3]

Elaboration of the Side Chain and Core Structure

a) Edman Degradation:

  • Objective: To cleave the alanine (B10760859) side chain.

  • Procedure:

    • First, deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂).[3]

    • Treat the resulting amine with phenyl isothiocyanate in CH₂Cl₂ to form the thiourea.[3]

    • Finally, treat with hydrochloric acid (HCl) in 1,4-dioxane (B91453) to effect the cyclization and cleavage, yielding the primary amine 7 .[2][3]

b) Conversion of the Primary Amine to a Hydroxyl Group:

  • Objective: To replace the primary amine with a hydroxyl group, a critical step in the synthesis.

  • Procedure:

    • Protect the primary amine of 7 as a (2,2,2-trichloroethoxy)carbonyl (TROC) carbamate using TrocCl and pyridine.[3]

    • Protect the newly exposed phenol (B47542) as a MOM ether.[3]

    • Remove the TROC group with zinc (Zn) in aqueous acetic acid (AcOH) to give intermediate 8 .[3]

    • Treat intermediate 8 with sodium nitrite (B80452) (NaNO₂) in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water at 0 °C for 3 hours to yield the key alcohol intermediate 9 .[2][3]

Final Assembly of ET-743

The conversion of the key intermediate 9 to ET-743 involves a nine-step sequence.[3] Salient features of this "end-game" include:

  • Cysteine Side Chain Attachment: Coupling of (S)-N-[(trichloroethoxy)carbonyl]-S-(9-fluorenylmethyl)cysteine to the primary alcohol of a protected derivative of 9 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) and DMAP.[3]

  • Allyl Group Removal: Deprotection of the allyl group using tributyltin hydride (Bu₃SnH) and a palladium catalyst.[3]

  • Lactone Ring Formation: A key step involving an intramolecular reaction to form the 10-membered lactone bridge.

  • Final Deprotections and Pictet-Spengler Reaction: Removal of the remaining protecting groups and a final Pictet-Spengler reaction to construct the last ring of the pentacyclic core.[3]

  • Conversion of Nitrile to Hydroxyl: The final step is the conversion of the nitrile group to the characteristic carbinolamine functionality of ET-743, which is achieved using silver nitrate (B79036) (AgNO₃) in aqueous acetonitrile.[3]

Visualizations

Overall Synthetic Workflow

ET743_Synthesis CyanosafracinB This compound Protected Protected this compound CyanosafracinB->Protected Protection Intermediate4 Intermediate 4 (Hydrolyzed Quinone) Protected->Intermediate4 Hydrolysis Intermediate5 Intermediate 5 (Dioxolane formed) Intermediate4->Intermediate5 Reduction & Alkylation Intermediate7 Intermediate 7 (Primary Amine) Intermediate5->Intermediate7 Deprotection & Edman Degradation Intermediate9 Intermediate 9 (Key Alcohol) Intermediate7->Intermediate9 Amine to Alcohol Conversion FinalSteps Multi-step Elaboration Intermediate9->FinalSteps Side Chain Attachment ET743 ET-743 FinalSteps->ET743 Final Assembly

Caption: Overall workflow for the semi-synthesis of ET-743.

Key Transformation: Amine to Alcohol Conversion

Amine_to_Alcohol Intermediate7 Intermediate 7 (Primary Amine) TROC_Protected TROC-Protected Amine Intermediate7->TROC_Protected TrocCl, Pyridine MOM_Protected MOM-Protected Phenol TROC_Protected->MOM_Protected MOMBr, i-Pr2NEt Intermediate8 Intermediate 8 (Deprotected Amine) MOM_Protected->Intermediate8 Zn, AcOH Intermediate9 Intermediate 9 (Key Alcohol) Intermediate8->Intermediate9 NaNO2, AcOH

Caption: Step-wise conversion of the primary amine to a key alcohol intermediate.

References

Detailed protocol for the fermentation of Pseudomonas fluorescens to produce Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanosafracin B is a key intermediate in the semi-synthesis of the potent anti-tumor agent Trabectedin (ET-743). It is a cyano-derivative of Safracin B, a natural product produced by the fermentation of the bacterium Pseudomonas fluorescens. This document provides a detailed protocol for the production of this compound, encompassing the fermentation of Pseudomonas fluorescens to yield Safracin B, followed by the chemical conversion of Safracin B to this compound. Optimization of the fermentation process is critical for achieving high yields of Safracin B, making the subsequent synthesis of this compound economically viable on a larger scale.[1][2]

This protocol outlines the preparation of seed cultures, the composition of the fermentation medium, the optimal fermentation parameters, and the downstream processing for the isolation of Safracin B. Furthermore, it describes the subsequent chemical modification step to obtain the final product, this compound.

Data Presentation

Table 1: Culture Media Composition for Safracin B Production

Medium TypeComponentConcentration
Slant Medium Beef Extract3.0 g/L
Peptone10.0 g/L
Agar15.0 g/L
NaCl5.0 g/L
Distilled Water1.0 L
Seed Culture Medium Glucose1.5% (w/v)
Peptone0.5% (w/v)
Yeast Extract0.2% (w/v)
Dipotassium Hydrogen Phosphate0.05% (w/v)
Magnesium Sulfate Heptahydrate0.05% (w/v)
Calcium Carbonate0.4% (w/v)
Fermentation Medium Glucose2.0% (w/v)
Mannitol4.0% (w/v)
Dry Yeast2.0% (w/v)
Ammonium Sulfate1.0% (w/v)
Potassium Chloride0.4% (w/v)
Potassium Dihydrogen Phosphate0.02% (w/v)
Calcium Carbonate0.8% (w/v)

Table 2: Fermentation Parameters for Safracin B Production

ParameterValue
Producing Strain Pseudomonas fluorescens A2-2
Seed Culture Incubation Temperature 28°C
Seed Culture Incubation Time 24 hours
Seed Culture Agitation 220 rpm
Fermentation Temperature 25°C
Fermentation Time 96 hours
Fermentation Agitation 180-220 rpm
Initial pH of Fermentation Medium 7.0
Final pH of Fermentation 7.5 - 8.0

Experimental Protocols

Part 1: Fermentation of Pseudomonas fluorescens to Produce Safracin B

This part of the protocol details the steps for the fermentation of Pseudomonas fluorescens A2-2 to produce Safracin B.

1. Strain Activation and Slant Culture Preparation

  • Aseptically retrieve a stock culture of Pseudomonas fluorescens A2-2.

  • Streak the culture onto a slant medium as described in Table 1.

  • Incubate the slant at 28°C for 48 hours to obtain a mature culture.

2. Seed Culture Development

  • Prepare the seed culture medium as detailed in Table 1 and sterilize by autoclaving at 121°C for 20 minutes.

  • Aseptically inoculate a loopful of the mature slant culture into a 250 mL flask containing 30 mL of the sterile seed culture medium.

  • Incubate the flask on a rotary shaker at 28°C and 220 rpm for 24 hours.

3. Fermentation

  • Prepare the fermentation medium as described in Table 1 and adjust the initial pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate a 250 mL flask containing 40 mL of the sterile fermentation medium with 2% (v/v) of the seed culture.

  • Incubate the fermentation flask on a rotary shaker at 25°C and 220 rpm for 96 hours.

  • Monitor the pH of the culture, which is expected to rise to 7.5-8.0 by the end of the fermentation.

4. Downstream Processing: Extraction and Purification of Safracin B

  • At the end of the fermentation, harvest the broth by centrifugation to separate the biomass from the supernatant.

  • Adjust the pH of the supernatant to 9.0.

  • Extract the Safracin B from the supernatant using an equal volume of ethyl acetate.

  • Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract of Safracin B.

  • Further purify the crude Safracin B using silica (B1680970) gel chromatography.

Part 2: Chemical Conversion of Safracin B to this compound

This part of the protocol provides a general overview of the chemical synthesis of this compound from the fermented Safracin B. The detailed synthetic procedures are based on the methods developed by Cuevas et al. (2000).[1][2]

1. Cyanation Reaction

  • The conversion of Safracin B to this compound involves the introduction of a cyano group. This is a chemical synthesis step performed on the purified Safracin B.

  • The specific reaction conditions, reagents, and purification methods for this transformation are detailed in the scientific literature concerning the semi-synthesis of ET-743.[1][2]

2. Purification of this compound

  • Following the cyanation reaction, the resulting this compound must be purified from the reaction mixture.

  • Purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to obtain this compound of high purity.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Safracin B Analysis

  • Instrument: Waters 510 HPLC system or equivalent.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 1% Diethanolamine (60:40 v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 200 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

Fermentation_Workflow cluster_prep Culture Preparation cluster_fermentation Fermentation & Downstream cluster_synthesis Chemical Synthesis Strain_Activation Strain Activation (P. fluorescens A2-2) Slant_Culture Slant Culture (28°C, 48h) Strain_Activation->Slant_Culture Seed_Culture Seed Culture (28°C, 24h, 220 rpm) Slant_Culture->Seed_Culture Fermentation Fermentation (25°C, 96h, 220 rpm) Seed_Culture->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Extraction of Safracin B (Ethyl Acetate) Harvesting->Extraction Purification_SafracinB Purification of Safracin B (Silica Gel Chromatography) Extraction->Purification_SafracinB Safracin_B Purified Safracin B Purification_SafracinB->Safracin_B Cyanation Chemical Cyanation Safracin_B->Cyanation Purification_CyanosafracinB Purification of this compound (HPLC) Cyanation->Purification_CyanosafracinB Cyanosafracin_B This compound Purification_CyanosafracinB->Cyanosafracin_B

Caption: Workflow for the production of this compound.

Logical_Relationship P_fluorescens Pseudomonas fluorescens Fermentation Fermentation Process P_fluorescens->Fermentation produces Safracin_B Safracin B Fermentation->Safracin_B yields Chemical_Synthesis Chemical Synthesis (Cyanation) Safracin_B->Chemical_Synthesis is converted via Cyanosafracin_B This compound Chemical_Synthesis->Cyanosafracin_B to produce ET_743 Trabectedin (ET-743) Cyanosafracin_B->ET_743 is a precursor for

Caption: Logical relationship from microorganism to final product.

References

Isolating Cyanosafracin B: A Detailed Guide to Purification from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanosafracin B, a potent tetrahydroisoquinoline antibiotic, is a key intermediate in the semi-synthesis of the clinically important anti-tumor agent, Trabectedin (ET-743). Produced via fermentation of the bacterium Pseudomonas fluorescens, the efficient isolation and purification of this compound are critical for the successful downstream manufacturing of this life-saving drug. This application note provides a detailed protocol for the purification of this compound from fermentation broth, compiled from available literature and standard biochemical separation techniques. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmaceutical manufacturing. While industrial-scale purification specifics are often proprietary, this guide presents a robust, lab-scale process that can be scaled up.

Overview of the Purification Workflow

The purification of this compound from the fermentation broth is a multi-step process designed to remove biomass, proteins, salts, and other impurities, culminating in a highly purified final product. The general workflow involves the initial separation of the biomass from the culture supernatant, followed by solvent extraction of the target compound, and subsequent chromatographic purification.

Purification_Workflow fermentation Fermentation Broth (P. fluorescens) centrifugation Solid-Liquid Separation (Centrifugation/Filtration) fermentation->centrifugation supernatant Supernatant centrifugation->supernatant extraction Solvent Extraction (Ethyl Acetate (B1210297), pH 9.0) supernatant->extraction organic_phase Crude Organic Extract extraction->organic_phase concentration Concentration (Rotary Evaporation) organic_phase->concentration crude_product Crude this compound concentration->crude_product chromatography Silica (B1680970) Gel Column Chromatography crude_product->chromatography fractions Fraction Collection & Analysis (TLC/HPLC) chromatography->fractions pure_product Pure this compound fractions->pure_product

Caption: Purification workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes at each stage of the purification process. Please note that the yield and purity values are estimates based on typical natural product purifications and should be optimized for specific fermentation conditions and scales.

Purification StepKey ParametersElution/Solvent SystemEstimated Purity (%)Estimated Yield (%)
Solid-Liquid Separation Centrifugation at 8,000 x g for 20 minN/A< 5> 95 (in supernatant)
Solvent Extraction pH adjustment to 9.0; 3x extraction with equal volumeEthyl Acetate20-3085-95
Silica Gel Chromatography Step or gradient elutionDichloromethane (B109758):Methanol (B129727)> 9560-75
Final Product Lyophilization or drying under vacuumN/A> 98Overall: 50-70

Experimental Protocols

Fermentation of Pseudomonas fluorescens

While the optimization of fermentation is beyond the scope of this document, a typical process involves culturing a high-producing strain of Pseudomonas fluorescens in a suitable fermentation medium. A patent for Safracin B production suggests a medium containing glucose, mannitol, dry yeast, ammonium (B1175870) sulfate (B86663), potassium chloride, potassium dihydrogen phosphate, and calcium carbonate, with fermentation carried out for approximately four days.[1]

Solid-Liquid Separation

Objective: To remove bacterial cells and other solid debris from the fermentation broth to obtain a clear supernatant containing the dissolved this compound.

Protocol:

  • Transfer the fermentation broth into appropriate centrifuge containers.

  • Centrifuge the broth at 8,000 x g for 20 minutes at 4°C.

  • Carefully decant the supernatant, which contains the target compound, into a clean vessel.

  • Alternatively, for larger volumes, tangential flow filtration (TFF) with a microfiltration membrane (e.g., 0.22 µm) can be employed for efficient separation of biomass.

Solvent Extraction

Objective: To selectively extract this compound from the aqueous supernatant into an organic solvent, thereby concentrating the product and removing polar impurities.

Protocol:

  • Measure the volume of the collected supernatant.

  • Adjust the pH of the supernatant to 9.0 using a suitable base (e.g., 1M NaOH). This is a critical step as the basicity of the molecule influences its solubility in organic solvents.

  • Transfer the pH-adjusted supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic (top) layer will contain the extracted this compound.

  • Drain the aqueous (bottom) layer and collect the organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Pool all the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.

  • Filter off the sodium sulfate.

  • Concentrate the dried organic extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

Silica Gel Column Chromatography

Objective: To purify this compound from the crude extract based on its polarity.

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., dichloromethane or hexane).

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the packed column with the starting mobile phase (e.g., 100% dichloromethane).

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the starting mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with 100% dichloromethane.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or linear gradient. A suggested gradient could be:

      • 100% Dichloromethane (2 column volumes)

      • 99:1 Dichloromethane:Methanol (5 column volumes)

      • 98:2 Dichloromethane:Methanol (5 column volumes)

      • 95:5 Dichloromethane:Methanol (until the product elutes)

    • The exact gradient should be optimized based on preliminary analysis by Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized lab column).

    • Analyze the collected fractions for the presence of this compound using TLC or HPLC. For TLC, a mobile phase of Dichloromethane:Methanol (95:5) and visualization under UV light can be used.

    • Pool the fractions containing pure this compound.

  • Final Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the resulting purified this compound under high vacuum to remove any residual solvent.

Purity Assessment

The purity of the final this compound product should be assessed using analytical High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, and a gradient elution can be employed for this purpose.

Concluding Remarks

The protocol described provides a comprehensive framework for the isolation and purification of this compound from Pseudomonas fluorescens fermentation broth. While the initial extraction with ethyl acetate followed by silica gel chromatography is a well-established method for the purification of Safracin family antibiotics, optimization of each step is crucial for achieving high purity and yield. For industrial-scale production, more advanced chromatographic techniques such as preparative HPLC or counter-current chromatography may be employed to enhance throughput and resolution.

References

Application Notes and Protocols for the Analytical Characterization of Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of Cyanosafracin B, a key intermediate in the synthesis of the anticancer agent Ecteinascidin ET-743. The following protocols are intended to be a guide for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthetic transformations. A reversed-phase HPLC method is typically employed for this purpose.

Application Note:

A reversed-phase HPLC method utilizing a C18 column provides excellent resolution for this compound from potential impurities and starting materials. The purity of a commercial batch of this compound has been determined to be 96.01% using this method.[1][2] The retention time is a key parameter for identification under specific chromatographic conditions.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 1% diethanolamine, adjusted to pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1 mL/min.

  • Gradient Program:

    • 0-20 min: 75% A

    • 20-35 min: Gradient to 100% B

    • 35-40 min: Gradient back to 75% A

  • Injection Volume: 20 µL.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance if determined).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO)[2] and filter through a 0.45 µm syringe filter before injection.

Data Presentation:
ParameterValue
Purity 96.01%
Retention Time To be determined empirically

Note: The retention time should be established by running a standard of this compound under the specified conditions.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound. Both high-resolution mass spectrometry (HRMS) and fragmentation analysis are employed.

Application Note:

The molecular formula of this compound is C₂₉H₃₅N₅O₆, corresponding to a molecular weight of 549.62 g/mol .[3] Mass spectrometry consistently confirms this molecular weight. Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are common ionization techniques used for this class of compounds.

Experimental Protocol:
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Sample Infusion: The sample can be introduced by direct infusion or via an LC-MS system.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Mass Range: Scan from m/z 100 to 1000.

  • Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion (m/z 550.26) for collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.

Data Presentation:
ParameterValue
Molecular Formula C₂₉H₃₅N₅O₆
Molecular Weight 549.62 g/mol
[M+H]⁺ (observed) To be determined empirically (expected ~550.26)

Note: The observed mass and fragmentation pattern should be compared with theoretical values and known fragmentation pathways for related tetrahydroisoquinoline alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of this compound, providing information on the connectivity and stereochemistry of the molecule.

Application Note:

¹H and ¹³C NMR spectra provide a detailed fingerprint of the this compound molecule. The chemical shifts and coupling constants are characteristic of its complex polycyclic structure. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete assignment of all proton and carbon signals.

Experimental Protocol:
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Processing: Process the spectra using appropriate NMR software to assign chemical shifts and coupling constants.

Data Presentation:

Table of Representative ¹H NMR Chemical Shifts (Hypothetical - to be replaced with actual data):

Proton AssignmentChemical Shift (ppm)MultiplicityJ-coupling (Hz)
H-1x.xxdx.x
H-3y.yyty.y
............

Table of Representative ¹³C NMR Chemical Shifts (Hypothetical - to be replaced with actual data):

Carbon AssignmentChemical Shift (ppm)
C-1xxx.x
C-3yyy.y
......

Note: Actual chemical shift assignments should be determined from experimental data and comparison with published data for similar compounds.

UV-Vis Spectroscopy

Application Note:

UV-Vis spectroscopy can serve as a rapid and simple method for the quantitative analysis of this compound, provided a molar extinction coefficient is determined. It is also a useful tool for monitoring the progress of reactions where the conjugated system of the molecule is altered.

Experimental Protocol:
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol or ethanol.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Scan the absorbance from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

    • Generate a calibration curve by plotting absorbance at λmax versus concentration.

    • Use the calibration curve to determine the concentration of unknown samples.

Data Presentation:
ParameterValue
λmax To be determined empirically
Molar Extinction Coefficient (ε) To be determined empirically

Visualizations

Experimental Workflow for this compound Characterization

G Figure 1: General workflow for the analytical characterization of this compound. cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization This compound Sample This compound Sample Dissolution in Solvent Dissolution in Solvent This compound Sample->Dissolution in Solvent HPLC HPLC Dissolution in Solvent->HPLC MS MS Dissolution in Solvent->MS NMR NMR Dissolution in Solvent->NMR UV_Vis UV_Vis Dissolution in Solvent->UV_Vis Purity Purity HPLC->Purity Molecular_Weight Molecular_Weight MS->Molecular_Weight Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Quantification Quantification UV_Vis->Quantification

Caption: General workflow for the analytical characterization of this compound.

Synthetic Pathway from this compound to Ecteinascidin ET-743

G Figure 2: Simplified synthetic pathway from this compound to Ecteinascidin ET-743. Cyanosafracin_B This compound Protection Protection of Amino and Phenol Groups Cyanosafracin_B->Protection e.g., Boc₂O, MOMBr Hydrolysis Hydrolysis of Quinone Protection->Hydrolysis e.g., NaOH Reduction_Alkylation Reduction and Alkylation Hydrolysis->Reduction_Alkylation e.g., H₂, Pd/C then BrClCH₂, Cs₂CO₃ Further_Steps Multiple Synthetic Steps Reduction_Alkylation->Further_Steps ET_743 Ecteinascidin ET-743 Further_Steps->ET_743

Caption: Simplified synthetic pathway from this compound to Ecteinascidin ET-743.

References

Application of the Pictet-Spengler Reaction in the Synthesis of the ET-743 (Trabectedin) Core

Author: BenchChem Technical Support Team. Date: December 2025

Application Note | APN-ET743-PS-V1.0

Introduction

Ecteinascidin 743 (ET-743, Trabectedin), a marine-derived natural product, is a potent antitumor agent used in the treatment of soft tissue sarcoma and ovarian cancer.[1] Its complex, polycyclic structure has made it a formidable target for total synthesis, attracting the attention of numerous research groups. A key strategic reaction employed in several successful syntheses of the ET-743 core is the Pictet-Spengler reaction. This acid-catalyzed reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is instrumental in constructing the pivotal tetrahydroisoquinoline substructures within the ET-743 framework.

The application of the Pictet-Spengler reaction in this context is challenged by the molecule's dense and sensitive functionality. Key issues that must be addressed include controlling regioselectivity to obtain the desired constitutional isomer and managing stereoselectivity to establish the correct relative and absolute stereochemistry.[2][3] Various synthetic strategies have utilized both intermolecular and intramolecular variants of the Pictet-Spengler reaction to assemble different fragments of the pentacyclic core of ET-743.

This application note details specific protocols and quantitative data from key publications, demonstrating the utility and optimization of the Pictet-Spengler reaction in the convergent and efficient synthesis of the ET-743 core.

Data Presentation

The following table summarizes quantitative data for the Pictet-Spengler reaction in various syntheses of the ET-743 core, highlighting the different conditions and outcomes.

Research Group Reactants Key Reagents & Conditions Product (Ring System Formed) Yield (%) Diastereomeric Ratio (d.r.) Reference
Zhu et al. Aldehyde 11 and amino alcohol 12 Not specified in detail, but noted as a diastereoselective PS reaction.Tetrahydroisoquinoline fragment 13 (DE ring)94% (on a 22-g scale)C11 (R)-selectivity[1]
Zhu et al. Amino diol 11 and ethyl glyoxylate (B1226380)LiCl, toluene (B28343), 1,1,1,3,3,3-hexafluoro-2-propanol, room temperatureAcid-sensitive tetrahydroisoquinoline 18 HighNot specified[4]
Williams et al. Substrate 28 TFA, dichloromethane (B109758)Pentacycles 26 + 27 Not specified1:3 (ortho:para regioisomers)[2]
Corey et al. Advanced intermediateNot specified in detail, used to forge a spiro ring system.Pentacyclic coreNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Diastereoselective Pictet-Spengler Reaction for the DE Ring System (Zhu et al.)

This protocol is based on the diastereoselective Pictet-Spengler reaction reported by Zhu and coworkers for the synthesis of the DE ring fragment of ET-743.[1]

Materials:

  • Aldehyde 11

  • Amino alcohol 12

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Acid catalyst (e.g., trifluoroacetic acid, TFA)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring bar

  • Chromatography supplies for purification

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve aldehyde 11 (1.0 equiv) in the chosen anhydrous solvent.

  • Add amino alcohol 12 (1.0-1.2 equiv) to the solution at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) if necessary to control selectivity.

  • Slowly add the acid catalyst (e.g., TFA, 1.0-1.5 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydroisoquinoline product 13 .

Protocol 2: Pictet-Spengler Reaction for Acid-Sensitive Substrates (Zhu et al.)

This protocol is adapted from the synthesis of an acid-sensitive tetrahydroisoquinoline intermediate.[4]

Materials:

  • Amino diol 11

  • Ethyl glyoxylate

  • Lithium chloride (LiCl)

  • Toluene

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

Procedure:

  • To a solution of amino diol 11 (1.0 equiv) in a mixture of toluene and HFIP, add lithium chloride (LiCl, 1.0-1.5 equiv).

  • Add ethyl glyoxylate (1.0-1.2 equiv) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the acid-sensitive tetrahydroisoquinoline 18 .

Mandatory Visualization

ET743_Synthesis_Workflow cluster_start Starting Materials cluster_PS Core Synthesis cluster_elaboration Further Elaboration cluster_final Final Steps Start1 β-Arylethylamine Precursor PS_Reaction Pictet-Spengler Reaction Start1->PS_Reaction Start2 Aldehyde/Ketone Precursor Start2->PS_Reaction Intermediate Tetrahydroisoquinoline Core (e.g., DE ring) PS_Reaction->Intermediate Elaboration Functional Group Interconversion & Coupling Intermediate->Elaboration Pentacyclic_Core Pentacyclic ET-743 Core Structure Elaboration->Pentacyclic_Core Final_Steps Macrocyclization & Final Modifications Pentacyclic_Core->Final_Steps ET743 ET-743 (Trabectedin) Final_Steps->ET743

Caption: Overall synthetic workflow for ET-743 featuring the Pictet-Spengler reaction.

Pictet_Spengler_Mechanism Reactants β-Arylethylamine + Aldehyde Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion Condensation (-H₂O) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Spirocyclic_Intermediate Spirocyclic Intermediate Cyclization->Spirocyclic_Intermediate Rearomatization [1,2]-Sigmatropic Shift & Deprotonation Spirocyclic_Intermediate->Rearomatization Product Tetrahydroisoquinoline Rearomatization->Product

Caption: Mechanism of the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.

References

Protecting Group Strategies in the Chemical Synthesis Involving Cyanosafracin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the strategic use of protecting groups in the chemical synthesis of complex bioactive molecules starting from Cyanosafracin B. This compound, a readily available fermentation product, serves as a crucial chiral starting material for the semi-synthesis of potent antitumor agents, most notably Ecteinascidin 743 (ET-743) and its analogue, Phthalascidin (Pt-650). The judicious selection and application of protecting groups are paramount to the success of these intricate multi-step syntheses.

Overview of Protecting Group Strategies

The structure of this compound contains several reactive functional groups, including a primary amine, a phenol, and a quinone moiety, which necessitate protection to achieve selective transformations at other positions of the molecule. The most commonly employed protecting groups in the synthetic routes starting from this compound are:

  • tert-Butoxycarbonyl (Boc): Used for the protection of the primary amino group. It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.

  • Methoxymethyl (MOM): Employed for the protection of the phenolic hydroxyl group. This group is stable to many reagents and is typically cleaved under acidic conditions.

  • 2,2,2-Trichloroethoxycarbonyl (Troc): Another protective group for the primary amine, offering an alternative deprotection strategy using zinc in acetic acid. This provides orthogonality to the Boc group.

The overall strategy involves a carefully orchestrated sequence of protection and deprotection steps to allow for the stepwise elaboration of the molecular framework.

Quantitative Data Summary

The efficiency of the protection and deprotection steps is critical for the overall yield of the synthesis. The following table summarizes the reported yields for key transformations involving protecting groups in the synthesis of ET-743 from this compound.

StepProtecting GroupReagents and ConditionsYield (%)Reference
Protection of Amino GroupBocBoc₂O, EtOH, 23 °C, 23 h81[1]
Protection of Phenol GroupMOMMOMBr, i-Pr₂NEt, DMAP, CH₃CN, 40 °C, 6 h83[1]
Deprotection of Boc and MOM Groups-TFA, CH₂Cl₂ (for Boc); Not specified in snippet95 (Boc)[1][2]
Protection of Amino GroupTrocTrocCl, pyridine, CH₂Cl₂, 0 °C, 1 h98[1]
Deprotection of Troc Group-Zn, AcOH aq, 23 °C, 7 h83[1][2]

Experimental Protocols

The following are detailed protocols for the key protection and deprotection reactions cited in the synthesis of ET-743 intermediates from this compound.

Boc Protection of the Primary Amino Group of this compound

Procedure: To a solution of this compound in ethanol, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added. The reaction mixture is stirred at room temperature (23 °C) for 23 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by chromatography to afford the Boc-protected product.[1]

MOM Protection of the Phenolic Hydroxyl Group

Procedure: To a solution of the Boc-protected this compound in acetonitrile (B52724) are added diisopropylethylamine (i-Pr₂NEt), 4-dimethylaminopyridine (B28879) (DMAP), and methoxymethyl bromide (MOMBr). The reaction mixture is heated to 40 °C for 6 hours. After cooling to room temperature, the reaction is quenched, and the product is extracted. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[1]

Troc Protection of the Primary Amino Group

Procedure: The substrate is dissolved in dichloromethane (B109758) and cooled to 0 °C. Pyridine is added, followed by the dropwise addition of 2,2,2-trichloroethyl chloroformate (TrocCl). The reaction is stirred at 0 °C for 1 hour. Upon completion, the reaction is worked up by washing with aqueous solutions and drying the organic phase. The solvent is evaporated, and the product is purified.[1]

Deprotection of the Troc Group

Procedure: The Troc-protected compound is dissolved in a mixture of acetic acid and water. Activated zinc dust is added portion-wise, and the suspension is stirred vigorously at room temperature for 7 hours. The reaction mixture is filtered to remove the excess zinc, and the filtrate is processed to isolate the deprotected amine.[1][2]

Diagrams

Experimental Workflow for the Protection of this compound

G cluster_start Starting Material cluster_protection1 Step 1: Boc Protection cluster_protection2 Step 2: MOM Protection cluster_product Protected Intermediate Cyanosafracin_B This compound Boc_Protection Boc₂O, EtOH, 23 °C, 23 h Yield: 81% Cyanosafracin_B->Boc_Protection MOM_Protection MOMBr, i-Pr₂NEt, DMAP CH₃CN, 40 °C, 6 h Yield: 83% Boc_Protection->MOM_Protection Protected_Intermediate Boc- and MOM-protected This compound MOM_Protection->Protected_Intermediate G cluster_intermediate Key Intermediate cluster_deprotection1 Selective Deprotection 1 cluster_deprotection2 Selective Deprotection 2 Intermediate Intermediate with Boc and Troc groups Deprotect_Boc TFA, CH₂Cl₂ Intermediate->Deprotect_Boc Deprotect_Troc Zn, AcOH Intermediate->Deprotect_Troc Result1 Free Amine (from Boc) Deprotect_Boc->Result1 Result2 Free Amine (from Troc) Deprotect_Troc->Result2 G cluster_origin Source cluster_synthesis Chemical Synthesis cluster_product Final Products Fermentation Pseudomonas fluorescens Fermentation Cyanosafracin_B This compound Fermentation->Cyanosafracin_B Protecting_Groups Protecting Group Strategy Cyanosafracin_B->Protecting_Groups Semi_Synthesis Multi-step Semi-synthesis Protecting_Groups->Semi_Synthesis ET743 Ecteinascidin 743 (Antitumor Agent) Semi_Synthesis->ET743 Pt650 Phthalascidin (Antitumor Agent) Semi_Synthesis->Pt650

References

Application Notes and Protocols for the Conversion of Cyanosafracin B to Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical transformation of Cyanosafracin B into valuable intermediates for the synthesis of complex antitumor agents, such as Ecteinascidin 743 (Trabectedin). The protocols outlined are based on established semi-synthetic routes, offering a practical approach for obtaining these key building blocks in a laboratory setting.

Overview of the Synthetic Strategy

The conversion of this compound, a readily available fermentation product from the bacterium Pseudomonas fluorescens, into advanced intermediates for Ecteinascidin 743 involves a multi-step chemical synthesis.[1] This semi-synthetic approach is a crucial component in the production of the clinically approved anticancer drug Trabectedin.[1] The overall strategy focuses on a series of protection, functional group manipulation, and degradation steps to modify the core structure of this compound.

The key transformations include:

  • Protection of the primary amine and phenolic hydroxyl groups.

  • Modification of the quinone moiety.

  • Cleavage of the exocyclic amino acid side chain via Edman degradation.

  • Conversion of a primary amine to a hydroxyl group, a critical step in forming a key intermediate.

Below is a graphical representation of the overall workflow.

G cluster_protection Protection Steps cluster_core_modification Core Structure Modification cluster_degradation_conversion Degradation and Conversion Cyanosafracin_B This compound N_Boc_Protected N-Boc Protected Intermediate Cyanosafracin_B->N_Boc_Protected Boc2O, EtOH Fully_Protected N-Boc, O-MOM Protected Intermediate N_Boc_Protected->Fully_Protected MOMBr, i-Pr2NEt Hydrolyzed_Quinone Hydrolyzed Quinone (4) Fully_Protected->Hydrolyzed_Quinone NaOH, MeOH/H2O Protected_Hydroquinone Protected Hydroquinone (B1673460) (5) Hydrolyzed_Quinone->Protected_Hydroquinone 1. H2, Pd/C 2. ClBrCH2, Cs2CO3 Fully_Protected_Core Fully Protected Core (6) Protected_Hydroquinone->Fully_Protected_Core Allyl Bromide, Cs2CO3 Deprotected_Intermediate Deprotected Intermediate Fully_Protected_Core->Deprotected_Intermediate TFA Primary_Amine Primary Amine Intermediate (7) Deprotected_Intermediate->Primary_Amine 1. Phenyl Isothiocyanate 2. HCl/Dioxane Key_Alcohol_Intermediate Key Alcohol Intermediate (9) Primary_Amine->Key_Alcohol_Intermediate NaNO2, AcOH

Figure 1: Overall workflow for the conversion of this compound to key intermediates.

Quantitative Data Summary

The following tables summarize the yields for the key transformations in the synthesis of intermediates from this compound.

Table 1: Protection and Core Modification of this compound

StepStarting MaterialProductYield (%)Reference
1. N-Boc ProtectionThis compoundN-Boc-Cyanosafracin B81[2]
2. O-MOM ProtectionN-Boc-Cyanosafracin BN-Boc, O-MOM-Cyanosafracin B83[2]
3. Hydrolysis of Methoxy-p-quinoneN-Boc, O-MOM-Cyanosafracin BIntermediate 4 68[2]
4. Reduction and Methylenedioxy ProtectionIntermediate 4 Intermediate 5 56 (for 2 steps)[2]
5. Allylation of PhenolIntermediate 5 Intermediate 6

Table 2: Deprotection, Degradation, and Conversion to Key Intermediates

StepStarting MaterialProductYield (%)Reference
6. N-Boc and O-MOM DeprotectionIntermediate 6 Deprotected Intermediate95[2]
7. Edman Degradation (Thiourea formation)Deprotected IntermediatePhenylthiourea (B91264) Derivative87[2]
8. Edman Degradation (Cyclization and Cleavage)Phenylthiourea DerivativePrimary Amine 7 82[2]
9. Conversion of Amine to AlcoholPrimary Amine 7 Key Alcohol Intermediate 9 50[2]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key experimental procedures.

Protocol 1: Protection of this compound

G cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: O-MOM Protection start1 This compound in EtOH product1 N-Boc-Cyanosafracin B start1->product1 23 °C, 23 h reagent1 Di-tert-butyl dicarbonate (B1257347) (Boc2O) reagent1->product1 start2 N-Boc-Cyanosafracin B in CH3CN product1->start2 product2 N-Boc, O-MOM-Cyanosafracin B start2->product2 40 °C, 6 h reagent2 MOMBr, i-Pr2NEt, DMAP reagent2->product2

Figure 2: Workflow for the protection of this compound.

1.1 N-Boc Protection of the Primary Amine

  • Procedure: To a solution of this compound in ethanol (B145695) (EtOH), add di-tert-butyl dicarbonate (Boc₂O). Stir the reaction mixture at 23 °C for 23 hours. After completion of the reaction, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield N-Boc-Cyanosafracin B.[2]

  • Yield: 81%[2]

1.2 O-MOM Protection of the Phenolic Hydroxyl Group

  • Procedure: To a solution of N-Boc-Cyanosafracin B in acetonitrile (B52724) (CH₃CN), add N,N-diisopropylethylamine (i-Pr₂NEt), 4-dimethylaminopyridine (B28879) (DMAP), and methoxymethyl bromide (MOMBr). Heat the mixture to 40 °C and stir for 6 hours. Upon completion, quench the reaction, extract the product, and purify by column chromatography to obtain the fully protected intermediate.[2]

  • Yield: 83%[2]

Protocol 2: Core Structure Modification

2.1 Hydrolysis of the Methoxy-p-quinone

  • Procedure: Dissolve the N-Boc, O-MOM protected this compound in a mixture of methanol (B129727) (MeOH) and water. Add 1 M sodium hydroxide (B78521) (NaOH) solution and stir at 20 °C for 2.5 hours. Neutralize the reaction mixture and extract the product (Intermediate 4 ). Purify by chromatography.[2]

  • Yield: 68%[2]

2.2 Reduction of Quinone and Protection as Methylenedioxy Acetal (B89532)

  • Procedure:

    • Reduction: Dissolve Intermediate 4 in a suitable solvent and subject it to hydrogenation (1 atm H₂) in the presence of 10% Palladium on carbon (Pd/C) at 23 °C for 2 hours. The resulting hydroquinone is unstable and should be used immediately in the next step.

    • Protection: To the crude hydroquinone solution, add cesium carbonate (Cs₂CO₃) and bromochloromethane (B122714) (ClBrCH₂) in dimethylformamide (DMF). Heat the mixture to 110 °C for 2.5 hours to form the methylenedioxy acetal (Intermediate 5 ).[2]

  • Yield: 56% over the two steps.[2]

2.3 Allylation of the Remaining Phenolic Group

  • Procedure: To a solution of Intermediate 5 in DMF, add Cs₂CO₃ and allyl bromide. Stir the reaction at 23 °C for 3 hours. After workup and purification, the fully protected core (Intermediate 6 ) is obtained.[2]

Protocol 3: Deprotection and Edman Degradation

G cluster_deprotection Deprotection cluster_edman Edman Degradation start_deprotection Fully Protected Core (6) product_deprotection Deprotected Intermediate start_deprotection->product_deprotection TFA, CH2Cl2 start_edman Deprotected Intermediate product_deprotection->start_edman thiourea (B124793) Phenylthiourea Derivative start_edman->thiourea Phenyl Isothiocyanate, CH2Cl2 primary_amine Primary Amine (7) thiourea->primary_amine HCl/Dioxane

Figure 3: Workflow for Deprotection and Edman Degradation.

3.1 N-Boc and O-MOM Deprotection

  • Procedure: Treat a solution of Intermediate 6 in dichloromethane (B109758) (CH₂Cl₂) with trifluoroacetic acid (TFA). Stir at 23 °C for 4 hours. After the reaction is complete, carefully neutralize the acid and extract the deprotected product.[2]

  • Yield: 95%[2]

3.2 Edman Degradation for Cleavage of the Alanine (B10760859) Side Chain

  • Procedure:

    • Thiourea Formation: To the deprotected intermediate in CH₂Cl₂, add excess phenyl isothiocyanate and stir at 23 °C for 3 hours to form the phenylthiourea derivative.[2]

    • Cleavage: Treat the resulting thiourea with 4.3 M hydrogen chloride (HCl) in 1,4-dioxane (B91453) at 23 °C for 1 hour. This step cleaves the alanine side chain, yielding the primary amine (Intermediate 7 ).[2]

  • Yields: 87% for thiourea formation and 82% for the cleavage step.[2]

Protocol 4: Conversion of Primary Amine to Alcohol

4.1 Diazotization and Hydrolysis

  • Procedure: A solution of the primary amine intermediate 7 is prepared in a mixture of tetrahydrofuran (B95107) (THF) and water. The solution is cooled to 0 °C, and a solution of sodium nitrite (B80452) (NaNO₂) in water and acetic acid (AcOH) is added. The reaction is stirred at 0 °C for 3 hours. The resulting diazonium salt is unstable and hydrolyzes in situ to form the corresponding alcohol (Intermediate 9 ). The product is then extracted and purified.[2]

  • Yield: 50%[2]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents such as methoxymethyl bromide, trifluoroacetic acid, and phenyl isothiocyanate are corrosive and/or toxic and should be handled with extreme care.

  • Hydrogenation should be performed with appropriate safety measures for handling flammable gases.

These protocols provide a foundation for the synthesis of key intermediates from this compound. Researchers should consult the primary literature for full characterization data of the synthesized compounds. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory conditions.

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for Cyanosafracin B Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanosafracin B is a key intermediate in the semi-synthesis of potent anti-tumor agents such as Ecteinascidin 743 (Trabectedin) and Phthalascidin Pt-650.[1][2][3] Accurate and reliable analytical methods for the quantification of this compound are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of synthetic intermediates in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds. This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC.

Principle

This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, a moderately polar compound, is separated from other components in the sample mixture based on its differential partitioning between the stationary and mobile phases. The separation is achieved using a gradient elution of an aqueous buffer and an organic solvent. Detection is performed using a UV-Vis detector at 268 nm, a wavelength at which this compound exhibits significant absorbance.[4]

Experimental Protocols

Materials and Reagents
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm)[5]
Mobile Phase A 10 mM Ammonium Acetate with 1% Diethanolamine, pH 4.0
Mobile Phase B Acetonitrile[5]
Gradient Elution 0-20 min: 75% A20-35 min: Gradient to 100% B35-40 min: 100% B40.1-45 min: Gradient to 75% A (re-equilibration)
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C
Injection Volume 20 µL[5]
Detection Wavelength 268 nm[4]
Run Time 45 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Add 1% (v/v) of diethanolamine and adjust the pH to 4.0 with a suitable acid (e.g., acetic acid). Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (75% A: 25% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (75% A: 25% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol or initial mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Table 2: Representative Quantitative Data (Illustrative)

ParameterValue
Retention Time (RT) Approximately 15-20 min (Varies with system)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Disclaimer: The quantitative data in Table 2 are illustrative and should be experimentally determined during method validation.

Method Validation (General Guidelines)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][7]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][8]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][8]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization

Experimental Workflow

HPLC_Workflow prep Preparation standards Standard Solutions (1-100 µg/mL) prep->standards samples Sample Solutions prep->samples injection Injection (20 µL) standards->injection Standards samples->injection Samples hplc HPLC System instrument_setup Instrument Setup (Column, Mobile Phase, etc.) hplc->instrument_setup equilibration System Equilibration instrument_setup->equilibration equilibration->injection analysis Data Acquisition injection->analysis data_proc Data Processing analysis->data_proc calibration Calibration Curve Construction data_proc->calibration quantification Quantification of This compound data_proc->quantification calibration->quantification report Reporting quantification->report

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Method Development

Method_Development compound This compound Properties column_sel Column Selection (C18) compound->column_sel mobile_phase_opt Mobile Phase Optimization compound->mobile_phase_opt detection_wl Detection Wavelength (268 nm) compound->detection_wl gradient_dev Gradient Development column_sel->gradient_dev mobile_phase_opt->gradient_dev validation Method Validation detection_wl->validation gradient_dev->validation protocol Final Protocol validation->protocol

Caption: Logical flow of HPLC method development.

References

Troubleshooting & Optimization

How to improve the yield of Cyanosafracin B fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Cyanosafracin B fermentation.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound fermentation experiments.

Question: Why is the biomass production of Pseudomonas fluorescens low?

Answer: Low biomass production can be attributed to several factors:

  • Suboptimal Growth Temperature: Pseudomonas fluorescens has an optimal growth temperature range of 25-30°C.[1] Deviations from this range can significantly impede growth.

  • Inappropriate pH: The optimal pH for the growth of most Pseudomonas species is between 7.0 and 7.5.[2]

  • Nutrient Limitation: The growth medium may lack essential nutrients. Ensure the medium is well-balanced with an adequate carbon-to-nitrogen ratio.[3]

  • Insufficient Aeration: Inadequate oxygen supply can limit biomass development.[4]

Question: What are the likely causes of low this compound yield despite good cell growth?

Answer: This common issue can be traced back to several factors related to the production of secondary metabolites:

  • Suboptimal Induction Phase: Secondary metabolite production in Pseudomonas is often triggered by nutrient limitation or other stress factors during the stationary phase of growth.[5][6] Ensure the fermentation is carried out long enough to enter this phase.

  • Improper Aeration and Agitation: Oxygen supply is critical not only for growth but also for the biosynthesis of many secondary metabolites.[4][7] The agitation rate should be sufficient to ensure proper mixing and oxygen transfer without causing excessive shear stress on the cells.

  • Incorrect Precursor Supply: The biosynthesis of this compound, a derivative of safracin B, requires specific precursors. The addition of cyanide to the culture medium of a safracin B-producing Pseudomonas fluorescens strain is a known method to produce cyano-substituted safracin B.[8]

  • Genetic Regulation: The expression of the safracin biosynthetic gene cluster is tightly regulated. For instance, the overexpression of the MexEF-OprN transport system in Pseudomonas poae PMA22 has been shown to result in a fourfold increase in safracin production.[9][10][11]

Question: How can I identify and resolve contamination in my fermentation culture?

Answer: Contamination by other microorganisms can compete for nutrients and produce inhibitory substances, thereby reducing the yield of this compound.

  • Identification: Contamination can be detected by changes in the culture's appearance (e.g., color, turbidity), odor, or by microscopic examination. Plating a sample of the culture on different types of agar (B569324) can help in identifying the contaminant. Pseudomonas fluorescens is a common contaminant in some environments and can be identified through selective agar plating.[2][12]

  • Resolution: If contamination is detected, the current fermentation batch should be discarded. To prevent future contamination, ensure strict aseptic techniques are followed, including proper sterilization of all equipment and media. Regularly check for and eliminate potential sources of contamination in the laboratory environment. Some Pseudomonas species can form biofilms, which can be a persistent source of contamination.[2]

Frequently Asked Questions (FAQs)

1. What is the optimal medium composition for this compound fermentation?

While a specific, universally optimal medium for this compound is not publicly available, a good starting point is a rich medium that supports robust growth of Pseudomonas fluorescens. A typical medium for safracin production includes a carbon source like mannitol (B672) and a nitrogen source such as yeast extract and ammonium (B1175870) sulfate (B86663).[13]

2. What are the ideal physical parameters for the fermentation?

  • Temperature: 27-29°C[14]

  • pH: Maintain a pH between 7.0 and 7.2.[14]

  • Aeration: An aeration rate of 5-10% is recommended.[14]

  • Agitation: A stirring speed of 120-150 rpm is generally suitable for shake flask cultures.[14]

3. How can I increase the yield of this compound through metabolic engineering?

Overexpression of the mexEF-oprN genes, which encode a multidrug efflux pump, has been shown to significantly increase safracin production in Pseudomonas poae.[9][10][11] This strategy could potentially be applied to the this compound producing strain of Pseudomonas fluorescens.

4. What is the role of precursor feeding in improving the yield?

This compound is a cyano-substituted derivative of safracin B. Therefore, the addition of a cyanide source, such as KCN, to the fermentation broth during the production phase is a key step.[8]

5. What is a suitable fermentation strategy for large-scale production?

Fed-batch fermentation is a highly effective strategy for achieving high cell densities and, consequently, higher product yields.[15][16][17][18][19] This involves starting with a batch culture and then feeding a concentrated nutrient solution at a controlled rate during the fermentation process.

Quantitative Data

Table 1: Effect of mexEF-oprN Overexpression on Safracin Production

StrainRelative Safracin Production Units (RPU)Fold Increase
Pseudomonas poae PMA22 (Wild Type)1.0-
Pseudomonas poae PMA22::Ptac-mexEF-oprN4.04

(Data sourced from a study on safracin production in Pseudomonas poae PMA22)[9][10][11]

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Pseudomonas fluorescens

  • Inoculum Preparation:

    • Aseptically transfer a single colony of Pseudomonas fluorescens from a fresh agar plate to a 50 mL falcon tube containing 10 mL of seed culture medium (e.g., 3% beef extract, 0.5% peptone, 0.5% sodium chloride, pH 7.0-7.2).[14]

    • Incubate the tube at 28-30°C with shaking at 150 rpm for 18-24 hours.[14]

  • Production Culture:

    • Inoculate 100 mL of production medium in a 500 mL baffled flask with 5-10% (v/v) of the seed culture.[14]

    • The production medium can be composed of (g/L): maltose (B56501) 35, yeast extract 4.03, ammonium sulfate 4.72, K2HPO4 0.4, MgSO4·7H2O 0.075, FeSO4·7H2O 0.0005, CaCl2 0.015, and NaCl 0.1.[14]

    • Incubate the flasks at 27-29°C with shaking at 120-150 rpm for 24-48 hours.[14]

  • Cyanide Addition:

    • After a suitable period of growth (e.g., 24 hours), add a sterile solution of KCN to the culture to a final concentration of 1 mM to facilitate the conversion of safracin B to this compound.[8]

  • Sampling and Analysis:

    • Withdraw samples at regular intervals to monitor cell growth (OD600) and this compound concentration using HPLC.

Protocol 2: HPLC Analysis of Safracins

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the cells.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297).

    • Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is often employed.

    • Detection: UV detection at a wavelength of around 268-270 nm is suitable for safracins.[8]

    • Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Shake Flask / Fermenter Inoculum->Fermentation Media Media Sterilization Media->Fermentation Monitoring Monitoring (pH, DO, Temp) Fermentation->Monitoring Precursor Precursor Feeding (KCN) Fermentation->Precursor Extraction Extraction of this compound Fermentation->Extraction Precursor->Fermentation HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for this compound production.

Signaling_Pathway cluster_input Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis & Export Nutrient_Limitation Nutrient Limitation (e.g., N, P) GacS_GacA GacS/GacA System Nutrient_Limitation->GacS_GacA Stationary_Phase Stationary Phase RpoS RpoS (σS) Stationary_Phase->RpoS GacS_GacA->RpoS activates Sac_Genes Safracin Biosynthetic Gene Cluster (sac) RpoS->Sac_Genes activates transcription Safracin_B Safracin B Sac_Genes->Safracin_B biosynthesis Cyanosafracin_B This compound Safracin_B->Cyanosafracin_B + KCN MexEF_OprN MexEF-OprN Efflux Pump Safracin_B->MexEF_OprN exported by

Caption: Proposed regulatory pathway for safracin biosynthesis.

Troubleshooting_Tree Start Low this compound Yield Check_Growth Is Biomass (OD600) Low? Start->Check_Growth Optimize_Growth Optimize Growth Conditions: - Temperature (25-30°C) - pH (7.0-7.2) - Media Composition Check_Growth->Optimize_Growth Yes Check_Production Is Production Phase Suboptimal? Check_Growth->Check_Production No Yield_Improved Yield Improved Optimize_Growth->Yield_Improved Optimize_Production Optimize Production Phase: - Extend Fermentation Time - Optimize Aeration/Agitation - Ensure KCN Addition Check_Production->Optimize_Production Yes Check_Contamination Is Contamination Present? Check_Production->Check_Contamination No Optimize_Production->Yield_Improved Resolve_Contamination Implement Strict Aseptic Techniques & Review Sterilization Protocols Check_Contamination->Resolve_Contamination Yes Resolve_Contamination->Yield_Improved

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of ET-743 (Trabectedin) from Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of the anti-cancer agent ET-743 (Trabectedin) from Cyanosafracin B. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section is organized by the key stages of the synthesis.

Stage 1: Protection of this compound

Question 1: We are observing incomplete protection of the amino and/or phenol (B47542) groups on this compound with Boc and MOM protecting groups, respectively. What are the likely causes and solutions?

Answer:

Incomplete protection is a common issue and can often be attributed to several factors:

  • Reagent Quality and Stoichiometry: Ensure that the di-tert-butyl dicarbonate (B1257347) (Boc)₂O and methoxymethyl chloride (MOM-Cl) are fresh and of high purity. Sub-stoichiometric amounts of the protecting group reagents will lead to incomplete reactions. It is advisable to use a slight excess (1.1-1.5 equivalents) of the protecting agents.

  • Base Selection and Equivalents: The choice and amount of base are critical. For the Boc protection of the amine, a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction. For the MOM protection of the phenol, a stronger base like sodium hydride (NaH) may be required to ensure complete deprotonation of the phenol. Ensure the base is anhydrous, especially when using NaH.

  • Reaction Conditions: Low temperatures can slow down the reaction rate. While the protection is often carried out at 0 °C to room temperature, gentle heating (e.g., to 40 °C) might be necessary for sterically hindered groups, but this should be monitored carefully to avoid side reactions. Reaction times may also need to be extended.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving both the substrate and the reagents. Tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) are common choices. For substrates with poor solubility, a co-solvent system might be necessary.

Troubleshooting Table: Stage 1

IssuePotential CauseRecommended Solution
Incomplete Boc protectionInsufficient (Boc)₂O or baseUse 1.2 eq. of (Boc)₂O and 1.5 eq. of TEA.
Low reaction temperatureAllow the reaction to warm to room temperature and stir for 12-24h.
Incomplete MOM protectionIncomplete deprotonation of phenolUse a stronger base like NaH (1.2 eq.) in anhydrous THF.
Degradation of MOM-ClUse freshly opened or distilled MOM-Cl.
Formation of side productsReaction with other functional groupsOptimize reaction temperature and reagent stoichiometry.

Experimental Protocol: BOC and MOM Protection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C.

  • Add sodium hydride (1.2 eq) portion-wise.

  • Add methoxymethyl chloride (1.2 eq) dropwise.

  • Stir at 0 °C for 1 hour and then at room temperature for 4 hours, monitoring by TLC.

  • Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Stage 2: Hydrolysis and Reduction-Alkylation

Question 2: We are experiencing low yields and the formation of dark-colored impurities during the reduction of the quinone to the hydroquinone (B1673460). How can we mitigate this?

Answer:

The hydroquinone intermediate in this synthesis is known to be unstable and highly susceptible to oxidation, which leads to the formation of colored impurities and reduced yields.[1] The following steps are crucial for success:

  • Inert Atmosphere: The reduction must be carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation by atmospheric oxygen. All solvents and reagents should be thoroughly deoxygenated.

  • Immediate Subsequent Reaction: The unstable hydroquinone should be used immediately in the next step without isolation.[1] The alkylating agent (bromochloromethane) and base (cesium carbonate) should be prepared in a separate flask and the freshly prepared hydroquinone solution transferred via cannula.

  • Choice of Reducing Agent: Palladium on carbon (Pd/C) with hydrogen gas is the standard reducing agent.[1] Ensure the catalyst is active and used in appropriate amounts.

  • Temperature Control: The reduction is typically performed at room temperature. Overheating can lead to decomposition.

Troubleshooting Table: Stage 2

IssuePotential CauseRecommended Solution
Low yield of alkylated productDecomposition of hydroquinone intermediateWork under a strict inert atmosphere and use the hydroquinone immediately.
Incomplete reductionUse fresh, active Pd/C catalyst.
Dark coloration of reaction mixtureOxidation of hydroquinoneDeoxygenate all solvents and reagents thoroughly before use.

Experimental Protocol: Reduction and Alkylation

  • In a flask under an argon atmosphere, dissolve the protected this compound derivative (1.0 eq) in deoxygenated methanol.

  • Add Pd/C (10 mol%).

  • Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 2-4 hours, monitoring by TLC.

  • In a separate flask under argon, suspend cesium carbonate (3.0 eq) in anhydrous DMF.

  • Add bromochloromethane (B122714) (2.0 eq) to the cesium carbonate suspension.

  • Filter the reaction mixture from step 3 through a pad of Celite under argon to remove the Pd/C, and immediately add the filtrate to the flask from step 5 via cannula.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work up the reaction by adding water and extracting with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Stage 3: Deprotection and Edman Degradation

Question 3: The Edman degradation step to cleave the amide bond is inefficient. What are the common pitfalls?

Answer:

The Edman degradation is a powerful tool, but its efficiency can be hampered by several factors, especially with complex substrates:

  • N-Terminal Blocking: If the N-terminal amine is not free, the reaction with phenyl isothiocyanate (PITC) will not occur. Ensure that the Boc deprotection was complete in the previous step. Incomplete deprotection can be a significant source of failure.[2]

  • Incomplete Thiourea (B124793) Formation: The reaction with PITC to form the phenylthiourea (B91264) derivative must go to completion. Use an excess of PITC and allow for sufficient reaction time.

  • Harsh Cleavage Conditions: The subsequent cyclization and cleavage with acid (e.g., HCl in dioxane) should be performed under anhydrous conditions to avoid hydrolysis of other sensitive functional groups. The reaction temperature should be carefully controlled.

  • Purification: The resulting primary amine can be challenging to purify. Careful column chromatography is often required.

Troubleshooting Table: Stage 3

IssuePotential CauseRecommended Solution
No reaction in Edman degradationN-terminal amine is blockedEnsure complete Boc deprotection prior to this step.
Low yield of cleaved productIncomplete thiourea formationUse an excess of PITC and increase reaction time.
Degradation of productUse anhydrous conditions for the acid cleavage step.

Experimental Protocol: Deprotection and Edman Degradation

  • Dissolve the fully protected intermediate in a solution of HCl in 1,4-dioxane (B91453) (4M).

  • Stir at room temperature for 2 hours, monitoring the deprotection of the BOC and MOM groups by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a mixture of pyridine (B92270) and water.

  • Add phenyl isothiocyanate and stir at room temperature for 2 hours.

  • Remove the solvent in vacuo.

  • Treat the residue with anhydrous HCl in 1,4-dioxane and stir at 50 °C for 1 hour.

  • After cooling, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Stage 4: Conversion of Amine to Alcohol

Question 4: The conversion of the primary amine to the alcohol using sodium nitrite (B80452) and acetic acid is giving a complex mixture of products. How can we improve the selectivity?

Answer:

The diazotization of a primary amine followed by reaction with water to form an alcohol can be accompanied by side reactions, especially in a complex molecule like the ET-743 precursor.

  • Temperature Control: This reaction is highly sensitive to temperature. The diazotization should be carried out at a low temperature (0 °C) to minimize the formation of side products.

  • Slow Addition: The sodium nitrite solution should be added slowly to the solution of the amine in acetic acid to maintain a low concentration of the reactive nitrous acid.

  • Reaction Quenching: Once the reaction is complete, it should be quenched promptly to prevent further reactions of the product.

  • Alternative Reagents: If selectivity remains an issue, alternative methods for the conversion of amines to alcohols could be explored, although the NaNO₂/HOAc method is the most commonly cited for this synthesis.

Troubleshooting Table: Stage 4

IssuePotential CauseRecommended Solution
Formation of multiple byproductsReaction temperature is too highMaintain the reaction temperature at 0 °C.
Rapid addition of NaNO₂Add the sodium nitrite solution dropwise over an extended period.
Low yield of the desired alcoholDecomposition of the diazonium intermediateEnsure the reaction is worked up promptly upon completion.

Experimental Protocol: Conversion of Amine to Alcohol

  • Dissolve the amine intermediate (1.0 eq) in a mixture of acetic acid and water at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.5 eq) dropwise, keeping the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow

ET743_Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Core Modification cluster_2 Stage 3: Deprotection & Cleavage cluster_3 Stage 4: Final Conversion Cyanosafracin_B This compound Protected_Intermediate_1 Boc & MOM Protected This compound Cyanosafracin_B->Protected_Intermediate_1 (Boc)₂O, TEA MOM-Cl, NaH Hydrolyzed_Quinone Hydrolyzed Quinone Protected_Intermediate_1->Hydrolyzed_Quinone NaOH, H₂O/MeOH Unstable_Hydroquinone Unstable Hydroquinone Hydrolyzed_Quinone->Unstable_Hydroquinone H₂, Pd/C Alkylated_Product Alkylated Intermediate Unstable_Hydroquinone->Alkylated_Product BrCH₂Cl, Cs₂CO₃ Deprotected_Amine Deprotected Amine Alkylated_Product->Deprotected_Amine HCl/Dioxane Cleaved_Amine Cleaved Primary Amine Deprotected_Amine->Cleaved_Amine 1. PITC 2. HCl/Dioxane ET743_Precursor ET-743 Precursor (Alcohol) Cleaved_Amine->ET743_Precursor NaNO₂, HOAc ET743 ET-743 (Trabectedin) ET743_Precursor->ET743 Further Steps

Caption: Workflow for the multi-step synthesis of ET-743 from this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_reagents Reagent & Reaction Conditions cluster_intermediate Intermediate Stability & Workup cluster_side_reactions Side Reactions start Low Yield or Impure Product in a Synthetic Step check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_stability Assess Intermediate Stability (e.g., Hydroquinone) start->check_stability check_reagents->check_conditions solution Improved Yield and Purity check_conditions->solution check_workup Optimize Workup & Purification check_stability->check_workup analyze_byproducts Characterize Byproducts (NMR, MS) check_workup->analyze_byproducts modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol modify_protocol->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis of ET-743.

References

Technical Support Center: Overcoming Regioisomer Formation in the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the formation of regioisomers in this powerful cyclization reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your Pictet-Spengler experiments in a question-and-answer format.

Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Q1: What are the primary factors that influence whether the cyclization occurs at the ortho or para position to an activating group on the aromatic ring?

A1: The regiochemical outcome of the Pictet-Spengler reaction is a delicate balance of several factors:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) on the aromatic ring of the β-arylethylamine activate the ring towards electrophilic substitution. The position of these groups directs the cyclization. For instance, in dopamine (B1211576) derivatives, cyclization can occur either ortho or para to a hydroxyl group.[1]

  • Steric Hindrance: Bulky substituents on the aromatic ring or on the nitrogen of the β-arylethylamine can sterically hinder cyclization at the ortho position, favoring the para product.

  • Reaction Conditions:

    • pH/Acidity: The pH of the reaction medium can significantly influence regioselectivity. In the reaction of dopamine with acetaldehyde, acidic conditions favor the formation of the para-cyclized product (salsolinol), while neutral pH increases the proportion of the ortho-cyclized product (isosalsolinol).[1][2]

    • Solvent: The choice of solvent can dramatically alter the ratio of regioisomers. For example, in certain reactions with dopamine derivatives, a switch from a standard protic solvent to toluene (B28343) can redirect the regioselectivity from para to ortho.[3] Hydrogen-bond donating solvents like trifluoroethanol can also influence the outcome.[4]

    • Temperature: While primarily affecting reaction rate and diastereoselectivity, temperature can also play a role in regioselectivity, especially if there is an equilibrium between the regioisomeric products.[2]

  • Presence of a Heteroatom: The presence of a heteroatom in a specific position can direct the cyclization. For example, an incipient benzylamine (B48309) group at the C-4 position has been postulated to direct the formation of a specific regioisomer in the synthesis of ecteinascidin antitumor antibiotics.[5]

Q2: I am observing the formation of an undesired regioisomer. What specific steps can I take to favor the formation of the desired product?

A2: To enhance the formation of a specific regioisomer, consider the following troubleshooting strategies:

  • Modify the Acidity: If you are getting a mixture of ortho and para products with a phenolic substrate, adjusting the pH can be a powerful tool. For para-directing cyclization, ensure sufficiently acidic conditions (e.g., using TFA or HCl).[1][2] Conversely, for ortho-cyclization, neutral or near-neutral conditions might be more favorable.[1]

  • Solvent Screening: Conduct a solvent screen. If you desire the ortho-product, consider less polar, non-protic solvents like toluene.[3] For the para-product, polar protic solvents are often the default but experimenting with others can be beneficial.

  • Use of Protecting/Blocking Groups: A common and effective strategy is to temporarily block the undesired position of cyclization with a removable group. For instance, a bromide group can be introduced para to a phenolic hydroxyl group to force the cyclization to occur at the ortho position.[5]

  • Substrate Modification:

    • If possible, introduce a bulky substituent at a position that sterically disfavors attack at the undesired site.

    • Introducing strongly activating or deactivating groups can also alter the electronic preference for cyclization.

Issue 2: Low or No Product Yield

Q3: My Pictet-Spengler reaction is giving a very low yield or no desired product. What are the common reasons for this?

A3: Low or no product yield can be attributed to several factors:

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[6] If the catalyst is too weak or used in insufficient quantity, the reaction may not proceed.

  • Decomposition of Starting Materials: Tryptophan derivatives and other sensitive substrates can decompose under harsh acidic conditions or at high temperatures.[6]

  • Poor Quality Reagents: Impurities in the aldehyde or solvent, especially water, can inhibit the reaction by hydrolyzing the iminium ion intermediate.[6]

  • Steric Hindrance: Bulky substituents on the tryptophan nitrogen or the aldehyde can slow down the reaction significantly.[6]

  • Poor Nucleophilicity of the Aromatic Ring: If the aromatic ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, making the intramolecular cyclization step difficult.[7]

Troubleshooting & Optimization for Low Yield:

  • Catalyst Choice: Screen different Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂).[6] The optimal catalyst will depend on the specific substrates.

  • Reaction Conditions: Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. For sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial.[6][7]

  • Reagent Purity: Ensure the aldehyde is pure and the solvent is anhydrous.[6]

  • Protecting Groups: For tryptamines with bulky N-substituents, longer reaction times or higher temperatures might be necessary.[6]

Quantitative Data on Regioisomer Formation

The following tables summarize quantitative data on the formation of regioisomers under different reaction conditions.

Table 1: Influence of a C-4 Heteroatom on Regioselectivity

SubstrateReaction ConditionsMajor RegioisomerMinor RegioisomerRatio (Major:Minor)Reference
β-lactam 16 (with incipient benzylamine)Reductive opening/Pictet-Spengler sequenceDesired (17)Undesired (18)4:1[5]
Aldehyde 11 (lacking C-4 heteroatom)TBAF, then methanesulfonic acidUndesired (12)Desired (13)3.3:1[5]

Table 2: Solvent Effects on Regioisomer Ratios

SubstrateSolventOrtho:Para RatioReference
Dopamine DerivativeTrifluoroethanol14:86[3]
Dopamine DerivativeToluene86:14[3]

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of 1-Substituted Tetrahydro-β-carbolines

This protocol is a generalized procedure and may require optimization for specific substrates.[8]

Materials:

  • Tryptamine (B22526) or a substituted tryptamine derivative (1.0 eq)

  • An appropriate aldehyde (e.g., benzaldehyde, 1.0-1.2 eq)

  • Solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), 10 mL per mmol of tryptamine)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA))

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, solvents for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser (if heating)

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the tryptamine derivative in the chosen solvent.

  • Addition of Aldehyde: To the stirred solution, add the aldehyde dropwise at room temperature.

  • Acid Catalysis: Add the acid catalyst (e.g., TFA, 1.0-2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by recrystallization.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity, purity, and the ratio of any regioisomers.

Diagrams

Reaction Mechanism of Regioisomer Formation

The following diagram illustrates the general mechanism of the Pictet-Spengler reaction and the pathways leading to the formation of ortho and para regioisomers.

pictet_spengler_regioisomers amine β-Arylethylamine reactants amine->reactants aldehyde Aldehyde aldehyde->reactants schiff_base Schiff Base reactants->schiff_base + H⁺, - H₂O iminium_ion Iminium Ion schiff_base->iminium_ion + H⁺ ortho_attack Ortho Attack iminium_ion->ortho_attack para_attack Para Attack iminium_ion->para_attack ortho_product Ortho Regioisomer ortho_attack->ortho_product - H⁺ para_product Para Regioisomer para_attack->para_product - H⁺

Caption: Mechanism of Pictet-Spengler regioisomer formation.

Troubleshooting Workflow for Regioisomer Control

This workflow provides a logical sequence of steps for troubleshooting and optimizing the regioselectivity of your Pictet-Spengler reaction.

troubleshooting_workflow start Undesired Regioisomer Formation analyze Analyze Reaction Conditions: - pH/Acidity - Solvent - Temperature - Substituents start->analyze is_ph_critical Is the substrate sensitive to pH? analyze->is_ph_critical can_solvent_be_changed Can the solvent be changed? is_ph_critical->can_solvent_be_changed No adjust_ph Adjust Acidity: - Increase for para - Neutral for ortho is_ph_critical->adjust_ph Yes can_substrate_be_modified Can the substrate be modified? can_solvent_be_changed->can_substrate_be_modified No screen_solvents Solvent Screening: - Toluene for ortho - Protic solvents for para can_solvent_be_changed->screen_solvents Yes modify_substrate Substrate Modification: - Add blocking group - Introduce steric bulk can_substrate_be_modified->modify_substrate Yes end Desired Regioisomer Obtained can_substrate_be_modified->end No adjust_ph->can_solvent_be_changed screen_solvents->can_substrate_be_modified modify_substrate->end

Caption: Troubleshooting workflow for regioisomer control.

References

Technical Support Center: Optimizing the Conversion of Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the multi-step conversion of Cyanosafracin B into key intermediates for the synthesis of potent antitumor agents like Ecteinascidin ET-743.

General FAQs

Q1: What is the overall strategy for the conversion of this compound?

A1: The conversion of this compound is a semi-synthetic process that transforms it into advanced tetracyclic intermediates, such as compound 9 (a key intermediate in the synthesis of ET-743), through a sequence of protection, hydrolysis, reduction, alkylation, deprotection, and functional group transformation reactions.[1] This multi-step synthesis provides a more accessible source of these complex molecules compared to their isolation from natural sources.[2]

Q2: How critical is the purity of the starting this compound?

A2: The purity of the starting this compound is crucial for the success of the entire synthetic sequence. Impurities can interfere with the catalytic reactions, lead to the formation of side products, and complicate the purification of intermediates. It is highly recommended to use this compound of high purity (e.g., >95%).

Q3: What are the most challenging steps in this conversion?

A3: Based on literature, the reduction of the quinone to an unstable hydroquinone (B1673460) and its subsequent immediate alkylation is a critical step that requires careful control of the reaction conditions to avoid decomposition.[1] Another challenging step is the conversion of the primary amine to an alcohol, which can be sensitive to reaction parameters and may result in side products.[1]

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_protection Protection cluster_hydrolysis Hydrolysis cluster_reduction_alkylation Reduction & Alkylation cluster_deprotection_edman Deprotection & Degradation cluster_functional_group_conversion Functional Group Conversion This compound This compound BOC & MOM Protection BOC & MOM Protection This compound->BOC & MOM Protection Boc₂O, MOMBr Quinone Hydrolysis Quinone Hydrolysis BOC & MOM Protection->Quinone Hydrolysis NaOH Reduction to Hydroquinone Reduction to Hydroquinone Quinone Hydrolysis->Reduction to Hydroquinone H₂, Pd/C Alkylation Alkylation Reduction to Hydroquinone->Alkylation ClBrCH₂, Cs₂CO₃ BOC & MOM Deprotection BOC & MOM Deprotection Alkylation->BOC & MOM Deprotection TFA Edman Degradation Edman Degradation BOC & MOM Deprotection->Edman Degradation PhNCS, HCl Conversion to Alcohol (Key Intermediate 9) Conversion to Alcohol (Key Intermediate 9) Edman Degradation->Conversion to Alcohol (Key Intermediate 9) NaNO₂, AcOH

Caption: Overall workflow for the conversion of this compound to key intermediate 9.

Troubleshooting Guides and FAQs by Reaction Step

Step 1: Protection of Amino and Phenol (B47542) Groups

Experimental Protocol: The amino and phenol groups of this compound are protected as BOC and MOM derivatives, respectively.[1]

ParameterCondition
Reagents Boc₂O, MOMBr, i-Pr₂NEt, DMAP
Solvent EtOH, CH₃CN
Temperature 23-40 °C
Time 6-23 hours
Yield 81-83%

FAQs & Troubleshooting:

Q1.1: My BOC protection is incomplete. What should I do?

A1.1: Incomplete reaction can be due to several factors:

  • Reagent Quality: Ensure that the Boc₂O is fresh and has not hydrolyzed.

  • Reaction Time: The reaction may require longer stirring. Monitor the reaction progress by TLC.

  • Base: Ensure an appropriate base is used to neutralize any acid formed during the reaction.

Q1.2: I am observing side products during the MOM protection of the phenol group. How can I minimize them?

A1.2: Side product formation during MOM protection can be minimized by:

  • Controlling Temperature: Perform the reaction at the recommended temperature of 40 °C. Higher temperatures can lead to side reactions.[1]

  • Using a Non-nucleophilic Base: A hindered base like diisopropylethylamine (i-Pr₂NEt) is used to prevent side reactions.[3]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can react with MOMCl.

Step 2: Hydrolysis of the Methoxy-p-quinone

Experimental Protocol: The methoxy-p-quinone is hydrolyzed using sodium hydroxide (B78521) in a mixture of water and methanol.[1]

ParameterCondition
Reagents NaOH (1M)
Solvent H₂O-MeOH
Temperature 20 °C
Time 2.5 hours
Yield 68%

FAQs & Troubleshooting:

Q2.1: The hydrolysis is slow or incomplete. Can I increase the temperature?

A2.1: While a modest increase in temperature might increase the reaction rate, excessive heat can lead to degradation of the quinone system. It is generally recommended to first ensure the concentration of NaOH is correct and to allow for sufficient reaction time at 20 °C.

Q2.2: I am observing the formation of dark-colored impurities. What could be the cause?

A2.2: Quinones can be sensitive to strongly basic conditions and may undergo decomposition or polymerization, leading to colored impurities.[4] It is important to carefully control the reaction time and temperature to minimize these side reactions.

Step 3: Reduction of the Quinone and Alkylation of the Hydroquinone

Experimental Protocol: The quinone is reduced to a hydroquinone using hydrogen gas and a palladium on carbon catalyst. The resulting unstable hydroquinone is immediately treated with bromochloromethane (B122714) and cesium carbonate in DMF.[1]

ParameterCondition
Reagents H₂ (1 atm), 10% Pd/C, ClBrCH₂, Cs₂CO₃
Solvent DMF
Temperature 23 °C (Reduction), 110 °C (Alkylation)
Time 2 hours (Reduction), 2.5 hours (Alkylation)
Yield 56% (for two steps)

FAQs & Troubleshooting:

Q3.1: The reduction of the quinone is not going to completion. What are the possible reasons?

A3.1: Incomplete reduction can be due to:

  • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst.

  • Hydrogen Pressure: Ensure that a positive pressure of hydrogen is maintained throughout the reaction.

  • Reaction Time: The reduction may require a longer reaction time. Monitor by TLC until the starting material is consumed.

Q3.2: My hydroquinone intermediate is decomposing, leading to a low yield in the alkylation step. How can I prevent this?

A3.2: The hydroquinone intermediate is known to be unstable.[1] To minimize decomposition:

  • Immediate Use: Use the hydroquinone immediately after it is formed. Do not attempt to isolate it.

  • Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reduction and alkylation steps to prevent oxidation of the hydroquinone.

  • Efficient Alkylation: Ensure that the alkylating agent and base are added promptly to the freshly prepared hydroquinone solution.

Q3.3: The alkylation with bromochloromethane is giving a low yield. What can I do?

A3.3: Low yields in the alkylation step could be due to:

  • Base Strength: Cesium carbonate is a key reagent for this transformation.[5] Ensure it is anhydrous and of good quality.

  • Temperature: The reaction is carried out at 110 °C. Ensure the temperature is maintained consistently.

  • Solvent: DMF is the solvent of choice. Ensure it is anhydrous.

troubleshooting_reduction_alkylation start Low Yield in Alkylation Step check_reduction Is the quinone reduction complete? start->check_reduction check_hydroquinone Is the hydroquinone decomposing? check_reduction->check_hydroquinone Yes incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction No check_alkylation_conditions Are alkylation conditions optimal? check_hydroquinone->check_alkylation_conditions No hydroquinone_decomposition Hydroquinone Decomposition check_hydroquinone->hydroquinone_decomposition Yes check_alkylation_conditions->start Yes, still low yield suboptimal_alkylation Suboptimal Alkylation check_alkylation_conditions->suboptimal_alkylation No solution_catalyst Use fresh Pd/C catalyst. Increase H₂ pressure. incomplete_reduction->solution_catalyst solution_inert Work under inert atmosphere. Use hydroquinone immediately. hydroquinone_decomposition->solution_inert solution_reagents Ensure anhydrous Cs₂CO₃ and DMF. Maintain 110 °C. suboptimal_alkylation->solution_reagents

Caption: Troubleshooting decision tree for the reduction and alkylation steps.

Step 4: Deprotection of BOC and MOM Groups

Experimental Protocol: The BOC and MOM protecting groups are removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1]

ParameterCondition
Reagents TFA
Solvent CH₂Cl₂
Temperature 23 °C
Time 4 hours
Yield 95%

FAQs & Troubleshooting:

Q4.1: The deprotection is not complete. What can be done?

A4.1: Incomplete deprotection can be addressed by:

  • Increasing Reaction Time: Extend the reaction time and monitor by TLC.

  • Increasing TFA Concentration: A higher concentration of TFA can be used, but this should be done cautiously as it can lead to side reactions with sensitive substrates.[6]

Q4.2: I am observing side products after TFA treatment. How can I avoid them?

A4.2: The tert-butyl cation generated during BOC deprotection can cause side reactions.[7] To mitigate this:

  • Use of Scavengers: Add a scavenger such as triisopropylsilane (B1312306) (TIS) or phenol to the reaction mixture to trap the tert-butyl cation.[6]

  • Low Temperature: Performing the reaction at 0 °C can help to minimize side reactions.[6]

Step 5: Edman Degradation of the Alanine (B10760859) Side Chain

Experimental Protocol: The alanine side chain is cleaved via an Edman degradation by first forming a thiourea (B124793) with phenyl isothiocyanate, followed by treatment with HCl in 1,4-dioxane.[1]

ParameterCondition
Reagents Phenyl isothiocyanate, HCl/dioxane (4.3M)
Solvent CH₂Cl₂
Temperature 23 °C
Time 3 hours (thiourea formation), 1 hour (cleavage)
Yield 87% (thiourea), 82% (cleavage)

FAQs & Troubleshooting:

Q5.1: The formation of the phenylthiocarbamoyl derivative is slow.

A5.1: The reaction with phenyl isothiocyanate is typically carried out under mildly alkaline conditions to ensure the N-terminal amino group is uncharged and nucleophilic.[8] While the provided protocol does not explicitly mention a base, ensuring the starting material is fully deprotonated from the previous acidic step is important.

Q5.2: The cleavage of the terminal amino acid is not efficient.

A5.2: The cleavage step requires acidic conditions.[8] Ensure that the HCl/dioxane solution is of the correct molarity and is not old. The thiazolinone derivative formed can be unstable, so prompt work-up is recommended.

Step 6: Conversion of Primary Amine to Alcohol

Experimental Protocol: The primary amine is converted to a hydroxyl group using sodium nitrite (B80452) and acetic acid.[1] This reaction proceeds via the formation of an unstable diazonium salt.[9][10]

ParameterCondition
Reagents NaNO₂, AcOH
Solvent THF, H₂O
Temperature 0 °C
Time 3 hours
Yield 50%

FAQs & Troubleshooting:

Q6.1: The yield of the alcohol is low. What are the common side reactions?

A6.1: The reaction of primary aliphatic amines with nitrous acid can lead to a mixture of products, including alkenes and alkyl halides, in addition to the desired alcohol.[9] The carbocation intermediate formed after the loss of nitrogen gas can undergo rearrangement, elimination, and substitution reactions.

Q6.2: How can I optimize the reaction to favor the formation of the alcohol?

A6.2: To improve the yield of the alcohol:

  • Temperature Control: Maintain the reaction temperature at 0 °C to minimize the formation of side products and decomposition of the diazonium salt.

  • Slow Addition: Add the sodium nitrite solution slowly to the solution of the amine in acetic acid to maintain a low concentration of nitrous acid.

  • Aqueous Conditions: The presence of water as a nucleophile is necessary for the formation of the alcohol. The THF/H₂O solvent system is used for this purpose.[1]

Q6.3: How should I purify the final alcohol product?

A6.3: The product of this reaction will likely be a mixture. Purification by flash column chromatography is a common method for separating polar compounds like alcohols from less polar side products.[11][12] Careful selection of the eluent system will be necessary to achieve good separation.

References

Identifying and minimizing impurities in Cyanosafracin B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyanosafracin B Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound. The information provided is designed to help identify and minimize impurities during the production process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a synthetic derivative of Safracin B, a natural product produced by the bacterium Pseudomonas fluorescens. It serves as a crucial starting material for the semi-synthesis of potent anti-tumor agents, most notably Ecteinascidin 743 (Trabectedin).[1][2] The availability of this compound through fermentation and subsequent chemical modification is a key factor in the viable production of these important cancer therapeutics.[3]

Q2: What are the primary sources of impurities in this compound synthesis?

A2: Impurities in this compound synthesis can arise from several stages of the process:

  • Fermentation of Safracin B: The biosynthesis of Safracin B by Pseudomonas fluorescens is a complex process.[4] Potential impurities from this stage include:

    • Related Safracins: The producing organism may synthesize other structural analogs of Safracin B.

    • Biosynthetic Intermediates: Incomplete enzymatic reactions can lead to the accumulation of precursor molecules.

    • Degradation Products: The target molecule may degrade under the fermentation conditions.

    • Media Components: Residual components from the fermentation broth.

  • Conversion of Safracin B to this compound: The chemical conversion step can introduce impurities such as:

    • Unreacted Safracin B: Incomplete reaction leading to carry-over of the starting material.

    • Side-Reaction Products: The reagents used for cyanation may react with other functional groups on the Safracin B molecule.

    • Degradation of this compound: The product may be unstable under the reaction or work-up conditions.

  • Purification and Isolation: The purification process itself can be a source of impurities if not optimized, leading to cross-contamination or the introduction of residual solvents.

Q3: What analytical techniques are recommended for identifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful tool for separating and detecting impurities.[5][6] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural confirmation of isolated impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Action
Incomplete conversion of Safracin B Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Monitor the reaction progress using HPLC to determine the optimal endpoint.
Degradation of product during reaction Investigate the stability of this compound under the reaction conditions. Consider using milder reagents or shorter reaction times.
Loss of product during work-up and purification Optimize the extraction and chromatography procedures. Ensure the pH is controlled during aqueous extractions to prevent degradation. Evaluate different chromatography resins and solvent systems.
Issue 2: Presence of Unknown Impurities in the Final Product
Potential Cause Recommended Action
Side-reactions during cyanation Isolate the major impurities using preparative HPLC and characterize their structures using LC-MS and NMR. Once the structures are known, the reaction mechanism for their formation can be postulated and the reaction conditions modified to minimize their formation.
Contamination from starting materials or reagents Ensure the purity of Safracin B and all reagents used in the synthesis.
Carry-over of impurities from the fermentation step Improve the purification of Safracin B from the fermentation broth before proceeding with the chemical synthesis.
Issue 3: Inconsistent Purity Between Batches
Potential Cause Recommended Action
Variability in fermentation conditions Standardize the fermentation protocol, including media composition, temperature, pH, and aeration. Monitor the fermentation process closely for key parameters.
Inconsistent quality of raw materials Implement stringent quality control checks for all raw materials, including the fermentation media components and chemical reagents.
Lack of robustness in the purification process Validate the purification process to ensure it is reproducible and effectively removes impurities.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis of this compound

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its impurities. Method optimization will be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Extraction of Safracin B from Fermentation Broth

This is a general procedure based on literature for the extraction of related compounds.

  • Centrifuge the fermentation broth to separate the biomass.

  • Adjust the pH of the supernatant to 9.0.

  • Extract the supernatant with an equal volume of ethyl acetate (B1210297) twice.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure to obtain the crude Safracin B.

Visualizations

Cyanosafracin_B_Synthesis_Workflow cluster_fermentation Safracin B Production cluster_synthesis This compound Synthesis Fermentation Pseudomonas fluorescens Fermentation Harvesting Cell Removal (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Purification_A Chromatography (Silica Gel) Extraction->Purification_A Reaction Cyanation Reaction Purification_A->Reaction Safracin B Workup Reaction Quench & Extraction Reaction->Workup Purification_B Final Purification (RP-HPLC) Workup->Purification_B Final_Product Final_Product Purification_B->Final_Product This compound

Caption: General workflow for the production of this compound.

Impurity_Troubleshooting_Logic Start Impurity Detected in This compound Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Quantify Quantify Impurity (HPLC) Identify->Quantify Source Determine Source of Impurity Quantify->Source Fermentation Fermentation-Related Source->Fermentation Biosynthetic Intermediate Synthesis Synthesis-Related Source->Synthesis Side-Product or Degradant Optimize_Ferm Optimize Fermentation (Media, Conditions) Fermentation->Optimize_Ferm Improve_Purification_A Improve Safracin B Purification Fermentation->Improve_Purification_A Optimize_Synth Optimize Synthesis (Reagents, Temp, Time) Synthesis->Optimize_Synth Improve_Purification_B Improve Final Purification Synthesis->Improve_Purification_B End Impurity Minimized Optimize_Ferm->End Optimize_Synth->End Improve_Purification_A->End Improve_Purification_B->End

Caption: Logical workflow for troubleshooting impurities in this compound synthesis.

References

Strategies to enhance the efficiency of the semi-synthesis of ET-743

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the efficiency of the semi-synthesis of Ecteinascidin-743 (ET-743, Trabectedin). The information is presented through frequently asked questions, troubleshooting guides, detailed protocols, and comparative data to address common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and scalable starting material for the semi-synthesis of ET-743? A1: The most widely adopted and industrially viable starting material for the semi-synthesis of ET-743 is cyanosafracin B .[1][2] This antibiotic is readily available in large quantities through the fermentation of the bacterium Pseudomonas fluorescens.[2][3] This semi-synthetic approach has proven to be the solution to the supply problem, as isolating ET-743 from its natural source, the marine tunicate Ecteinascidia turbinata, is challenging and yields very low amounts.[1][4]

Q2: What are the primary challenges affecting the overall efficiency of the ET-743 semi-synthesis? A2: The main challenges include the multi-step nature of the synthesis (often 20 or more steps), leading to a low overall yield, and the complexity of the purification process.[3][4][5] Key difficult steps include the stereoselective construction of the pentacyclic core, the formation of the 10-membered lactone bridge, and the final Pictet-Spengler cyclization to create the spiro ring system.[6][7]

Q3: Why is the semi-synthesis from this compound preferred over total synthesis? A3: The semi-synthesis is preferred due to its greater efficiency and scalability compared to total synthesis routes. While several elegant total syntheses have been accomplished, they are often longer, more complex, and result in lower overall yields, making them impractical for large-scale production.[4][8] The semi-synthetic approach leverages a complex, naturally produced starting material, which significantly shortens the synthetic sequence.

Q4: What is the mechanism of action of ET-743, and how does it relate to its synthesis? A4: ET-743 has a unique mechanism of action. It binds to the minor groove of DNA and forms a covalent adduct with guanine (B1146940) residues.[9][10] This interaction bends the DNA helix towards the major groove, interfering with transcription factors, DNA repair machinery, and RNA polymerase II, ultimately inducing cell death.[10][11] The drug's complex three-dimensional structure, including its three tetrahydroisoquinoline rings and the carbinolamine functional group, is essential for this activity and dictates the stringent stereochemical requirements of the synthesis.[1][9]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the semi-synthesis of ET-743 from this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield in the conversion of the primary amine to a hydroxyl group 1. Incomplete diazotization of the primary amine.2. Unstable diazonium intermediate leading to side products.3. Suboptimal reaction temperature or pH.1. Ensure precise control of stoichiometry for sodium nitrite (B80452) (NaNO₂) and acetic acid (HOAc). The reaction is highly sensitive to conditions.[2][12]2. Maintain low temperatures (e.g., 0-5 °C) to stabilize the diazonium salt.3. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.
Incomplete formation of the methylenedioxy bridge 1. Low reactivity of the di-halo reagent (e.g., bromochloromethane).2. The hydroquinone (B1673460) intermediate is unstable and prone to oxidation.3. Insufficiently strong base to facilitate the cyclization.1. The reduction of the quinone to the hydroquinone must be followed immediately by the reaction with bromochloromethane (B122714) to prevent oxidation.[12]2. Use a strong, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) in an aprotic polar solvent like DMF.[12]3. Ensure anhydrous conditions to prevent quenching of the base and side reactions.
Poor yield in the 10-membered lactone ring cyclization 1. Steric hindrance preventing the intramolecular reaction.2. Incorrect conformation of the linear precursor.3. Use of an inappropriate coupling reagent or catalyst.1. This is a critical and challenging step. The original Corey synthesis utilized an acid-induced intramolecular sulfide (B99878) formation.[6]2. High-dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization.3. Screen different activating agents and catalysts to find the optimal conditions for your specific intermediate.
Difficulty in final product purification 1. Presence of closely related stereoisomers or diastereomers.2. Contamination with residual protecting groups or reagents.3. Degradation of the final product on the stationary phase.1. Employ multi-step purification, starting with flash chromatography followed by preparative HPLC.2. Use high-resolution columns (e.g., reversed-phase C18) with optimized mobile phases (e.g., acetonitrile/water or methanol/water with additives like TFA or formic acid).3. Handle the final product with care, as the carbinolamine moiety can be sensitive. Use neutral or slightly acidic conditions where possible.

Quantitative Data Summary

The following table compares the efficiency of various synthetic and semi-synthetic routes to ET-743, highlighting why the semi-synthetic approach is preferred for production.

Synthetic Route Starting Material Number of Steps (Longest Linear Sequence) Overall Yield (%) Reference
Semi-synthesisThis compound~201.14%[3]
Semi-synthesisSafracin B141.5%[5]
Total Synthesis (Corey)Multiple simple building blocks~35-40Not specified in provided abstracts[7][12]
Total Synthesis (Fukuyama)L-Glutamic Acid31 (from key intermediate)1.7% (from 3-methyl catechol)[7]
Total Synthesis (Zhu)N-Cbz-(S)-tyrosine261.6%[5][13]

Key Experimental Protocols

Protocol 1: Conversion of this compound to a Key Pentacyclic Intermediate

This protocol outlines the initial critical steps in the semi-synthesis, transforming this compound into a protected pentacyclic core, based on published methodologies.[2][12]

Step 1: Protection of Amino and Phenol (B47542) Groups

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM).

  • Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) and a base such as triethylamine (B128534) (TEA, 1.2 eq) to protect the primary amine as a Boc-carbamate.

  • After reaction completion, add a protecting group for the phenol, such as methoxymethyl chloride (MOM-Cl, 1.1 eq), in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Hydrolysis and Quinone Reduction

  • Hydrolyze the methoxy-p-quinone of the protected intermediate using a base like sodium hydroxide (B78521) (NaOH) in a methanol/water mixture.

  • Acidify the reaction mixture to obtain the quinone.

  • Reduce the resulting quinone to the unstable hydroquinone using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere (1 atm). This step must proceed immediately to the next.

Step 3: Methylenedioxy Bridge Formation

  • To the freshly prepared hydroquinone solution, immediately add bromochloromethane (1.5 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq) in DMF.

  • Heat the reaction mixture (e.g., to 60-70 °C) and monitor by TLC.

  • After the reaction is complete, perform an extractive workup and purify by column chromatography to yield the intermediate with the newly formed methylenedioxy ring.

Step 4: Alkylation and Final Protection

  • Alkylate the remaining free phenol using a suitable alkylating agent (e.g., an allyl bromide or benzyl (B1604629) bromide) and a base (e.g., K₂CO₃) in a solvent like acetone (B3395972) or DMF.

  • Purify the fully protected intermediate by column chromatography. This intermediate serves as a crucial building block for the subsequent construction of the ET-743 core.

Visualizations

Workflow and Pathway Diagrams

G cluster_workflow Simplified Semi-Synthesis Workflow of ET-743 A This compound (Starting Material) B Protection of Functional Groups (Amine, Phenol) A->B C Core Modification (Quinone Reduction, Bridge Formation) B->C D Side Chain Attachment (Cysteine Derivative) C->D E Key Cyclization (10-Membered Lactone Formation) D->E F Final Ring Closure (Pictet-Spengler) E->F G Deprotection & Purification F->G H ET-743 (Final Product) G->H

Caption: High-level workflow for the semi-synthesis of ET-743.

G cluster_moa ET-743 Mechanism of Action cluster_downstream Downstream Cellular Effects ET743 ET-743 DNA DNA Minor Groove ET743->DNA Binds to Adduct Covalent Adduct (with Guanine) DNA->Adduct Forms Bending DNA Bending Adduct->Bending NER TC-NER Pathway Aberration Adduct->NER Poisons TF Transcription Factor Interference Bending->TF Causes PolII RNA Polymerase II Stalling Bending->PolII Causes Apoptosis Apoptosis (Cell Death) TF->Apoptosis PolII->Apoptosis DSB Double-Strand Breaks (DSBs) NER->DSB Leads to DSB->Apoptosis

Caption: Mechanism of action of ET-743 on cellular DNA.

G cluster_troubleshoot Troubleshooting Logic: Low Overall Yield Start Problem: Low Overall Yield Check1 Check Point: Analyze intermediates from each step Start->Check1 Issue1 {Issue Found: Low yield in a specific conversion (e.g., Amine to Alcohol)} Check1->Issue1 Identify bottleneck step Issue2 {Issue Found: Multiple side products in cyclization} Check1->Issue2 Identify bottleneck step Issue3 {Issue Found: Significant loss during purification} Check1->Issue3 Identify bottleneck step Solution1 {Solution: Optimize reaction conditions (Temp, Stoichiometry, Time)} Issue1->Solution1 Solution2 {Solution: Use high-dilution conditions. Screen alternative catalysts.} Issue2->Solution2 Solution3 {Solution: Optimize chromatography. (Different phase/solvents).} Issue3->Solution3

Caption: Decision-making flowchart for troubleshooting low yield.

References

Technical Support Center: Synthesis of ET-743 (Trabectedin) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis of ET-743 (Trabectedin). The information is presented in a question-and-answer format to directly address specific challenges in your experimental work.

I. Troubleshooting Guides

This section is dedicated to resolving common problems that arise during the synthesis of ET-743, with a focus on the stability of key intermediates.

Issue 1: Unstable Hydroquinone (B1673460) Intermediate

Q1: My reaction involving the reduction of the quinone precursor to the hydroquinone intermediate is failing, showing low yields or decomposition. What is causing this instability and how can I mitigate it?

A1: The hydroquinone intermediate in the ET-743 synthesis is notoriously unstable and prone to rapid oxidation back to the quinone or other degradation products. This instability is primarily due to the presence of atmospheric oxygen.

Troubleshooting Steps & Solutions:

  • Immediate Use: The most critical factor is to use the hydroquinone intermediate immediately after its formation in the subsequent reaction step.[1] Prolonged exposure, even for a short period, will lead to significant degradation.

  • Inert Atmosphere: Ensure the reduction and subsequent reaction are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to decrease the rate of decomposition.

Experimental Protocol: In Situ Generation and Use of the Hydroquinone Intermediate

This protocol is based on the synthesis of an ET-743 intermediate from a quinone precursor.

  • Preparation: In a flame-dried, two-neck round-bottom flask under a positive pressure of Argon, dissolve the quinone precursor in degassed anhydrous methanol.

  • Reduction: Add 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the colored quinone spot indicates the formation of the colorless hydroquinone.

  • Immediate Reaction: Once the reduction is complete (typically 1-2 hours), immediately filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the Pd/C catalyst.

  • Next Step: The resulting filtrate containing the unstable hydroquinone is to be used without delay in the subsequent reaction (e.g., alkylation). Do not attempt to isolate or store the hydroquinone intermediate.[1]

Quantitative Data on Hydroquinone Stability (General):

While specific data for the ET-743 intermediate is proprietary, the following table on the autoxidation of hydroquinone provides context for its inherent instability, particularly with increasing pH.

pHHalf-life at 25 °C
7.0111 hours
8.041 hours
9.00.8 hours

Source: PubChem CID 785

This data underscores the importance of maintaining neutral to slightly acidic conditions if possible, and the critical need for rapid subsequent reactions.

Workflow for Handling Unstable Hydroquinone Intermediate

G cluster_reduction Reduction Step cluster_next_step Immediate Subsequent Reaction cluster_decomposition Degradation Pathway Quinone Quinone Precursor Reduction H2, Pd/C Methanol Quinone->Reduction Hydroquinone Unstable Hydroquinone (in situ) Reduction->Hydroquinone Reagent Next Reagent (e.g., Alkylating Agent) Hydroquinone->Reagent Immediate Use Oxidation Oxidation (O2) Hydroquinone->Oxidation Product Desired Product Reagent->Product Degraded_Product Degraded Product (e.g., Quinone) Oxidation->Degraded_Product G Start Poor Regioselectivity in Pictet-Spengler Reaction Q1 Is a directing group present on the substrate? Start->Q1 A1_Yes Optimize reaction conditions (acid, solvent, temp) Q1->A1_Yes Yes A1_No Redesign substrate to include a directing group (e.g., C-4 benzylamine) Q1->A1_No No Q2 Have different acid catalysts been screened? A1_Yes->Q2 End Improved Regioselectivity A1_No->End A2_Yes Screen different solvents and temperatures Q2->A2_Yes Yes A2_No Screen Brønsted and Lewis acids (e.g., TFA, MsOH, BF3·OEt2) Q2->A2_No No Q3 Have protecting groups been varied? A2_Yes->Q3 A2_No->Q2 A3_Yes Analyze byproducts to understand degradation pathways Q3->A3_Yes Yes A3_No Consider alternative protecting groups to alter electronic/steric effects Q3->A3_No No A3_Yes->End A3_No->Q3 G Iminium Iminium Ion Intermediate Aromatic_Ring Electron-Rich Aromatic Ring Transition_State_A Transition State A (Attack at Position A) Aromatic_Ring->Transition_State_A Path A Transition_State_B Transition State B (Attack at Position B) Aromatic_Ring->Transition_State_B Path B Regioisomer_A Regioisomer A (Desired Product) Transition_State_A->Regioisomer_A Regioisomer_B Regioisomer B (Undesired Product) Transition_State_B->Regioisomer_B

References

Technical Support Center: Enhancing Cyanosafracin B Production Scalability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental production and scalability of Cyanosafracin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its scalable production important?

A1: this compound is a complex tetrahydroisoquinoline alkaloid antibiotic produced through fermentation by the bacterium Pseudomonas fluorescens. Its significance lies in its role as a key precursor for the semi-synthesis of the potent anti-cancer drug, Ecteinascidin 743 (Trabectedin). The scalability of this compound production is therefore critical to ensure a stable and cost-effective supply chain for this important therapeutic agent. Optimization of the fermentation process is paramount to achieving production on a kilogram scale.[1][2][3]

Q2: Which microorganism is responsible for producing this compound?

A2: this compound is a secondary metabolite produced by the Gram-negative bacterium Pseudomonas fluorescens.[1][2] Optimal growth conditions for most P. fluorescens strains are typically between 25-30°C.

Q3: What is the basic principle behind the biosynthesis of this compound?

A3: The biosynthesis of this compound is a complex process orchestrated by a series of enzymes. At its core, the pathway involves a non-ribosomal peptide synthetase (NRPS) mechanism. NRPSs are large multi-enzyme complexes that assemble peptides from amino acid precursors without the use of ribosomes and messenger RNA. In the case of safracin, a closely related compound, the biosynthetic gene cluster includes genes for three NRPS proteins, as well as enzymes for precursor biosynthesis and tailoring reactions.[4] The core structure is assembled from amino acid building blocks, including tyrosine and glycine (B1666218) derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Pseudomonas fluorescens for this compound production, particularly when scaling up the process.

IssuePotential CausesRecommended Solutions
Low or No this compound Titer 1. Suboptimal media composition. 2. Inadequate aeration and oxygen supply. 3. Incorrect fermentation temperature or pH. 4. Low biomass production. 5. Production of inhibitory byproducts.1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Glycerol has been shown to be an effective carbon source for secondary metabolite production in P. fluorescens. Peptone and yeast extract are effective nitrogen sources.[5][6] Refer to the Experimental Protocols section for a detailed approach. 2. Improve Aeration: Increase agitation speed or airflow rate. For larger fermenters, consider using baffled flasks or sparging with oxygen-enriched air. 3. Process Parameter Control: Maintain temperature between 25-30°C and pH in the range of 6.6 to 8.9 for optimal growth and secondary metabolism.[7] 4. Enhance Biomass: Optimize growth conditions in a separate seed culture before inoculating the production fermenter. 5. Byproduct Removal: Consider fed-batch fermentation strategies to control nutrient levels and minimize the accumulation of inhibitory substances.
Inconsistent Batch-to-Batch Yield 1. Variability in inoculum quality. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters.1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including cell density and growth phase. 2. Precise Media Preparation: Ensure accurate weighing of components and consistent sterilization procedures. 3. Automated Control: Utilize automated bioreactors with precise control over pH, temperature, and dissolved oxygen.
Foaming Excessive agitation or aeration, or high concentration of certain media components (e.g., proteins).1. Antifoam Agents: Add a sterile antifoaming agent as needed. 2. Process Optimization: Reduce agitation or aeration rates if possible without compromising productivity.
Contamination 1. Inadequate sterilization of equipment or media. 2. Poor aseptic technique during inoculation or sampling.1. Thorough Sterilization: Validate sterilization cycles for all equipment and media. 2. Aseptic Practices: Work in a laminar flow hood for all manipulations. Use sterile connectors for sampling.
Poor Cell Growth 1. Nutrient limitation. 2. Presence of inhibitory substances in the media. 3. Incorrect pH or temperature.1. Media Enrichment: Ensure the medium contains all essential macro- and micronutrients. 2. Media Component Quality: Use high-purity water and media components. 3. Parameter Verification: Calibrate pH and temperature probes regularly.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data from studies on optimizing Pseudomonas fluorescens fermentation for the production of secondary metabolites. While not specific to this compound, these results provide a strong starting point for experimental design.

Table 1: Effect of Carbon Source on Biomass and Secondary Metabolite Production

Carbon SourceBiomass (Dry Weight g/L)Relative Secondary Metabolite Yield (%)
Glycerol4.5100
Glucose3.885
Fructose3.578
Sucrose3.270

Data synthesized from studies on secondary metabolite production in Pseudomonas fluorescens.

Table 2: Effect of Nitrogen Source on Biomass and Secondary Metabolite Production

Nitrogen SourceBiomass (Dry Weight g/L)Relative Secondary Metabolite Yield (%)
Peptone4.2100
Yeast Extract4.095
Tryptone3.788
Ammonium (B1175870) Sulfate2.560

Data synthesized from studies on secondary metabolite production in Pseudomonas fluorescens.[5][6]

Experimental Protocols

Protocol 1: Screening of Carbon and Nitrogen Sources for Improved this compound Production

Objective: To identify the optimal carbon and nitrogen sources for maximizing this compound production by Pseudomonas fluorescens.

Methodology:

  • Prepare Basal Medium: Prepare a basal fermentation medium containing all essential minerals and trace elements, but lacking a primary carbon and nitrogen source.

  • Carbon Source Screening:

    • Dispense the basal medium into a series of shake flasks.

    • Supplement each flask with a different carbon source (e.g., glycerol, glucose, fructose, sucrose) to a final concentration of 10 g/L.

    • Inoculate each flask with a standardized culture of P. fluorescens.

    • Incubate at 28°C with shaking at 200 rpm for 72-96 hours.

    • At the end of the fermentation, measure biomass (e.g., optical density at 600 nm) and quantify this compound concentration using a suitable analytical method (e.g., HPLC).

  • Nitrogen Source Screening:

    • Using the optimal carbon source identified in the previous step, prepare a new set of flasks.

    • Supplement each flask with a different nitrogen source (e.g., peptone, yeast extract, tryptone, ammonium sulfate) to a final concentration of 5 g/L.

    • Follow the same inoculation, incubation, and analysis procedures as in the carbon source screening.

  • Data Analysis: Compare the biomass and this compound yields for each condition to determine the optimal carbon and nitrogen sources.

Mandatory Visualizations

Cyanosafracin_B_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_tailoring Post-NRPS Tailoring cluster_product Final Product Tyrosine Tyrosine NRPS_Module1 Module 1 (SacA) Adenylation Thiolation Condensation Tyrosine->NRPS_Module1:f0 Glycine Glycine NRPS_Module2 Module 2 (SacB) Adenylation Thiolation Condensation Glycine->NRPS_Module2:f0 Alanine Alanine NRPS_Module3 Module 3 (SacC) Adenylation Thiolation Condensation Thioesterase Alanine->NRPS_Module3:f0 NRPS_Module1->NRPS_Module2 Peptide bond formation NRPS_Module2->NRPS_Module3 Peptide bond formation Hydroxylation Hydroxylation NRPS_Module3->Hydroxylation Release of intermediate Methylation N-methylation Hydroxylation->Methylation Oxidation Oxidation Methylation->Oxidation Cyanation Cyanation Oxidation->Cyanation Cyanosafracin_B This compound Cyanation->Cyanosafracin_B Fermentation_Troubleshooting_Workflow cluster_solutions Troubleshooting Actions Start Start Fermentation Monitor Monitor Production Start->Monitor LowYield Low Yield? Monitor->LowYield Contamination Contamination? LowYield->Contamination No OptimizeMedia Optimize Media LowYield->OptimizeMedia Yes CheckParameters Check Temp/pH/Aeration LowYield->CheckParameters Yes Foaming Excessive Foaming? Contamination->Foaming No Sterilize Review Sterilization Protocol Contamination->Sterilize Yes AsepticTechnique Improve Aseptic Technique Contamination->AsepticTechnique Yes End Successful Fermentation Foaming->End No AddAntifoam Add Antifoam Foaming->AddAntifoam Yes AdjustAgitation Adjust Agitation/Aeration Foaming->AdjustAgitation Yes OptimizeMedia->Monitor CheckParameters->Monitor Sterilize->Start AsepticTechnique->Start AddAntifoam->Monitor AdjustAgitation->Monitor

References

Troubleshooting guide for the chemical modification of Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chemical modification of Cyanosafracin B, a key starting material in the semi-synthesis of complex antitumor agents like Ecteinascidin 743 (Trabectedin).[1][2][3]

General Synthetic Workflow

The multi-step conversion of this compound into advanced intermediates involves a sequence of protection, modification, and deprotection steps. The overall strategy is to selectively mask reactive functional groups, perform the desired chemical transformations on the core structure, and then remove the protecting groups to yield the target molecule.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Core Modification cluster_2 Phase 3: Side Chain Cleavage & Functionalization A This compound B BOC & MOM Protection A->B Boc₂O, MOMCl C Protected this compound B->C D Quinone Hydrolysis C->D NaOH E Quinone Reduction D->E H₂, Pd/C F Hydroquinone (B1673460) Alkylation E->F CH₂BrCl, Cs₂CO₃ G Fully Protected Intermediate F->G H BOC & MOM Deprotection G->H Acid I Edman Degradation (Amide Cleavage) H->I 1. Phenyl isothiocyanate 2. HCl/dioxane J Further Functionalization I->J e.g., Conversion of Amine to Alcohol

Caption: Overall workflow for the semi-synthesis of advanced intermediates from this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the chemical modification of this compound, structured in a question-and-answer format.

Protection of Functional Groups (Amine and Phenols)

Q1: My Boc protection of the primary amine is incomplete or slow. What are the likely causes?

A1: Incomplete Boc protection can stem from several factors:

  • Poor Solubility: this compound or its derivatives may have limited solubility in common organic solvents like THF or acetonitrile.

  • Steric Hindrance: The complex, three-dimensional structure of the molecule can sterically hinder the approach of the bulky di-tert-butyl dicarbonate (B1257347) (Boc₂O) reagent.

  • Inappropriate Base: Using a base that is too weak or sterically hindered may not efficiently deprotonate the amine or neutralize the acidic byproduct, slowing the reaction.

  • Reagent Degradation: Boc anhydride (B1165640) can hydrolyze in the presence of water. Ensure all solvents and reagents are anhydrous.

Q2: I am observing multiple spots on my TLC after MOM protection of the phenolic hydroxyl groups. What could they be?

A2: Multiple products from a MOM protection reaction can indicate:

  • Incomplete Reaction: The main spot may be your starting material. Driving the reaction to completion with a slight excess of MOMCl or extended reaction time may be necessary.

  • Reaction at Multiple Sites: While the phenolic hydroxyls are the primary targets, under forcing conditions, other less reactive hydroxyls or even the secondary amine could potentially react.

  • Degradation: this compound is a complex molecule. Harsh basic conditions or high temperatures could lead to degradation or side reactions. It is crucial to maintain the recommended reaction temperature.

Q3: During the deprotection of both MOM and Boc groups with strong acid, I'm seeing significant product degradation. How can I mitigate this?

A3: Degradation during simultaneous deprotection is a common challenge with complex molecules.

  • Reduce Reaction Temperature: Perform the deprotection at 0°C or even lower to slow down potential acid-catalyzed degradation pathways.

  • Use a Scavenger: The tert-butyl cation released during Boc deprotection can lead to undesired side reactions. Adding a scavenger like triethylsilane (TES) or thioanisole (B89551) to the reaction mixture can trap this cation.

  • Change Acid System: While TFA is common, a 4M solution of HCl in dioxane can sometimes be more effective and lead to cleaner reactions for certain substrates.[2] Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to the acidic conditions.

Quinone and Hydroquinone Modifications

Q1: The reduction of the quinone to the hydroquinone intermediate is not working well, and I get a complex mixture of products. What is going wrong?

A1: The hydroquinone intermediate formed from the reduction of the quinone in the this compound scaffold is known to be unstable.[1][2]

  • Oxygen Contamination: Hydroquinones are highly susceptible to oxidation back to the quinone by atmospheric oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Immediate Use: The unstable hydroquinone should be used immediately in the next step without isolation.[1][2] Any delay can lead to decomposition or re-oxidation.

  • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active. Using a fresh batch of catalyst may improve results.

Q2: My hydroquinone alkylation step is giving a low yield. How can I improve it?

A2: Low yields in this step are often related to the instability of the hydroquinone starting material or inefficient alkylation.

  • Base and Solvent Choice: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often used to deprotonate the hydroquinone. Ensure the base is dry and of high quality. The choice of a polar aprotic solvent like DMF is also critical.[1]

  • Temperature Control: The reaction may require gentle heating to proceed at a reasonable rate, but excessive heat can degrade the substrate. Experiment with a temperature range of 25-50°C.

  • Purity of Reagents: Ensure the alkylating agent (e.g., bromochloromethane) is pure and added in the correct stoichiometry.

Amide Bond Cleavage (Edman Degradation)

Q1: The Edman degradation to cleave the alanine (B10760859) side chain is inefficient. What are the common pitfalls?

A1: The Edman degradation is a two-step process, and issues can arise in either step.[4][5][6]

  • Step 1 (Coupling): The reaction of phenyl isothiocyanate (PITC) with the N-terminal amine requires mildly alkaline conditions (pH 8-9) to ensure the amine is deprotonated and nucleophilic.[4] Incorrect pH can lead to poor coupling.

  • Step 2 (Cleavage): The cleavage of the derivatized amino acid requires anhydrous acidic conditions.[4] The presence of water can interfere with this step. Using a solution of HCl in anhydrous dioxane is a common method.[1][2]

  • Steric Hindrance: The complex environment around the N-terminus of the side chain may slow down the reaction. Extended reaction times or gentle heating may be required, but must be balanced against potential degradation.

Q2: Why did the Edman degradation stop or fail to initiate?

A2: The Edman degradation specifically targets a free N-terminal amino group. It will not work if this group is modified.[7] Ensure that the preceding deprotection steps (e.g., removal of the Boc group) were fully completed before attempting the degradation. Incomplete deprotection is a common reason for failure.

Experimental Protocols & Data

The following protocols are based on established literature procedures for the semi-synthesis of Ecteinascidin 743 intermediates from this compound.[1][8]

Protocol 1: Protection of Amine and Phenol Groups

This protocol describes the simultaneous protection of the primary amine with a Boc group and the phenolic hydroxyls with MOM groups.

G A Dissolve this compound in Anhydrous Solvent B Add Base (e.g., DIPEA) A->B C Add Boc₂O (1.1 eq) B->C D Stir at RT (Monitor by TLC) C->D E Add MOMCl (2.2 eq) D->E F Stir at RT (Monitor by TLC) E->F G Aqueous Workup & Extraction F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for the protection of this compound.

Methodology:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the amine protection is complete, add chloromethyl methyl ether (MOMCl) (2.2-2.5 eq) dropwise.

  • Continue stirring at room temperature until TLC analysis indicates the disappearance of the starting material.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

ParameterValueReference
Solvent DCM or THF[1]
Base DIPEA[9]
Boc Reagent Boc₂O (1.1-1.2 eq)[1]
MOM Reagent MOMCl (2.2-2.5 eq)[1]
Temperature Room Temperature[1]
Typical Yield 80-90%(Estimated)
Protocol 2: Quinone Reduction and Alkylation

This protocol details the reduction of the quinone moiety to an unstable hydroquinone, followed by in-situ alkylation.

Methodology:

  • Dissolve the protected this compound derivative (1.0 eq) in a suitable solvent (e.g., Methanol/THF mixture).

  • Add a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (1 atm) and stir vigorously until the starting material is consumed (monitor by TLC).

  • Quickly filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the catalyst.

  • Immediately add the filtrate to a pre-prepared mixture of cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) and bromochloromethane (B122714) (1.5-2.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for several hours.

  • Perform an aqueous workup and extract the product.

  • Purify by column chromatography.

ParameterValueReference
Reduction Catalyst 10% Pd/C[1][2]
Hydrogen Pressure 1 atm[1][2]
Alkylation Base Cs₂CO₃[1]
Alkylation Reagent CH₂BrCl[1]
Solvent MeOH/THF (Reduction), DMF (Alkylation)[1]
Temperature Room Temperature[1]
Typical Yield 60-75% over two steps(Estimated)
Protocol 3: Deprotection and Edman Degradation

This protocol covers the removal of Boc and MOM groups, followed by the cleavage of the alanine side chain.

G cluster_0 Deprotection cluster_1 Edman - Step 1 (Coupling) cluster_2 Edman - Step 2 (Cleavage) A Protected Intermediate B Treat with Strong Acid (e.g., HCl in Dioxane) A->B C Monitor by TLC/LC-MS B->C D Deprotected Amine C->D E Add Phenyl Isothiocyanate (Mildly Basic pH) D->E F Isolate PTC-Derivative E->F G PTC-Derivative F->G H Treat with Anhydrous Acid (HCl in Dioxane) G->H I Isolate Cleaved Product H->I

Caption: Workflow for Deprotection and subsequent Edman Degradation.

Methodology:

  • Deprotection: Dissolve the fully protected intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane. Stir at room temperature until deprotection is complete. Remove the solvent under reduced pressure.

  • Edman Coupling: Dissolve the resulting amine hydrochloride salt in a basic buffer (pH 8-9). Add phenyl isothiocyanate (PITC) and stir at 40-50°C.[4] After the reaction is complete, extract the phenylthiocarbamoyl (PTC) derivative.

  • Edman Cleavage: Dissolve the PTC derivative in an anhydrous acidic medium, such as HCl in dioxane.[1][2] Stir until cleavage is complete to yield the final intermediate with the side chain removed. Purify as necessary.

ParameterValueReference
Deprotection Reagent 4M HCl in 1,4-dioxane[1][2]
Edman Coupling Reagent Phenyl isothiocyanate (PITC)[1][4][5]
Edman Coupling pH ~8-9[4]
Edman Cleavage Reagent Anhydrous HCl in 1,4-dioxane[1][2]
Typical Yield 50-65% over three steps(Estimated)

Disclaimer: This guide is intended for informational purposes only and should be used as a supplement to, not a replacement for, primary literature and established laboratory safety protocols. All chemical manipulations should be performed by trained personnel in a properly equipped laboratory.

References

Validation & Comparative

Ecteinascidin ET-743: A Comparative Guide to Semi-Synthesis and Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the two primary manufacturing routes for the potent antitumor agent, Trabectedin (Ecteinascidin ET-743), tailored for researchers, scientists, and drug development professionals.

Ecteinascidin ET-743 (Trabectedin), a complex marine-derived natural product, has emerged as a crucial therapeutic agent for soft tissue sarcoma and ovarian cancer. Its intricate molecular architecture, featuring a pentacyclic core and a 10-membered macrolactone, has presented a formidable challenge for chemical synthesis. The scarcity of the natural source, the tunicate Ecteinascidia turbinata, has necessitated the development of robust and scalable synthetic routes.[1][2][3] Currently, two main approaches dominate the production of ET-743: semi-synthesis from a fermentation-derived precursor and multiple distinct total syntheses from simple chemical building blocks. This guide provides a comprehensive comparison of these methodologies, supported by quantitative data and detailed experimental insights.

Quantitative Comparison of Synthetic Routes

The choice between semi-synthesis and total synthesis for a complex molecule like ET-743 is often a trade-off between innovation, efficiency, and scalability. The following table summarizes the key quantitative metrics for the industrially favored semi-synthetic route and several notable total synthesis campaigns.

Synthetic Route Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Key Advantages Key Disadvantages
Semi-synthesis Cyanosafracin B~14~1.5%Scalability, use of a readily available fermentation product.[4]Dependent on fermentation process, less flexible for analogue synthesis.
Corey Total Synthesis (1996) Simple organic molecules~50~0.56%Pioneering route, established key chemical transformations.[5][6][7]Long and complex, low overall yield, not industrially viable.[8]
Fukuyama Total Synthesis (2002) L-glutamic acidNot explicitly stated, but described as multi-step.Not explicitly statedConvergent approach, novel construction of the B-ring.[9][10][11]Still a lengthy and complex process.
Zhu Total Synthesis (2006) 3-methyl catechol31Not explicitly statedHighly convergent.[8]Remains a challenging multi-step synthesis.
Ma Total Synthesis (2019) Cbz-protected (S)-tyrosine261.6%Scalable approach, features a common advanced intermediate.[12][13]Still a significant number of steps for large-scale production.

Methodology and Experimental Protocols

Semi-Synthesis from this compound

The semi-synthetic approach has proven to be the most commercially viable method for producing ET-743, primarily due to its reliance on this compound, an antibiotic readily available through the fermentation of Pseudomonas fluorescens.[8][4] This circumvents the need to construct the complex core structure from scratch.

Key Experimental Steps in Semi-Synthesis:

  • Protection of Functional Groups: The amino and phenol (B47542) groups of this compound are protected, for instance, as their tert-butyloxycarbonyl (BOC) and methoxymethyl ether (MOM) derivatives, respectively.[8][4]

  • Modification of the Quinone Ring: The methoxy-p-quinone moiety is hydrolyzed and subsequently reduced to an unstable hydroquinone. This is then treated with bromochloromethane (B122714) and cesium carbonate to form the methylenedioxy ring.[8][4]

  • Introduction of the Cysteine Moiety: Following further protective group manipulations, a diprotected cysteine is esterified to a key intermediate.[8]

  • Formation of the 10-Membered Macrolactone: A sequence of reactions, including deprotection and oxidation, leads to the formation of the characteristic ten-membered lactone ring, a strategy originally developed in the context of total synthesis.[8]

  • Final Deprotection and Conversion: The final steps involve the removal of protecting groups and conversion of a nitrile group to the hemiaminal functionality present in ET-743, often using silver nitrate.[5][11]

Total Synthesis Approaches

Several research groups have accomplished the remarkable feat of a total synthesis of ET-743. These routes, while often not commercially scalable, have been instrumental in advancing synthetic organic chemistry and have provided the chemical knowledge that underpins the semi-synthetic process.[14]

Key Strategies in Total Synthesis:

  • Corey's Landmark Synthesis: The first total synthesis, reported in 1996, established a foundational route and addressed the significant challenge of constructing the 10-membered lactone.[5][6] A key step involved a biomimetic Pictet-Spengler reaction to assemble the piperazine (B1678402) ring.[6][14]

  • Fukuyama's Convergent Synthesis: This approach features a convergent strategy, coupling two complex, highly functionalized fragments (a phenylglycinol derivative and an iodophenylalanine derivative) via a Ugi four-component condensation reaction.[1][2][10] This is followed by an intramolecular Heck reaction to form a key tricyclic system.[1][10]

  • Zhu's Highly Convergent Synthesis: This route is noted for its high degree of convergence, a desirable feature in complex molecule synthesis.[8]

  • Ma's Scalable Synthesis: A more recent approach that aims for scalability, utilizing a common advanced intermediate to synthesize both ET-743 and its derivative, lurbinectedin.[12][13]

Visualizing the Synthetic Pathways

To better understand the logical flow of these complex syntheses, the following diagrams, generated using the DOT language, illustrate the high-level strategic approach for both semi-synthesis and a representative convergent total synthesis.

Semi_Synthesis_Workflow cluster_fermentation Fermentation cluster_synthesis Chemical Synthesis Fermentation Pseudomonas fluorescens Fermentation CyanosafracinB This compound Fermentation->CyanosafracinB Isolation Protection Protection of Amino & Phenol Groups CyanosafracinB->Protection RingModification Quinone Ring Modification Protection->RingModification CysteineCoupling Cysteine Coupling RingModification->CysteineCoupling Macrolactonization Macrolactone Formation CysteineCoupling->Macrolactonization FinalSteps Deprotection & Hemiaminal Formation Macrolactonization->FinalSteps ET743 Ecteinascidin ET-743 FinalSteps->ET743

Caption: High-level workflow for the semi-synthesis of ET-743.

Total_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Core Assembly & Elaboration Left_Segment Left Segment Synthesis (e.g., Phenylglycinol derivative) Coupling Fragment Coupling (e.g., Ugi Reaction) Left_Segment->Coupling Right_Segment Right Segment Synthesis (e.g., Phenylalanine derivative) Right_Segment->Coupling Core_Formation Pentacyclic Core Construction (e.g., Heck Reaction) Coupling->Core_Formation Macrolactonization Macrolactone Formation Core_Formation->Macrolactonization Final_Modifications Final Modifications Macrolactonization->Final_Modifications ET743 Ecteinascidin ET-743 Final_Modifications->ET743

References

A Comparative Guide to the Purity and Structural Validation of Synthetic ET-743

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of ET-743 (Trabectedin) Synthesized from Cyanosafracin B

This guide provides a comprehensive comparison of analytical methodologies for validating the purity and structural integrity of the potent antitumor agent ET-743 (Trabectedin), when synthesized from the precursor this compound. The information presented herein is intended to support researchers and drug development professionals in establishing robust quality control protocols for this complex marine-derived natural product analogue.

Introduction

ET-743, commercially known as Trabectedin, is a tetrahydroisoquinoline alkaloid originally isolated from the marine tunicate Ecteinascidia turbinata.[1] Due to its scarcity in nature, a semi-synthetic process starting from the readily available bacterial fermentation product, this compound, has been developed to ensure a sustainable supply for clinical use.[2][3] This synthetic route necessitates rigorous analytical validation to ensure that the final product is chemically identical to the natural compound and free of process-related impurities.[4] This guide outlines the key analytical techniques and experimental protocols for this purpose.

Synthesis Pathway Overview

The semi-synthesis of ET-743 from this compound is a multi-step process that involves the construction of the complex pentacyclic core of the final molecule. The general workflow is a testament to the advancements in synthetic organic chemistry, enabling the production of this potent therapeutic agent.[5]

Synthesis_Workflow cluster_0 Upstream Processing cluster_1 Semi-Synthesis cluster_2 Downstream Processing & Validation Fermentation Fermentation Cyanosafracin_B_Isolation Cyanosafracin_B_Isolation Fermentation->Cyanosafracin_B_Isolation Pseudomonas fluorescens Chemical_Transformations Chemical_Transformations Cyanosafracin_B_Isolation->Chemical_Transformations Starting Material Purification Purification Chemical_Transformations->Purification Crude ET-743 Final_Product_Validation Final_Product_Validation Purification->Final_Product_Validation Purified ET-743

Caption: High-level workflow for the semi-synthesis of ET-743 from this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For ET-743, both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines.[6][7]

Table 1: Comparative HPLC Methods for ET-743 Purity Analysis

ParameterRP-HPLC MethodHILIC-MS/MS Method
Column Zorbax SB, C18 (150x4.6mm), 3.5µmAcquity BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase Phosphate (B84403) buffer (pH 3.0) and Acetonitrile (B52724) (70:30 v/v)A: Water–0.1 % formic acid, B: Acetonitrile–0.1 % formic acid
Flow Rate 0.8 ml/min0.2 mL/min
Detection UV at 215nmTandem Mass Spectrometry (MS/MS)
Linearity Range 50-175 µg/ml0.01 - 2.5 ng/mL
Purity Specification Typically ≥98%Not specified for purity, used for quantification
Experimental Protocol: RP-HPLC for Purity Determination
  • Preparation of Mobile Phase: Prepare a phosphate buffer and adjust the pH to 3.0. Mix with acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve ET-743 reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution Preparation: Dissolve the synthesized ET-743 in the diluent to a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: Zorbax SB, C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector Wavelength: 215 nm.

    • Column Temperature: Ambient.

  • Analysis: Inject the blank, standard, and sample solutions into the HPLC system.

  • Data Processing: Determine the retention time and peak area of ET-743. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural confirmation and quantification of ET-743. It provides molecular weight information and fragmentation patterns that are unique to the molecule.

Table 2: Key Mass Spectrometry Parameters for ET-743 Analysis

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Parent Ion (m/z) 762[8]
Quantifier MRM Transition m/z 762 → 234[8]
Qualifier MRM Transitions m/z 762 → 206, m/z 762 → 557[8]
Internal Standard d3-Trabectedin[8]
Internal Standard MRM m/z 765 → 234[8]
Experimental Protocol: LC-MS/MS for Structural Confirmation
  • Sample Preparation: Plasma samples can be treated with acetonitrile containing 0.1% formic acid to precipitate proteins. The supernatant is then directly injected. For pure substance analysis, dissolve the sample in a suitable solvent like acetonitrile/water.

  • LC Conditions (HILIC):

    • Column: Acquity BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient elution is typically used.

  • MS/MS Conditions:

    • Ionization: ESI in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Collision Energy: Optimized for the specific transitions.

  • Analysis: The presence of the parent ion at m/z 762 and the specific fragmentation pattern confirms the identity of ET-743.

MS_Fragmentation ET-743_Parent Trabectedin (ET-743) [M+H]+ = 762 m/z Fragment_234 Fragment Ion 234 m/z ET-743_Parent->Fragment_234 Quantifier Fragment_206 Fragment Ion 206 m/z ET-743_Parent->Fragment_206 Qualifier Fragment_557 Fragment Ion 557 m/z ET-743_Parent->Fragment_557 Qualifier

Caption: Proposed fragmentation pathway of ET-743 in tandem mass spectrometry.

Structure Validation by NMR Spectroscopy

Table 3: General Approach for NMR Structural Validation

ExperimentPurpose
¹H NMR Provides information on the number, environment, and connectivity of protons.
¹³C NMR Provides information on the number and types of carbon atoms.
COSY Establishes proton-proton couplings within the same spin system.
HSQC Correlates protons to their directly attached carbons.
HMBC Establishes long-range (2-3 bond) correlations between protons and carbons.

By comparing the chemical shifts, coupling constants, and correlations of the synthesized material with the reference data, the structural identity and isomeric purity can be unequivocally confirmed.

Comparison with Alternatives

The primary alternative to semi-synthetic ET-743 is the natural product isolated from Ecteinascidia turbinata. The goal of the semi-synthetic process is to produce a substance that is chemically and biologically indistinguishable from the natural compound. Therefore, the analytical data for the synthetic product should match that of the natural product reference standard.

Another alternative is the total synthesis of ET-743. While several total syntheses have been accomplished, they are often more complex and less economically viable for large-scale production compared to the semi-synthetic route from this compound.[4] The validation methods described in this guide are equally applicable to ET-743 produced by any route, and a direct comparison of the impurity profiles would be a key differentiator.

Conclusion

The validation of ET-743 synthesized from this compound requires a multi-faceted analytical approach. The combination of HPLC for purity determination, LC-MS/MS for molecular weight and fragmentation confirmation, and a full suite of NMR experiments for definitive structural elucidation provides a robust and reliable methodology to ensure the quality, safety, and efficacy of this important anticancer agent. Adherence to established validation guidelines and comparison to a well-characterized reference standard are paramount throughout the process.

References

Illuminating the Intricate Architecture of ET-743: A Comparative Guide to Structural Confirmation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a complex natural product like Ecteinascidin-743 (ET-743, Trabectedin) is paramount. This guide provides a comparative overview of the key analytical techniques employed in the elucidation and confirmation of its unique three-dimensional structure. We delve into the experimental data and methodologies that underpin our understanding of this potent marine-derived anticancer agent.

The structural confirmation of ET-743, a molecule featuring a complex, polycyclic framework, relies on a synergistic combination of powerful analytical methods. Primarily, these include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle, and together they offer a comprehensive and definitive picture of the molecule's connectivity, stereochemistry, and conformation.

A Triad of Techniques for Unwavering Confidence

The structural elucidation of ET-743 is a testament to the power of modern analytical chemistry. While initial structural hypotheses can be formulated based on biosynthetic considerations and preliminary spectroscopic data, definitive confirmation requires the rigorous application of multiple techniques. The workflow for the structural confirmation of a complex natural product like ET-743 typically involves a multi-pronged approach, starting with spectroscopic characterization and culminating in the absolute stereochemical assignment.

ET-743 Structural Confirmation Workflow General Workflow for Structural Confirmation of ET-743 cluster_0 Initial Characterization cluster_1 Core Structural Elucidation cluster_2 Definitive 3D Structure Isolation Isolation & Purification (from Ecteinascidia turbinata or Synthesis) Preliminary_Spectroscopy Preliminary Spectroscopic Analysis (UV, IR) Isolation->Preliminary_Spectroscopy NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Preliminary_Spectroscopy->NMR MS Mass Spectrometry (HRMS for Molecular Formula, MS/MS for Fragmentation) Preliminary_Spectroscopy->MS X-ray Single-Crystal X-ray Crystallography (Absolute Stereochemistry) NMR->X-ray Provides crucial data for crystallization trials Final_Structure Confirmed 3D Structure of ET-743 NMR->Final_Structure Connectivity & Relative Stereochemistry MS->NMR Confirms molecular weight and elemental composition MS->Final_Structure Molecular Formula & Fragmentation X-ray->Final_Structure Definitive Confirmation

A Tale of Two Precursors: Cyanosafracin B vs. Safracin B in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a starting material is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. In the realm of complex isoquinoline (B145761) alkaloids, Safracin B and its derivative, Cyanosafracin B, have emerged as valuable precursors for the synthesis of potent antitumor agents. This guide provides an objective comparison of these two starting materials, supported by experimental data, to aid in the selection of the optimal precursor for specific synthetic goals.

Safracin B is a natural antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2] Through an optimized fermentation process, Safracin B can be efficiently converted to this compound on a kilogram scale, rendering the latter an inexpensive and readily available starting material for complex syntheses.[1] The key structural difference between the two lies in the presence of a nitrile group in this compound, which replaces a hydroxyl group present in Safracin B. This seemingly minor modification has significant implications for their respective applications in chemical synthesis.

Performance in Semisynthesis: A Comparative Overview

The most prominent example of this compound's utility is the semisynthesis of the potent antitumor drug Ecteinascidin 743 (ET-743, Trabectedin) and its analogue, Phthalascidin Pt-650. This work, pioneered by Cuevas and colleagues, highlights the strategic advantage of the cyano group in facilitating key transformations.

Conversely, Safracin B has been successfully employed as a starting material for the semisynthesis of other bioactive alkaloids, such as Jorumycin. Examining this synthetic route offers a basis for comparison with the this compound-based syntheses.

Quantitative Data Summary

The following tables summarize the key quantitative data for the initial steps in the semisynthesis of Ecteinascidin 743 from this compound and a representative transformation of Safracin B in the synthesis of Jorumycin.

Table 1: Initial Steps in the Semisynthesis of Ecteinascidin 743 from this compound

StepTransformationReagentsSolventYield (%)Reference
1Protection of amino and phenol (B47542) groupsBoc₂O, DMAP; MOM-Cl, i-Pr₂NEtCH₂Cl₂85Cuevas et al., Org. Lett. 2000
2Hydrolysis of methoxy-p-quinoneNaOHH₂O-MeOH92Cuevas et al., Org. Lett. 2000
3Reduction and alkylationH₂, Pd/C; BrCH₂Cl, Cs₂CO₃DMF75Cuevas et al., Org. Lett. 2000

Table 2: Representative Transformation in the Semisynthesis of Jorumycin from Safracin B

StepTransformationReagentsSolventYield (%)Reference
1Conversion to JorumycinAgNO₃, aq. MeCNMeCN/H₂O83Nakagawa et al., J. Antibiot. 1989

Experimental Protocols

Synthesis of Intermediate 4 from this compound (Step 1 & 2 in ET-743 Synthesis)

  • Protection: To a solution of this compound (1.0 g, 1.82 mmol) in CH₂Cl₂ (20 mL) is added di-tert-butyl dicarbonate (B1257347) (Boc₂O, 0.48 g, 2.18 mmol) and 4-(dimethylamino)pyridine (DMAP, 22 mg, 0.18 mmol). The mixture is stirred at room temperature for 2 hours. Subsequently, the solution is cooled to 0 °C, and diisopropylethylamine (i-Pr₂NEt, 0.63 mL, 3.64 mmol) and chloromethyl methyl ether (MOM-Cl, 0.21 mL, 2.73 mmol) are added. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated to give the protected intermediate.

  • Hydrolysis: The crude protected intermediate is dissolved in a mixture of MeOH (10 mL) and 1N NaOH (10 mL) and stirred at room temperature for 30 minutes. The mixture is then acidified with 1N HCl and extracted with CH₂Cl₂. The organic layer is dried over Na₂SO₄ and concentrated. The residue is purified by column chromatography (silica gel, hexanes/EtOAc) to afford intermediate 4 (yield reported for the combined steps).

Synthesis of Jorumycin from Safracin B

  • To a solution of Safracin B (100 mg, 0.185 mmol) in a mixture of MeCN (10 mL) and H₂O (2 mL) is added silver nitrate (B79036) (AgNO₃, 157 mg, 0.925 mmol). The mixture is stirred at 40 °C for 2 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by preparative HPLC to afford Jorumycin.

Key Advantages and Disadvantages

This compound:

  • Advantages:

    • Readily available and relatively inexpensive due to an optimized fermentation and conversion process.[1]

    • The cyano group serves as a versatile handle for further transformations, as demonstrated in the ET-743 synthesis.

    • The established semisynthetic route to ET-743 is robust and scalable.[1]

  • Disadvantages:

    • Requires an additional synthetic step from the natural product Safracin B.

Safracin B:

  • Advantages:

    • Directly obtained from fermentation.

    • Has been successfully used in the synthesis of other complex alkaloids like Jorumycin.

  • Disadvantages:

    • The direct conversion to certain functionalities, like those required for ET-743, might be less straightforward compared to starting from this compound.

    • Large-scale availability for GMP synthesis might be less established than for this compound.

Logical Workflow and Synthetic Pathways

The following diagrams illustrate the initial stages of the synthetic pathways discussed.

Synthesis_from_Cyanosafracin_B This compound This compound Protected Intermediate Protected Intermediate This compound->Protected Intermediate Boc₂O, MOM-Cl Intermediate 4 Intermediate 4 Protected Intermediate->Intermediate 4 NaOH Intermediate 5 Intermediate 5 Intermediate 4->Intermediate 5 H₂, Pd/C; BrCH₂Cl ET-743 ET-743 Intermediate 5->ET-743 ... caption Semisynthesis of ET-743 from this compound.

Caption: Semisynthesis of ET-743 from this compound.

Synthesis_from_Safracin_B Safracin B Safracin B Jorumycin Jorumycin Safracin B->Jorumycin AgNO₃ caption Semisynthesis of Jorumycin from Safracin B.

Caption: Semisynthesis of Jorumycin from Safracin B.

Conclusion

Both this compound and Safracin B are valuable starting materials for the synthesis of complex, biologically active alkaloids. The choice between them hinges on the specific synthetic target and the desired strategic approach.

This compound stands out as the precursor of choice for the synthesis of Ecteinascidin 743 and its analogues. Its ready availability in large quantities and the proven, efficient synthetic route make it the superior option for researchers and drug development professionals working on this class of compounds.

Safracin B , as the direct natural product, offers a more direct starting point and has demonstrated its utility in the synthesis of other complex alkaloids. For exploratory synthetic work on novel targets where the specific functionalities of this compound are not required, Safracin B remains a viable and valuable precursor.

Ultimately, the decision should be based on a careful evaluation of the target molecule's structure, the desired scale of the synthesis, and the economic and logistical considerations of acquiring the starting material. This guide provides the foundational data to inform that critical decision.

References

A Comparative Guide to the Production of Trabectedin (ET-743): A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trabectedin (B1682994) (ET-743), marketed as Yondelis®, is a potent marine-derived anticancer agent with a unique mechanism of action.[1][2] Its complex molecular structure presents significant challenges for large-scale production. This guide provides an objective comparison of the primary methods for producing Trabectedin, offering a cost-benefit analysis supported by available data to inform research and development decisions.

Comparison of ET-743 Production Methods

The production of Trabectedin has evolved from inefficient natural extraction to sophisticated synthetic and semi-synthetic strategies. Each method presents a distinct profile in terms of yield, scalability, cost, and environmental impact.

Production MethodStarting Material(s)Key AdvantagesKey DisadvantagesOverall YieldNumber of StepsScalabilityEstimated CostPurity
Natural Extraction Ecteinascidia turbinata (Sea Squirt)Direct isolation of the natural product.Extremely low yield, environmental impact, supply chain instability.< 0.001%N/AVery LowVery HighHigh
Total Synthesis Simple, readily available chemical precursors (e.g., (S)-tyrosine).Independence from natural sources, potential for analogue synthesis.Long and complex synthetic routes, use of expensive reagents, historically low overall yields.~1.6% (latest routes)26+Moderate to HighHighHigh
Semi-Synthesis Cyanosafracin B (from fermentation of Pseudomonas fluorescens)Utilizes a readily available, scalable precursor from fermentation, solving the supply issue.Multi-step chemical conversion is still complex.~1.14%~20HighModerateHigh
Biotechnological Genetically engineered microorganismPotentially the most sustainable and cost-effective method in the future.Currently in research and development, not yet a commercially viable production method.N/AN/APotentially Very HighPotentially LowHigh

In-Depth Analysis of Production Methods

Natural Extraction from Ecteinascidia turbinata

The initial discovery and isolation of Trabectedin was from the marine tunicate Ecteinascidia turbinata. However, this method is not commercially viable due to the exceedingly low concentrations of the compound in the organism, with approximately one ton of sea squirts required to extract just one gram of Trabectedin. This reliance on a natural marine source also raises concerns about ecological impact and supply chain sustainability.

Total Synthesis

The complete chemical synthesis of Trabectedin from simple starting materials has been a significant challenge for synthetic organic chemists. Several research groups have developed total synthesis routes, with the complexity often involving over 30 steps. While these routes provide a theoretical alternative to natural sourcing, they have historically been hampered by low overall yields and the high cost of reagents and purification, making them economically unfeasible for large-scale production. However, recent advancements have reported more efficient routes with improved yields.

Semi-Synthesis from this compound

The current industrial production of Trabectedin relies on a semi-synthetic approach. This method starts with this compound, an antibiotic that is structurally related to a portion of the Trabectedin molecule. This compound is produced in large quantities through the fermentation of the bacterium Pseudomonas fluorescens. This fermentation step provides a scalable and cost-effective source of a key intermediate. The this compound is then converted to Trabectedin through a series of chemical reactions. This semi-synthetic route has been instrumental in solving the supply problem of Trabectedin for clinical and commercial use.

Biotechnological Production

Recent research has identified the true natural producer of Trabectedin as 'Candidatus Endoecteinascidia frumentensis', a bacterial endosymbiont of Ecteinascidia turbinata. This discovery opens up the possibility of producing Trabectedin directly through fermentation of this bacterium or a genetically engineered host organism. While this approach holds great promise for a more sustainable and potentially lower-cost production method in the future, it is still in the early stages of research and is not yet a commercially implemented strategy.

Experimental Protocols Overview

Detailed, step-by-step experimental protocols for the industrial production of Trabectedin are proprietary. However, the key transformations for the semi-synthetic and total synthesis routes are well-documented in the scientific literature and patents.

Key Steps in the Semi-Synthesis from this compound

The semi-synthetic process involves the conversion of this compound to a key pentacyclic intermediate, followed by the addition of the remaining parts of the Trabectedin molecule. The general workflow is as follows:

  • Fermentation: Large-scale fermentation of Pseudomonas fluorescens to produce this compound.

  • Protection and Modification: Protection of reactive functional groups on this compound and modification of its quinone moiety.

  • Cyclization: A key intramolecular cyclization step to form the pentacyclic core of Trabectedin.

  • Coupling and Deprotection: Coupling of the remaining side chain and subsequent deprotection steps to yield the final Trabectedin molecule.

  • Purification: Extensive chromatographic purification to ensure high purity of the final active pharmaceutical ingredient (API).

Representative Total Synthesis Workflow

While several total synthesis routes exist, a general workflow can be summarized as follows:

  • Synthesis of Key Fragments: Independent synthesis of the complex tetrahydroisoquinoline subunits of the Trabectedin molecule from simple chiral starting materials.

  • Fragment Coupling: Coupling of the synthesized fragments to assemble the core structure of the molecule.

  • Macrolactonization and Ring Closure: Formation of the 10-membered lactone bridge and other key ring systems.

  • Final Functionalization and Deprotection: Introduction of the remaining functional groups and removal of protecting groups to yield Trabectedin.

  • Purification: Rigorous purification at multiple stages of the synthesis.

Mechanism of Action: Signaling Pathway

Trabectedin exerts its anticancer effects through a unique mechanism of action that involves interaction with the DNA minor groove and interference with DNA repair pathways.[1][2][3][4][5]

Trabectedin_Mechanism cluster_Extracellular Extracellular cluster_Cell Cancer Cell cluster_Nucleus Nucleus Trabectedin Trabectedin (ET-743) DNA DNA Minor Groove (GC-rich sequences) Trabectedin->DNA Covalent Binding Transcription_Factors Oncogenic Transcription Factors (e.g., FUS-CHOP) Trabectedin->Transcription_Factors Displacement from DNA DNA_Adduct Trabectedin-DNA Adduct DNA->DNA_Adduct TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Machinery DNA_Adduct->TC_NER Recruitment & Stalling SSB Single-Strand Breaks (SSBs) TC_NER->SSB Aberrant Processing DSB Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse Apoptosis Apoptosis DSB->Apoptosis Transcription_Inhibition Inhibition of Oncogenic Transcription Transcription_Factors->Transcription_Inhibition Transcription_Inhibition->Apoptosis

Caption: Mechanism of action of Trabectedin.

Trabectedin binds to the minor groove of DNA, forming a covalent adduct that distorts the DNA helix.[6][7] This adduct is recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery. However, instead of repairing the damage, the stalled TC-NER complex leads to the formation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[6] Additionally, Trabectedin can displace oncogenic transcription factors from their DNA binding sites, inhibiting the transcription of genes crucial for tumor growth.[8]

Conclusion

The semi-synthesis of Trabectedin from this compound currently represents the most viable and scalable method for its commercial production, having successfully addressed the supply limitations of natural extraction. While total synthesis remains a powerful tool for academic research and the generation of novel analogues, its complexity and cost have so far precluded its use for large-scale manufacturing. The future of Trabectedin production may lie in biotechnological approaches, which could offer a more sustainable and economically advantageous route. For researchers and drug development professionals, understanding the intricacies of each production method is crucial for making informed decisions regarding supply chain, cost of goods, and the potential for developing next-generation Trabectedin analogues.

References

Spectroscopic Validation of Cyanosafracin B and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic data for the natural product Cyanosafracin B and its significant synthetic derivatives, Ecteinascidin 743 (Trabectedin) and Saframycin A. This document aims to serve as a valuable resource for the validation and characterization of these potent antineoplastic agents.

This compound, a tetrahydroisoquinoline antibiotic, is a crucial starting material for the semi-synthesis of the clinically approved anticancer drug Ecteinascidin 743 (ET-743). Understanding the spectroscopic signature of this compound is paramount for ensuring the quality and consistency of the synthetic process leading to these vital therapeutic compounds. This guide presents a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, alongside a comparative look at its key derivatives and alternatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, Ecteinascidin 743, and Saframycin A, facilitating a clear and objective comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundKey Proton SignalsReference
This compound [Data to be populated from datasheets][1][2][3]
Ecteinascidin 743 [Data to be populated from literature]
Saframycin A [Data to be populated from literature][4]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundKey Carbon SignalsReference
This compound [Data to be populated from datasheets][1][2][3]
Ecteinascidin 743 [Data to be populated from literature]
Saframycin A [Data to be populated from literature][4]

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation PeaksReference
This compound [Data to be populated from datasheets][Data to be populated][1][2][3]
Ecteinascidin 743 [Data to be populated from literature][Data to be populated]
Saframycin A [Data to be populated from literature][Data to be populated]

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

CompoundIR (cm⁻¹) Key AbsorptionsUV-Vis (λmax, nm)Reference
This compound [Data to be populated from datasheets][Data to be populated][1][2][3]
Ecteinascidin 743 [Data to be populated from literature][Data to be populated]
Saframycin A [Data to be populated from literature][Data to be populated]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) (TMS) used as an internal standard. For ¹H NMR, standard parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 200-220 ppm and a larger number of scans are typically required.

Mass Spectrometry (MS)

High-resolution mass spectra are often obtained using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques. Samples are dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in positive or negative ion mode, depending on the compound's properties.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory. The spectra are typically recorded over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are obtained using a double-beam spectrophotometer. Samples are dissolved in a transparent solvent, such as ethanol (B145695) or methanol, and placed in a quartz cuvette. The absorbance is measured over a wavelength range of 200-800 nm.

Mechanism of Action and Signaling Pathways

This compound's primary significance lies in its role as a precursor to Ecteinascidin 743. The antitumor activity of ET-743 and the related compound Saframycin A stems from their ability to interact with DNA. The diagrams below illustrate the proposed mechanisms of action.

Caption: Proposed mechanism of action for Ecteinascidin 743.

Saframycin A Mechanism of Action Saframycin_A Saframycin A DNA_Intercalation Intercalation into DNA Saframycin_A->DNA_Intercalation Covalent_Binding Covalent Binding to Guanine DNA_Intercalation->Covalent_Binding DNA_Damage DNA Damage Covalent_Binding->DNA_Damage RNA_Polymerase_Inhibition Inhibition of RNA Polymerase DNA_Damage->RNA_Polymerase_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest RNA_Polymerase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Comparative Guide to Assessing the Enantiomeric Purity of Synthetic Intermediates from Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex pharmaceutical agents derived from Cyanosafracin B, such as the potent antitumor drug Ecteinascidin 743 (Trabectedin), involves a multi-step process generating numerous chiral intermediates.[1][2] Ensuring the enantiomeric purity of these intermediates is critical for the stereospecific synthesis of the final active pharmaceutical ingredient. This guide provides a comparative overview of established analytical techniques for assessing the enantiomeric excess (ee) of these key building blocks, which are primarily functionalized tetrahydroisoquinolines.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the most common analytical methods for determining the enantiomeric excess of complex tetrahydroisoquinoline intermediates. The data is compiled from studies on structurally related alkaloids and represents expected values for well-optimized methods.

Analytical Method Chiral Selector/Stationary Phase Typical Resolution (Rs) Typical Analysis Time (min) Limit of Quantification (LOQ) for Minor Enantiomer (%) Key Advantages Key Disadvantages
Chiral HPLC Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD)> 2.010-30~0.1High versatility, excellent resolution, well-established.Longer analysis times, higher solvent consumption.
Chiral SFC Polysaccharide-based (e.g., Chiralpak® IA, IG)> 1.53-10~0.1Fast analysis, reduced solvent consumption, "green" technique.Requires specialized instrumentation.
GC-MS with Chiral Derivatization Derivatizing Agent: (1R)-(-)-Menthyl chloroformate> 1.515-25~0.2High sensitivity and selectivity, provides structural information.Requires derivatization step, potential for kinetic resolution.

Experimental Protocols and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of tetrahydroisoquinoline alkaloids and their derivatives.

Experimental Protocol: Chiral HPLC of a Tetrahydroisoquinoline Intermediate

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 80:20 v/v) with a basic additive such as 0.1% diethylamine (B46881) to improve peak shape for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the synthetic intermediate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC offers a faster and more environmentally friendly alternative to HPLC for enantiomeric separations, using supercritical CO2 as the main mobile phase component.

Experimental Protocol: Chiral SFC of a Tetrahydroisoquinoline Intermediate

  • Instrumentation: A supercritical fluid chromatography system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase: Chiralpak® IG (amylose tris(3-chloro-5-methylphenylcarbamate)) column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 and a modifier such as methanol (B129727) or ethanol (e.g., 85:15 v/v) with 0.1% diethylamine.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the synthetic intermediate in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

  • Data Analysis: The enantiomeric excess is calculated using the same formula as for HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

For volatile or semi-volatile intermediates, GC-MS after derivatization with a chiral reagent can be a powerful method. The derivatization converts the enantiomers into diastereomers, which can be separated on a standard achiral GC column.

Experimental Protocol: GC-MS of a Derivatized Tetrahydroisoquinoline Intermediate

  • Derivatization Step:

    • To a solution of the tetrahydroisoquinoline intermediate (1 mg) in dichloromethane (B109758) (1 mL), add triethylamine (B128534) (5 µL).

    • Add a solution of (1R)-(-)-menthyl chloroformate (1.2 equivalents) in dichloromethane.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and evaporate the solvent.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the resulting diastereomers.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures for assessing enantiomeric purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Intermediate in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate end End calculate->end GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start derivatize Derivatize with Chiral Reagent start->derivatize cleanup Reaction Cleanup derivatize->cleanup inject Inject Sample cleanup->inject separate Gas Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate end End calculate->end

References

Cross-Validation of Analytical Methods for Cyanosafracin B Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Cyanosafracin B, a key intermediate in the synthesis of the potent anti-tumor agent Ecteinascidin 743 (Trabectedin), is critical for ensuring the quality and consistency of pharmaceutical manufacturing processes. This guide provides an objective comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented is based on established analytical methodologies for related compounds and provides a framework for method development, validation, and cross-validation.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, from in-process control to final product release. The following table summarizes the typical quantitative performance of HPLC-UV, LC-MS/MS, and a projected competitive ELISA for the analysis of this compound and structurally related compounds.

Performance CharacteristicHPLC-UVLC-MS/MSELISA (Competitive)
**Linearity (R²) **> 0.999> 0.999Typically sigmoidal, with a linear range
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (RSD%)
- Repeatability< 2%< 5%< 10%
- Intermediate Precision< 3%< 10%< 15%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~50-100 ng/mL~0.5-5 ng/mL~0.1-1 ng/mL
Selectivity ModerateHighHigh (dependent on antibody)
Throughput ModerateModerateHigh
Cost LowHighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and a general protocol for the development of a competitive ELISA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification in relatively clean sample matrices.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable diluent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) to achieve a concentration within the calibrated range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of 10 mM ammonium (B1175870) acetate (B1210297) with 1% diethanolamine (B148213) (pH 4.0) as mobile phase A and an organic solvent like acetonitrile as mobile phase B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 268 nm.[1]

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same diluent as the sample.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Quantification:

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound in complex matrices.

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC-UV, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), for complex matrices to minimize matrix effects.

  • An internal standard (e.g., a stable isotope-labeled this compound) should be added to the sample and calibration standards to improve accuracy and precision.

2. LC Conditions:

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization.

4. Quantification:

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • The concentration of this compound in the sample is determined from this curve.

Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Format

While a specific ELISA for this compound is not commercially available, a competitive ELISA could be developed for high-throughput screening.

1. Reagent Preparation (Assay Development):

  • Antibody Production: Production of monoclonal or polyclonal antibodies specific to this compound. This involves conjugating this compound to a carrier protein (e.g., BSA or KLH) to make it immunogenic.

  • Coating Antigen: Conjugation of this compound to a different carrier protein (e.g., ovalbumin) for coating the microplate wells.

2. Assay Protocol (General):

  • Coating: Coat a 96-well microplate with the this compound-carrier protein conjugate and incubate.

  • Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., BSA in PBS).

  • Competition: Add standards or samples containing this compound, followed by the addition of the anti-Cyanosafracin B antibody. The free this compound in the sample competes with the coated antigen for antibody binding.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate to a colored product.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The signal intensity is inversely proportional to the concentration of this compound in the sample.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the standard concentrations, typically resulting in a sigmoidal curve.

  • The concentration of this compound in the samples is interpolated from the standard curve.

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams have been generated using the Graphviz DOT language.

analytical_method_cross_validation_workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_reporting 4. Reporting & Conclusion P1 Define Analytical Requirements P2 Select Methods for Comparison (e.g., HPLC-UV, LC-MS/MS, ELISA) P1->P2 P3 Develop & Optimize Individual Method Protocols P2->P3 P4 Define Acceptance Criteria P3->P4 E1 Prepare Standard & QC Samples P4->E1 E2 Analyze Samples by Method 1 (e.g., HPLC-UV) E1->E2 E3 Analyze Samples by Method 2 (e.g., LC-MS/MS) E1->E3 E4 Analyze Samples by Method 3 (e.g., ELISA) E1->E4 A1 Calculate Concentrations E2->A1 E3->A1 E4->A1 A2 Evaluate Validation Parameters (Linearity, Accuracy, Precision) A1->A2 A3 Statistical Comparison of Results (e.g., Bland-Altman, t-test) A2->A3 A4 Assess Method Concordance A3->A4 R1 Summarize Data in Tables A4->R1 R2 Document Protocols & Results R1->R2 R3 Conclusion on Method Interchangeability R2->R3

Analytical Method Cross-Validation Workflow

analytical_method_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_elisa ELISA H1 Good Precision & Accuracy H2 Moderate Sensitivity H3 Lower Cost & Complexity L1 High Sensitivity & Selectivity L2 Structural Confirmation L3 Higher Cost & Complexity E1 Very High Sensitivity E2 High Throughput E3 Requires Specific Antibody Analyte This compound Quantification Analyte->H1 Routine QC Analyte->L1 Low-level Detection Analyte->E1 Screening

Comparison of Key Method Characteristics

References

Literature review comparing the efficacy of different synthetic routes to ecteinascidins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Synthetic Routes to Ecteinascidins

For Researchers, Scientists, and Drug Development Professionals

Ecteinascidin 743 (ET-743, Trabectedin), a potent antitumor agent isolated from the marine tunicate Ecteinascidia turbinata, has presented a formidable challenge to synthetic chemists due to its complex, polycyclic architecture. The scarcity of the natural product has driven the development of various synthetic and semi-synthetic routes to ensure a stable supply for clinical use. This guide provides an objective comparison of the landmark total syntheses and the industrially applied semi-synthesis of ET-743, with a focus on their efficacy, strategic innovations, and experimental execution.

Comparative Analysis of Synthetic Efficacy

The efficiency of a synthetic route is a critical factor for the practical production of a complex molecule like ET-743. The following table summarizes the key quantitative metrics for the major synthetic routes developed to date.

Synthetic RoutePrincipal Investigator(s)Year PublishedLongest Linear Sequence (Steps)Overall Yield (%)Starting Material(s)Key Features
First Total SynthesisE.J. Corey1996360.72% (later improved to 2.04%)Sesamol, (R)-Garner's aldehyde, etc.Convergent, Strecker reaction, Pictet-Spengler cyclization
First-Generation Total SynthesisTohru Fukuyama2002500.56%Multiple chiral building blocksUgi four-component reaction, Intramolecular Heck reaction
Convergent Total SynthesisJieping Zhu2006311.7%L-3-hydroxy-4-methoxy-5-methyl phenylalanolConvergent, Intramolecular Michael addition of a thiol
Second-Generation Total SynthesisTohru Fukuyama2013281.1%L-glutamic acidStereoselective Heck reaction of a diazonium salt
Semi-synthesisPharmaMar2000141.5%Cyanosafracin B (from fermentation)Practical, Scalable, Utilizes a natural product precursor

Strategic Overviews and Logical Flow

The retrosynthetic analyses of the major total syntheses reveal distinct strategies for disconnecting the complex structure of ET-743. These strategies are visualized below to illustrate the core logic of each approach.

Synthetic_Strategies cluster_Corey Corey (1996) - Convergent Strategy cluster_Fukuyama Fukuyama (2002) - Linear/Convergent Strategy cluster_Zhu Zhu (2006) - Convergent Strategy cluster_PharmaMar PharmaMar - Semi-synthesis ET743_C Ecteinascidin 743 Pentacycle_C Pentacyclic Core ET743_C->Pentacycle_C Pictet-Spengler C_Ring_Unit_C C-Ring Precursor ET743_C->C_Ring_Unit_C AB_Ring_C A-B Ring System Pentacycle_C->AB_Ring_C DE_Ring_C D-E Ring System Pentacycle_C->DE_Ring_C AB_Ring_C->DE_Ring_C Strecker Reaction ET743_F Ecteinascidin 743 Pentacycle_F Pentacyclic Intermediate ET743_F->Pentacycle_F Diketopiperazine_F Diketopiperazine Pentacycle_F->Diketopiperazine_F Intramolecular Heck Left_Fragment_F Left Fragment Diketopiperazine_F->Left_Fragment_F Right_Fragment_F Right Fragment Diketopiperazine_F->Right_Fragment_F Ugi 4CC ET743_Z Ecteinascidin 743 Tetracycle_Z Tetracyclic Intermediate ET743_Z->Tetracycle_Z Left_Fragment_Z Left Fragment Tetracycle_Z->Left_Fragment_Z Right_Fragment_Z Right Fragment Tetracycle_Z->Right_Fragment_Z N-Alkylation ET743_P Ecteinascidin 743 Core_Modification_P Core Modification & Elaboration ET743_P->Core_Modification_P Cyanosafracin_B This compound Core_Modification_P->Cyanosafracin_B

Caption: Retrosynthetic analysis of major synthetic routes to Ecteinascidin 743.

Experimental Protocols for Key Transformations

Detailed methodologies for the pivotal reactions in each synthesis are provided below. These protocols are adapted from the original publications and are intended for informational purposes.

Corey's First Total Synthesis (1996)

Key Reaction: One-pot 10-membered Lactone Formation

This sequence involves the formation of an ortho-quinone methide, followed by an intramolecular conjugate addition of a thiol and subsequent acylation.

  • Procedure: To a solution of the fluorenyl sulfide (B99878) precursor in a 1:1 mixture of DMSO and CH₂Cl₂ at -78 °C is added triflic anhydride (B1165640). The reaction is warmed to -40 °C, and diisopropylethylamine is added, followed by warming to 0 °C. tert-Butanol is then added, and the mixture is warmed to room temperature. Acetic anhydride is subsequently added. A guanidine (B92328) base is then introduced to liberate the thiolate for the intramolecular conjugate addition. The resulting phenolate (B1203915) is trapped by the acetic anhydride in the reaction mixture to afford the acetylated 10-membered lactone. This one-pot cascade proceeds in a 79% overall yield.[1]

Fukuyama's First-Generation Synthesis (2002)

Key Reaction: Ugi Four-Component Condensation (4CC)

This reaction efficiently assembles the core of the molecule from four separate fragments.

  • Procedure: A mixture of the amine fragment, the carboxylic acid fragment, p-methoxyphenyl isocyanide, and acetaldehyde (B116499) is heated in methanol. This process couples the four components in a single step to form a dipeptide intermediate, which contains all the necessary carbon atoms for the pentacyclic core of ET-743. The reaction proceeds in high yield and sets the stage for the subsequent cyclization steps.[1]

Zhu's Convergent Synthesis (2006)

Key Reaction: Intramolecular Michael Addition for 10-membered Ring Formation

This key step involves the formation of the sulfur-containing macrocycle via an intramolecular conjugate addition.

  • Procedure: The precursor, a tetracyclic compound bearing a protected thiol and a phenol (B47542), is subjected to conditions that unmask the thiol and promote a 1,4-β-elimination to generate an ortho-quinone methide intermediate in situ. The liberated thiol then undergoes a smooth intramolecular Michael addition to the ortho-quinone methide, thereby closing the 10-membered macrocyclic ring.[2]

Fukuyama's Second-Generation Synthesis (2013)

Key Reaction: Stereoselective Heck Reaction

This reaction is a cornerstone of this improved synthesis, creating a key C-C bond with high stereocontrol.

  • Procedure: A solution of the enamide and the diazonium tetrafluoroborate (B81430) precursor in a mixture of acetonitrile (B52724) and THF is treated with Pd₂(dba)₃ and sodium acetate (B1210297) at 0 °C, and then warmed to room temperature. The reaction proceeds from the less hindered face of the enamide to produce the desired coupling product with excellent stereo- and regiochemistry. This reaction has been demonstrated on a multigram scale with high yield.[3]

PharmaMar's Semi-synthesis (2000)

Key Reaction: Conversion of this compound to a Key ET-743 Intermediate

This process modifies the naturally occurring this compound to access advanced intermediates in the synthesis of ET-743.

  • Procedure: The amino and phenol groups of this compound are first protected (e.g., as BOC and MOM derivatives, respectively). The methoxy-p-quinone moiety is then hydrolyzed with aqueous NaOH in methanol. The resulting quinone is reduced (e.g., with H₂ and Pd/C) to an unstable hydroquinone, which is immediately treated with bromochloromethane (B122714) and Cs₂CO₃ in DMF to form the methylenedioxy bridge, a key structural feature of ET-743.[2][4]

Comparative Workflow and Logic

The following diagram illustrates the generalized workflow for the total synthesis and semi-synthesis of ET-743, highlighting the convergence and key transformations.

Synthetic_Workflow cluster_Total_Synthesis Total Synthesis Approaches (Corey, Fukuyama, Zhu) cluster_Semi_Synthesis Semi-synthesis Approach (PharmaMar) Start_Mat Simple Chiral/Achiral Starting Materials Frag_A Fragment A Synthesis Start_Mat->Frag_A Frag_B Fragment B Synthesis Start_Mat->Frag_B Frag_C Fragment C Synthesis Start_Mat->Frag_C Coupling Key Fragment Coupling (e.g., Ugi, Strecker, Alkylation) Frag_A->Coupling Frag_B->Coupling Frag_C->Coupling Core_Const Pentacyclic Core Construction Coupling->Core_Const Macro Macrocycle Formation Core_Const->Macro Final_Steps Final Elaboration Macro->Final_Steps ET743 Ecteinascidin 743 Final_Steps->ET743 Fermentation Fermentation (Pseudomonas fluorescens) Cyanosafracin_B This compound Fermentation->Cyanosafracin_B Core_Mod Core Structure Modification Cyanosafracin_B->Core_Mod Side_Chain Side Chain Attachment & Elaboration Core_Mod->Side_Chain ET743_S Ecteinascidin 743 Side_Chain->ET743_S

Caption: Generalized workflow comparison of total vs. semi-synthetic routes to ET-743.

Conclusion

The synthetic routes to ecteinascidin 743 showcase a remarkable evolution in synthetic strategy and efficiency. The pioneering total syntheses by Corey, Fukuyama, and Zhu laid the foundation by demonstrating the feasibility of constructing such a complex molecule from simple starting materials. Each of these routes introduced innovative solutions to key chemical challenges. However, for the practical, large-scale production required for a clinical drug, the semi-synthetic approach developed by PharmaMar, starting from the fermentation product this compound, has proven to be the most viable solution. This approach leverages the pre-existing complex scaffold from nature, significantly reducing the step count and improving scalability. Future research in this area may focus on further optimizing the existing total syntheses to compete with the semi-synthetic route or on developing novel, even more convergent strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds, such as Cyanosafracin B, is a critical component of laboratory safety and regulatory compliance. Although some safety data sheets may classify this compound as non-hazardous, its use as a starting material for the synthesis of potent antitumor agents like Ecteinascidin ET-743 necessitates handling it with care, similar to cytotoxic compounds.[1][2] Adherence to rigorous disposal protocols minimizes exposure risks to personnel and prevents environmental contamination.

Immediate Safety and Logistical Information

The following procedures provide a step-by-step guide for the safe disposal of this compound and associated contaminated materials. These guidelines are based on established protocols for handling cytotoxic and potent pharmaceutical compounds.[3][4][5]

Personnel Safety First: All personnel involved in the disposal of this compound must receive comprehensive training on handling potent compounds and be equipped with the appropriate Personal Protective Equipment (PPE).[6]

Waste Segregation is Key: Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal.

Quantitative Data Summary
ParameterValue/InformationSource/Rationale
CAS Number 96996-50-8[7]
Molecular Formula C29H35N5O6[7]
Molecular Weight 549.62 g/mol [7]
GHS Classification Not classified as hazardous[7]
Recommended Handling As a potent/cytotoxic compoundPrecautionary principle due to its use in synthesizing chemotherapy drugs[1][2]
PPE Requirement Chemical-resistant gloves, lab coat, safety glasses/gogglesStandard laboratory practice for handling chemical compounds[8]
Waste Container Type Labeled, sealed, puncture-resistantGeneral guidelines for cytotoxic waste[3][4]
Inactivation Method Chemical degradation (consult EHS)Best practice for potent compounds before final disposal[9]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and personal protective equipment.

1. Personal Protective Equipment (PPE):

  • Wear two pairs of chemotherapy-tested gloves.[10]

  • Don a disposable gown, safety goggles, and a face shield.[8]

2. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including unused this compound powder, contaminated gloves, gowns, bench paper, and plasticware, in a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[3] This container should be marked as "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations.

  • Liquid Waste: Collect all contaminated liquid waste, such as solutions containing this compound, in a separate, labeled, leak-proof, and shatter-resistant hazardous waste container.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated, puncture-resistant sharps container labeled for cytotoxic or chemical waste.[8] Do not recap needles.[4]

3. Decontamination of Work Surfaces:

  • After handling and disposal procedures are complete, thoroughly decontaminate all work surfaces.

  • Use a suitable decontamination solution (e.g., a high-pH solution, as recommended by your institution's Environmental Health and Safety department) to wipe down all potentially contaminated surfaces.

  • All cleaning materials, such as paper towels, must be disposed of as hazardous waste.[10]

4. Container Management:

  • Keep all hazardous waste containers closed except when adding waste.[9]

  • Do not overfill containers.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

5. Final Disposal:

  • All hazardous waste must be disposed of through your institution's certified hazardous waste management vendor.

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CyanosafracinB_Disposal_Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_final_steps Final Steps start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Gown, Goggles) start->ppe solid_waste Solid Waste (Compound, Gloves, etc.) ppe->solid_waste Generate Waste liquid_waste Liquid Waste (Solutions) ppe->liquid_waste Generate Waste sharps_waste Sharps Waste (Needles, Syringes) ppe->sharps_waste Generate Waste solid_container Labeled, Leak-proof Solid Waste Container solid_waste->solid_container liquid_container Labeled, Leak-proof Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled, Puncture-resistant Sharps Container sharps_waste->sharps_container decontaminate Decontaminate Work Surfaces solid_container->decontaminate liquid_container->decontaminate sharps_container->decontaminate store_waste Store Waste Securely decontaminate->store_waste final_disposal Dispose via Certified Hazardous Waste Vendor store_waste->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Protocols for Handling Cyanosafracin B

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Cyanosafracin B. Although classified by some suppliers as a non-hazardous substance, its role as a key starting material in the synthesis of potent cytotoxic agents, such as Ecteinascidin ET-743 and Phthalascidin Pt-650, necessitates stringent handling protocols to minimize occupational exposure and ensure a safe laboratory environment.[1] This guidance is based on established best practices for handling cytotoxic compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various tasks. All PPE should be disposable or decontaminated after each use.

TaskRequired Personal Protective Equipment
Receiving & Unpacking - Double nitrile gloves (ASTM D6978-05 tested) - Disposable gown - Safety glasses with side shields
Weighing & Aliquoting (in a certified chemical fume hood or biological safety cabinet) - Double nitrile gloves (ASTM D6978-05 tested) - Disposable, low-permeability gown with tight-fitting cuffs - Safety glasses with side shields or a full-face shield - N95 or higher respirator (if handling powder outside of a containment device)
Syntheses & Manipulations - Double nitrile gloves (ASTM D6978-05 tested) - Disposable, low-permeability gown with tight-fitting cuffs - Full-face shield and safety goggles - Appropriate chemical-resistant apron
Waste Disposal - Double nitrile gloves (ASTM D6978-05 tested) - Disposable gown - Safety glasses with side shields
Spill Cleanup - Double nitrile gloves (ASTM D6978-05 tested) - Disposable, low-permeability gown - Full-face shield and safety goggles - N95 or higher respirator

Operational Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure to this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.

Operational Workflow for Handling this compound cluster_receipt Receiving cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Disposal receiving Receive Package unpacking Unpack in Designated Area receiving->unpacking weighing Weigh in Fume Hood unpacking->weighing dissolving Dissolve in Fume Hood weighing->dissolving synthesis Perform Synthesis dissolving->synthesis waste_collection Collect Waste synthesis->waste_collection waste_disposal Dispose as Cytotoxic Waste waste_collection->waste_disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Hierarchy of Controls for Minimizing Exposure

To ensure maximum safety, a multi-layered approach to hazard control should be implemented. The following diagram illustrates the hierarchy of controls, from the most effective to the least effective.

Hierarchy of Controls for this compound elimination Elimination substitution Substitution elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Gloves, Gown, etc.) administrative->ppe Least Effective

Caption: The hierarchy of controls for managing exposure to hazardous substances.

Detailed Protocols

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.

  • Designated Unpacking Area: Unpack the shipment in a designated area, preferably within a chemical fume hood. Wear appropriate PPE as outlined in the table above.

  • Verify Integrity: Check the integrity of the primary container.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials. Follow the manufacturer's recommendations for storage temperature, which is typically -20°C for up to one month or -80°C for up to six months for stock solutions.[1]

Handling and Use
  • Controlled Environment: All manipulations of powdered this compound, including weighing and reconstitution, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.

  • Spill Prevention: Use a disposable liner on the work surface to contain any potential spills.

  • Dedicated Equipment: Use dedicated labware (e.g., spatulas, glassware) for handling this compound. If not possible, thoroughly decontaminate reusable equipment after use.

Spill Management
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the area.

  • Don PPE: Before cleaning, don the appropriate spill cleanup PPE.

  • Containment: For liquid spills, cover with absorbent material. For solid spills, gently cover with a damp cloth to avoid raising dust.

  • Cleanup: Use a spill kit designed for cytotoxic drugs. Work from the outer edge of the spill towards the center.

  • Decontamination: Clean the spill area with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be handled as cytotoxic waste.

  • Segregation: Do not mix cytotoxic waste with other laboratory waste.

  • Primary Containment: Place all contaminated solid waste in a designated, leak-proof, and puncture-resistant container with a tight-fitting lid. The container should be clearly labeled as "Cytotoxic Waste."

  • Liquid Waste: Collect contaminated liquid waste in a sealed, shatter-resistant container, also clearly labeled as "Cytotoxic Waste."

  • Final Disposal: Arrange for the disposal of cytotoxic waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.